5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTETYNWEDVEEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696144 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-8-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-87-8 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-8-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure, arising from the fusion of a pyridine and a cyclohexene ring, makes it a valuable building block in the design of novel therapeutics and functional materials.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including potential as neurotropic agents, C5a receptor antagonists, and key intermediates in the synthesis of complex alkaloids.[2][3] Specifically, 5,6,7,8-Tetrahydroquinolin-8-amine serves as a crucial precursor for pharmacologically active molecules, where the primary amine at the 8-position provides a versatile handle for further chemical modifications.[4]
This guide provides a comprehensive overview of a robust and reliable method for the synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind the experimental choices, provide a detailed, step-by-step protocol, and discuss the underlying reaction mechanisms.
Strategic Approach to Synthesis: Catalytic Hydrogenation
The most direct and efficient pathway to 5,6,7,8-Tetrahydroquinolin-8-amine is through the catalytic hydrogenation of 8-nitroquinoline. This method is advantageous due to its high atom economy and the relatively clean conversion. The process involves a two-stage reduction: first, the nitro group is reduced to an amine, and second, the carbocyclic ring of the quinoline is selectively saturated. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity and selectivity.[5][6]
The overall synthetic workflow can be visualized as follows:
Caption: A streamlined workflow for the synthesis of the target compound.
Mechanistic Insights: The Role of the Catalyst
The catalytic hydrogenation of a nitroaromatic compound over a palladium surface is a multi-step process. The palladium catalyst facilitates the dissociation of molecular hydrogen into highly reactive atomic hydrogen. These hydrogen atoms are then transferred to the nitro group, which is adsorbed onto the catalyst surface. The reduction proceeds through nitroso and hydroxylamine intermediates to yield the primary amine. Concurrently, the carbocyclic ring of the quinoline is also hydrogenated. The selectivity for the carbocyclic ring over the pyridine ring is a known phenomenon in the hydrogenation of quinolines under certain conditions.
Caption: The catalytic cycle for the hydrogenation of 8-nitroquinoline.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Part 1: Catalytic Hydrogenation of 8-Nitroquinoline
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 8-Nitroquinoline | 174.16 | 10.0 g | 0.057 | Starting material. |
| 10% Palladium on Carbon (Pd/C) | N/A | 1.0 g | N/A | Catalyst (handle with care, pyrophoric when dry). |
| Ethanol (EtOH) | 46.07 | 200 mL | N/A | Solvent. |
| Hydrogen Gas (H₂) | 2.02 | ~50 psi | Excess | Reducing agent. |
| Celite® | N/A | As needed | N/A | Filtration aid. |
Procedure:
-
Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 8-nitroquinoline (10.0 g, 0.057 mol) and ethanol (200 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (1.0 g). Safety Note: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air. Ensure the catalyst is handled in an inert atmosphere or as a wet paste.[7]
-
Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas to remove any residual air. Pressurize the vessel with hydrogen gas to approximately 50 psi.
-
Reaction: Vigorously agitate the mixture at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within 16-24 hours.
-
Work-up: Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The filter cake containing the catalyst should not be allowed to dry, as it can ignite. Keep it wet with ethanol or water and dispose of it appropriately.[5] Wash the filter cake with additional ethanol (2 x 25 mL) to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5,6,7,8-Tetrahydroquinolin-8-amine as an oil.
Part 2: Formation of the Dihydrochloride Salt
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Crude 5,6,7,8-Tetrahydroquinolin-8-amine | 148.21 | ~8.5 g (theoretical) | From Part 1. |
| Diethyl Ether (Et₂O) | 74.12 | 100 mL | Anhydrous. |
| Hydrochloric Acid (HCl) in Diethyl Ether | ~2 M solution | As needed | Commercially available or prepared by bubbling dry HCl gas through anhydrous ether. |
Procedure:
-
Dissolution: Dissolve the crude 5,6,7,8-Tetrahydroquinolin-8-amine in anhydrous diethyl ether (100 mL).
-
Precipitation: While stirring, slowly add a ~2 M solution of hydrochloric acid in diethyl ether to the amine solution. The dihydrochloride salt will precipitate as a solid.
-
Isolation: Continue adding the HCl solution until no further precipitation is observed. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any impurities. Dry the product under vacuum to yield this compound as a stable, crystalline solid.
Characterization
The final product should be characterized using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule. Spectroscopic data for the dihydrochloride salt is available in the literature.[8]
-
Mass Spectrometry: To confirm the molecular weight of the free base (148.21 g/mol ) and the dihydrochloride salt (221.12 g/mol ).[9]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[10][11]
Safety and Handling
-
8-Nitroquinoline: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium on Carbon (Pd/C): As mentioned, dry Pd/C is pyrophoric. Handle in an inert atmosphere and never allow the catalyst to dry on filter paper or in the air.[5][7]
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly maintained and used in a well-ventilated area, away from ignition sources.
-
Hydrochloric Acid: Corrosive. Handle in a fume hood with appropriate PPE.
Conclusion
The synthesis of this compound via the catalytic hydrogenation of 8-nitroquinoline is a reliable and efficient method. This guide provides a comprehensive framework for its successful execution, from the underlying principles to a detailed experimental protocol. The resulting compound is a valuable building block for further synthetic elaborations in the pursuit of novel chemical entities with potential applications in drug discovery and materials science.
References
- 1. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. 5,6,7,8-TETRAHYDROQUINOLIN-8-AMINE 2HCL(1187929-87-8) 1H NMR spectrum [chemicalbook.com]
- 9. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5,6,7,8-Tetrahydroquinoline (10500-57-9) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride
Foreword: Unveiling a Privileged Scaffold
The tetrahydroquinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active agents.[1] Its unique conformational flexibility and electronic properties make it a "privileged scaffold," capable of interacting with a diverse array of biological targets. Within this important class of heterocycles, 5,6,7,8-Tetrahydroquinolin-8-amine and its dihydrochloride salt have emerged as critical building blocks. This guide provides a comprehensive technical overview of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride, synthesizing its chemical properties, synthesis, reactivity, and applications to empower researchers in their scientific endeavors.
Core Chemical Identity and Structural Elucidation
This compound is the salt form of the parent amine, where both the primary amine at the 8-position and the quinoline nitrogen are protonated. This salt form generally offers enhanced stability and solubility in aqueous media compared to the free base.
The core structure consists of a pyridine ring fused to a cyclohexene ring, with an amine substituent on the chiral center at the C8 position. The presence of this stereocenter means the compound can exist as (R) and (S) enantiomers or as a racemic mixture.
Caption: 2D Structure of this compound.
Key Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 1187929-87-8 (dihydrochloride) | [2][3] |
| 865303-57-7 ((8S)-dihydrochloride) | [4] | |
| 1431726-92-9 ((R)-hydrochloride) | [5][6] | |
| 298181-83-6 (free base) | [7] | |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [2][4] |
| Molecular Weight | 221.12 g/mol | [4] |
| IUPAC Name | 5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride | [4] |
| InChI | InChI=1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H | [4] |
| SMILES | C1CC(C2=C(C1)C=CC=N2)N.Cl.Cl | [4] |
Physicochemical & Spectroscopic Profile
The physicochemical properties of a compound are paramount for its application in synthesis and drug development, influencing factors such as solubility, stability, and bioavailability.
Core Properties
The properties listed below are for the free base (5,6,7,8-Tetrahydroquinolin-8-amine) unless otherwise specified, as data for the dihydrochloride salt is less commonly reported. The salt form is expected to have a higher melting point and greater solubility in polar solvents.
| Property | Value | Notes |
| Molecular Weight | 148.21 g/mol (Free Base) | [7] |
| Boiling Point | 277.3 °C at 760 mmHg | Predicted for the free base.[7] |
| Flash Point | 146 °C | Predicted for the free base.[7] |
| Density | 1.081 g/cm³ | Predicted for the free base.[7] |
| pKa | 8.93 ± 0.20 | Predicted for the free base.[7] |
| LogP | 2.118 | Predicted for the free base.[7] |
| Storage Temperature | 2–8 °C, under inert gas | Recommended for the free base to prevent oxidation/degradation.[7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Provides information on the number and environment of protons. Spectra for the dihydrochloride salt are available, which are crucial for confirming the structure post-synthesis.[8] Published data for derivatives show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons on the saturated ring.[9]
-
¹³C NMR: Complements ¹H NMR by showing the chemical environments of the carbon atoms. Data is available for the parent 5,6,7,8-tetrahydroquinoline structure.[10]
-
-
Mass Spectrometry (MS): Used to determine the exact mass and fragmentation pattern, confirming the molecular weight and elemental composition.[9]
-
Infrared (IR) Spectroscopy: Identifies functional groups. For this molecule, key peaks would correspond to N-H stretches (amine), C-H stretches (aliphatic and aromatic), and C=N/C=C stretches (aromatic ring).[9]
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 5,6,7,8-tetrahydroquinolin-8-amine is typically achieved from its corresponding ketone or alcohol precursor. A common and effective route involves the reductive amination of 5,6,7,8-tetrahydroquinolin-8-one.
Caption: A common synthetic route to the target compound.
Protocol Insight: The synthesis often begins with 5,6,7,8-tetrahydroquinolin-8-one, which serves as a key intermediate.[11]
-
Oxime Formation: The ketone is reacted with hydroxylamine to form the corresponding oxime, 6,7-dihydro-5H-quinolin-8-one oxime.
-
Reduction: The oxime is then reduced to the primary amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[7] This step is crucial as it establishes the amine functionality.
-
Salt Formation: The resulting free base is dissolved in a suitable solvent, such as ether or methanol, and treated with an excess of ethereal or methanolic hydrogen chloride to precipitate the stable dihydrochloride salt.[12]
An alternative pathway involves the conversion of 5,6,7,8-tetrahydroquinolin-8-ol to an azide, followed by reduction.[9] The choice of route depends on the availability of starting materials and the desired stereochemistry, as enzymatic resolutions can be employed at the alcohol stage to access enantiopure amines.[13]
Chemical Reactivity and Stability
-
Amine Functionality: The primary amine at the C8 position is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones.[13][14] This reactivity makes it an excellent handle for introducing diverse substituents.
-
Aromatic Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than a benzene ring.
-
Stability and Storage: The dihydrochloride salt is significantly more stable to air and moisture than the free base. For long-term storage, it is recommended to keep the compound in a tightly-sealed container, away from moisture, and under refrigeration.[6] The free base should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7]
Applications in Scientific Research
The utility of this compound stems from its role as a versatile intermediate in the synthesis of complex molecules with significant biological and chemical properties.
Caption: Role as a precursor in developing advanced functional molecules.
-
Asymmetric Catalysis: Chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline, known by the acronym CAMPY, have been successfully employed as ligands in metal complexes (e.g., Rhodium, Ruthenium). These catalysts have shown high efficacy and enantioselectivity in asymmetric transfer hydrogenation reactions, which are vital for producing chiral alkaloids and other pharmaceutical intermediates.[9]
-
Drug Discovery and Medicinal Chemistry:
-
C5a Receptor Antagonists: The scaffold has been used to develop a novel series of potent antagonists for the C5a receptor, a key target in inflammatory diseases.[15]
-
Antiproliferative Agents: Derivatives, particularly Schiff bases formed by reacting the amine with various aldehydes, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[13][16] Mechanistic studies suggest these compounds can induce apoptosis, affect the cell cycle, and increase cellular reactive oxygen species (ROS).[14]
-
Anti-inflammatory and Antiulcer Agents: The broader tetrahydroquinoline framework has been explored for creating compounds with anti-inflammatory and antiulcer properties.[17]
-
Safety, Handling, and Disposal
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound and its parent amine require careful handling.
GHS Hazard Identification
The compound is classified with the following hazards:
-
H302: Harmful if swallowed (for the hydrochloride form).[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[18][19]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[18]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5][19]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[18] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]
Conclusion
This compound is more than a mere chemical reagent; it is an enabling tool for innovation in catalysis and medicine. Its well-defined chemical properties, versatile reactivity, and the established importance of its scaffold make it a high-value building block for researchers. This guide has provided a foundational understanding of its core characteristics, empowering scientists to leverage its full potential in creating the next generation of catalysts and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. americanelements.com [americanelements.com]
- 3. 1187929-87-8|this compound|BLD Pharm [bldpharm.com]
- 4. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. lookchem.com [lookchem.com]
- 8. 5,6,7,8-TETRAHYDROQUINOLIN-8-AMINE 2HCL(1187929-87-8) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]
- 11. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aksci.com [aksci.com]
- 19. fishersci.com [fishersci.com]
biological activity of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
An In-Depth Technical Guide to the Biological Activities of the 5,6,7,8-Tetrahydroquinolin-8-amine Scaffold
Executive Summary
The 5,6,7,8-tetrahydroquinoline framework, and specifically its 8-amino substituted variant, represents a "privileged scaffold" in modern medicinal chemistry. This guide provides a comprehensive technical overview of the biological activities associated with 5,6,7,8-Tetrahydroquinolin-8-amine and its derivatives. While often supplied as a more stable and soluble dihydrochloride salt, the biological efficacy resides in the parent amine structure. This core moiety is a versatile building block for developing therapeutic agents across multiple disease areas, including oncology, inflammation, and infectious diseases. Its rigid, chiral structure allows for precise three-dimensional orientation of functional groups, making it an ideal starting point for designing potent and selective modulators of various biological targets. This document will delve into the key biological activities, mechanisms of action, synthetic strategies, and experimental protocols relevant to the exploration of this important chemical scaffold for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The foundational structure is 5,6,7,8-Tetrahydroquinolin-8-amine. The presence of a chiral center at the C8 position is a critical feature, as the stereochemistry often dictates the biological activity and target engagement. The molecule is typically handled as its dihydrochloride salt to improve stability and aqueous solubility.
-
Core Scaffold: 5,6,7,8-Tetrahydroquinolin-8-amine
-
Common Salt Form: 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
-
Key Structural Features:
-
A fused heterocyclic system combining a pyridine ring and a partially saturated cyclohexane ring.
-
A primary amine at the C8 position, which serves as a key handle for derivatization.
-
A stereocenter at C8, leading to (R)- and (S)-enantiomers.
-
The (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold, in particular, has been identified as a privileged structure for the development of novel therapeutics, such as CXCR4 antagonists.[1]
Major Biological Activities and Mechanisms of Action
Derivatives of the 5,6,7,8-Tetrahydroquinolin-8-amine core have demonstrated a wide range of biological activities. The functionalization of the 8-amino group and substitution on the quinoline ring are primary strategies for tuning the pharmacological profile.
Antiproliferative and Anticancer Activity
A significant body of research has focused on developing derivatives of this scaffold as potential anticancer agents.[1][2][3] Studies have shown that Schiff bases and related compounds derived from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine exhibit potent antiproliferative effects against a panel of human cancer cell lines.[1][3]
Mechanism of Action: The primary anticancer mechanism for the most active derivatives involves the induction of oxidative stress and mitochondrial dysfunction. The lead compound, (R)-5a from one study, was shown to affect cell cycle progression, trigger the depolarization of the mitochondrial membrane, and increase the production of cellular Reactive Oxygen Species (ROS) in ovarian carcinoma (A2780) cells.[2][3] This cascade of events ultimately leads to apoptotic cell death.
Caption: Proposed mechanism of anticancer activity for select 5,6,7,8-tetrahydroquinolin-8-amine derivatives.
Quantitative Data: Antiproliferative Activity (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative chiral compounds against various cancer cell lines.
| Compound | Cell Line | Description | IC₅₀ (µM)[2][3] |
| (R)-5a | A2780 | Ovarian Carcinoma | 0.9 ± 0.1 |
| MSTO-211H | Biphasic Mesothelioma | 1.3 ± 0.1 | |
| HT-29 | Colorectal Adenocarcinoma | 2.3 ± 0.2 | |
| HeLa | Cervix Carcinoma | 2.5 ± 0.3 | |
| (S)-5a | A2780 | Ovarian Carcinoma | 2.1 ± 0.2 |
| MSTO-211H | Biphasic Mesothelioma | 2.9 ± 0.2 | |
| HT-29 | Colorectal Adenocarcinoma | 4.1 ± 0.3 | |
| HeLa | Cervix Carcinoma | 4.6 ± 0.4 |
Note: The data clearly indicates that the (R)-enantiomer is generally more potent than the (S)-enantiomer, highlighting the importance of stereochemistry for biological activity.
C5a Receptor Antagonism
The complement component 5a (C5a) receptor is a G protein-coupled receptor that plays a critical role in the inflammatory response. A novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been reported as potent C5a receptor antagonists.[4] These compounds demonstrate high binding affinity for the receptor and act as functional antagonists, suggesting their potential for treating inflammatory diseases.[4] The synthetic routes developed allow for efficient variation of substituents on the tetrahydroquinoline core, facilitating detailed structure-activity relationship (SAR) studies.[4]
CXCR4 Receptor Antagonism
The (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold is a recognized pharmacophore for developing antagonists of the CXCR4 chemokine receptor.[1] CXCR4 and its ligand CXCL12 are implicated in numerous physiological and pathological processes, including HIV entry into T-cells and cancer cell metastasis. The identification of compound AMD11070 as a potent CXCR4 antagonist has highlighted this scaffold's potential for developing novel anti-HIV and anticancer therapeutics.[1]
Other Potential Applications
-
Anti-ulcer Agents: Patents describe the use of 8-amino-5,6,7,8-tetrahydroquinoline as a key intermediate for synthesizing thiocarbamoyl derivatives that possess anti-ulcer properties.[5]
-
Ligands for Asymmetric Catalysis: Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY, are employed as effective ligands in metal complexes for asymmetric transfer hydrogenation reactions.[6] This application is crucial for the synthesis of other biologically active chiral molecules.[6]
Synthesis and Experimental Protocols
The synthesis of the core scaffold and its subsequent derivatization are key to exploring its biological potential.
General Synthesis of the Core Scaffold
The chiral 8-amino-5,6,7,8-tetrahydroquinoline scaffold is typically synthesized from its 8-hydroxy precursor, 5,6,7,8-tetrahydroquinolin-8-ol. A key step involves the dynamic kinetic resolution (DKR) of the alcohol using an enzyme like Candida antarctica lipase to separate the enantiomers. The resolved alcohol is then converted to the corresponding amine with inversion of stereochemistry.
Caption: General synthetic workflow for chiral 5,6,7,8-tetrahydroquinolin-8-amine.
Protocol: Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, a common method for generating libraries of biologically active compounds.[3]
Objective: To synthesize an N-((E)-phenylmethylidene)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative.
Materials:
-
(R)- or (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine
-
Substituted benzaldehyde (e.g., benzaldehyde)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Stir plate, round-bottom flask, ice bath
Procedure:
-
Dissolution: Dissolve 1.2 equivalents of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine in 10 mL of ethanol in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of Aldehyde: Slowly add 1.0 equivalent of the desired substituted benzaldehyde to the cooled solution.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After completion, add 5 mL of water to the reaction mixture. Extract the aqueous solution three times with 10 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude product is often pure enough for initial screening. If necessary, further purification can be achieved by column chromatography on silica gel.
Self-Validation: The integrity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity.
Protocol: MTT Assay for Antiproliferative Activity
This protocol provides a standard method for assessing the cytotoxic/antiproliferative effects of synthesized compounds on cancer cell lines.
Objective: To determine the IC₅₀ value of a test compound.
Materials:
-
Human cancer cell line (e.g., A2780)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates, multichannel pipette, incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 5,6,7,8-Tetrahydroquinolin-8-amine scaffold is a proven platform for the discovery of novel, potent, and selective therapeutic agents. The chirality at the C8 position is a critical determinant of biological activity, offering a clear path for stereoselective optimization. Current research has successfully demonstrated its utility in developing anticancer agents acting via mitochondrial disruption and as antagonists for key inflammatory and chemokine receptors.
Future research should focus on:
-
Expanding the SAR: Synthesizing and screening more diverse libraries of derivatives to explore new biological targets and improve potency and selectivity for existing ones.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.
-
In Vivo Studies: Advancing the most promising compounds from in vitro assays to in vivo animal models of cancer and inflammation to validate their therapeutic potential.
The versatility and demonstrated biological relevance of this scaffold ensure that it will remain an area of intense interest in the field of drug discovery and development.
References
- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]
- 6. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. While a singular "discovery" event is not prominent in the literature, this document traces the compound's emergence as a critical intermediate in medicinal chemistry, most notably through its disclosure in foundational patents for therapeutic agents. We will explore the evolution of its synthesis, from early methods to more refined contemporary protocols, and delve into its crucial role as a building block for a diverse range of pharmacologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this versatile chemical entity.
Historical Context and Emergence in Medicinal Chemistry
The history of 5,6,7,8-Tetrahydroquinolin-8-amine is intrinsically linked to the broader exploration of the tetrahydroquinoline scaffold in drug discovery. The tetrahydroquinoline core is a well-recognized "privileged structure," appearing in numerous natural products and synthetic compounds with a wide array of biological activities.
While the precise first synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine is not clearly documented in a single seminal publication, its importance as a key pharmaceutical intermediate became evident in the 1970s. A significant milestone is a 1977 patent that described the synthesis of 8-amino-5,6,7,8-tetrahydroquinoline derivatives as intermediates for anti-ulcer agents.[1] This patent laid the groundwork for the subsequent exploration of this scaffold in various therapeutic areas.
Further research has solidified the importance of this compound as a versatile starting material. For instance, it has been instrumental in the development of novel C5a receptor antagonists, highlighting its utility in creating compounds that modulate the immune system.[2] Its derivatives have also been investigated for their anti-inflammatory properties.[3] The timeline below illustrates the key stages in the recognition of this compound's significance.
Caption: Key milestones in the history of 5,6,7,8-Tetrahydroquinolin-8-amine.
Physicochemical Properties
This compound is a stable, crystalline solid. Its physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [4] |
| Molecular Weight | 221.12 g/mol | [4] |
| IUPAC Name | (8S)-5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride | [4] |
| CAS Number | 865303-57-7 | [4] |
| Appearance | Colorless to light brown solid | [5] |
Synthesis and Manufacturing
The synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine typically proceeds through a multi-step process, with the key intermediate being 5,6,7,8-tetrahydroquinolin-8-one. The general synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis from 5,6,7,8-Tetrahydroquinoline
The following protocol is a representative synthesis adapted from methodologies described in the literature.[1]
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-one
-
Oxidation of 5,6,7,8-Tetrahydroquinoline: A solution of 5,6,7,8-tetrahydroquinoline in a suitable solvent (e.g., acetic acid) is treated with an oxidizing agent (e.g., hydrogen peroxide). The reaction mixture is heated to facilitate the oxidation of the 8-position to a carbonyl group.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by distillation or chromatography to yield 5,6,7,8-tetrahydroquinolin-8-one.
Step 2: Oximation of 5,6,7,8-Tetrahydroquinolin-8-one
-
Reaction with Hydroxylamine: 5,6,7,8-Tetrahydroquinolin-8-one is dissolved in a mixture of ethanol and water. Hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) are added, and the mixture is refluxed.
-
Crystallization: Upon cooling, the oxime product crystallizes from the reaction mixture. The crystals are collected by filtration, washed with water, and dried.
Step 3: Reduction of the Oxime to 8-Amino-5,6,7,8-tetrahydroquinoline
-
Reduction: The oxime is dissolved in ethanol and a solution of sodium hydroxide. A reducing agent, such as a nickel-aluminum alloy, is added portion-wise. The reaction is stirred at room temperature.
-
Isolation of the Amine: The reaction mixture is filtered, and the filtrate is concentrated. The residue is extracted with an organic solvent. The organic extracts are dried and evaporated to yield the crude 8-amino-5,6,7,8-tetrahydroquinoline.
Step 4: Formation of the Dihydrochloride Salt
-
Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., anhydrous ether). An excess of ethereal hydrogen chloride is added.
-
Recrystallization: The resulting precipitate, this compound, is collected by filtration and recrystallized from a suitable solvent system (e.g., methanol-ether) to yield the pure product.
Role in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a heterocyclic scaffold, allows for diverse chemical modifications.
Caption: Applications of 5,6,7,8-Tetrahydroquinolin-8-amine in drug discovery.
Case Study: Synthesis of C5a Receptor Antagonists
Research has demonstrated the utility of the 5,6,7,8-tetrahydroquinoline scaffold in the development of potent C5a receptor antagonists.[2] The synthesis of these antagonists often involves the derivatization of the 5- or 8-amino group of the tetrahydroquinoline core. The ability to readily modify substituents on the tetrahydroquinoline ring allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug design.
Chiral Ligands in Asymmetric Catalysis
Chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been successfully employed as ligands in transition metal-catalyzed asymmetric reactions.[6] These chiral diamine ligands, in complex with metals like rhodium, have shown efficacy in the asymmetric transfer hydrogenation of prochiral imines, a key transformation in the synthesis of chiral amines which are themselves important pharmaceutical building blocks.
Conclusion
While the initial discovery of this compound is not attributable to a single pioneering study, its significance has been firmly established through its repeated appearance as a pivotal intermediate in the synthesis of a wide range of biologically active molecules. From its early description in patents for anti-ulcer agents to its contemporary use in the development of sophisticated modulators of the immune system and as chiral ligands, this compound has proven to be a versatile and valuable tool for medicinal chemists and drug development professionals. The synthetic routes to this compound are well-established, ensuring its continued availability for future research and development endeavors.
References
- 1. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]
- 2. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,6,7,8-Tetrahydroquinoline, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
This technical guide provides a comprehensive analysis of the spectroscopic data for 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride (C₉H₁₄Cl₂N₂), a key intermediate in pharmaceutical research and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying scientific principles and experimental considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Importance of Spectroscopic Characterization
5,6,7,8-Tetrahydroquinolin-8-amine and its derivatives are significant scaffolds in medicinal chemistry, forming the backbone of various biologically active compounds.[2][3][4] Accurate and unambiguous structural confirmation is paramount for regulatory approval and ensuring the efficacy and safety of any downstream application. Spectroscopic techniques provide a powerful, non-destructive suite of tools for elucidating the molecular structure, purity, and integrity of such compounds.
This guide will delve into the expected spectroscopic signatures of this compound, drawing upon data from closely related analogs and foundational spectroscopic principles. We will explore not only what the data looks like, but why it appears that way, providing a deeper understanding for the practicing scientist.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.
Experimental Protocol: Acquiring High-Quality NMR Data
The choice of solvent and experimental parameters is critical for obtaining a high-quality NMR spectrum, especially for a dihydrochloride salt.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent.
-
Expertise & Experience: For amine hydrochlorides, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Unlike D₂O or CD₃OD, it is aprotic and will not cause the rapid exchange of the amine and ammonium protons, allowing for their observation.[5] The use of protic solvents would lead to the disappearance of these key signals.[6]
-
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for improved signal dispersion and resolution.[2][7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the resulting spectrum.
Predicted ¹H NMR Spectral Data
Based on the structure and data from similar compounds, the following ¹H NMR signals are predicted for this compound in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H2, H4 | ~8.4-8.6 | Doublet | Aromatic protons on the pyridine ring, deshielded by the nitrogen. |
| H3 | ~7.1-7.4 | Multiplet | Aromatic proton on the pyridine ring. |
| H8 | ~3.7-4.0 | Triplet or Multiplet | Methine proton adjacent to the amine group, deshielded by the nitrogen. |
| H5 | ~2.5-2.8 | Multiplet | Methylene protons adjacent to the aromatic ring. |
| H7 | ~2.1-2.3 | Multiplet | Methylene protons adjacent to the chiral center. |
| H6 | ~1.7-2.0 | Multiplet | Methylene protons on the saturated ring. |
| -NH₃⁺ | Broad singlet | Broad Singlet | Protons of the ammonium group, often broad due to exchange and quadrupolar effects. |
Note: This is a predicted spectrum. Actual values may vary.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C9, C10 | ~145-158 | Aromatic carbons adjacent to the pyridine nitrogen. |
| C2, C3, C4 | ~120-140 | Aromatic carbons. |
| C8 | ~55-65 | Carbon bearing the amine group, shifted downfield by the nitrogen. |
| C5, C7 | ~25-35 | Aliphatic carbons in the saturated ring. |
| C6 | ~18-25 | Aliphatic carbon in the saturated ring. |
Note: This is a predicted spectrum based on data for related compounds.[2][8] Quaternary carbons (C9, C10) will typically have a lower intensity.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a common technique that requires minimal sample preparation.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show the following characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Ammonium) | 3200-2800 | Strong, Broad | Characteristic broad absorption for the N-H stretching of the ammonium salt. |
| C-H Stretch (Aromatic) | 3100-3000 | Medium | Stretching vibrations of the C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium | Stretching vibrations of the C-H bonds on the tetrahydro- portion of the ring. |
| C=N, C=C Stretch | 1650-1550 | Medium-Strong | Aromatic ring stretching vibrations. |
| N-H Bend (Ammonium) | 1600-1500 | Medium | Bending vibration of the ammonium group. |
| C-N Stretch | 1350-1250 | Medium | Stretching vibration of the C-N bond.[9] |
Note: The IR spectrum of the parent 5,6,7,8-Tetrahydroquinoline is available for comparison on public databases.[9]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI)
ESI is a soft ionization technique suitable for polar and ionic compounds like amine hydrochlorides.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the infusion needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte is ionized.
-
Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum and Fragmentation
For this compound, ESI-MS in positive ion mode is expected to show a prominent peak for the protonated free base.
Expected Molecular Ion:
-
[M+H]⁺: The free base has a molecular weight of 148.21 g/mol .[1] Therefore, the expected molecular ion peak will be at m/z ≈ 149.2 .
Fragmentation Pathways:
The fragmentation of cyclic amines is well-documented.[10] The molecular ion of 5,6,7,8-Tetrahydroquinolin-8-amine is expected to undergo fragmentation through several key pathways:
-
Loss of NH₃: A common fragmentation for primary amines, leading to a fragment at m/z ≈ 132.1 .
-
Loss of Ethylene (C₂H₄): Cleavage of the saturated ring can result in the loss of a neutral ethylene molecule, a characteristic fragmentation for cyclic systems.[11][12] This would produce a fragment at m/z ≈ 121.1 .
-
α-Cleavage: Cleavage of the bond adjacent to the amine group is a dominant fragmentation pathway for amines.[10][11]
Data Integration and Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The predicted data presented here provides a robust framework for the structural confirmation of this compound.
Logical Workflow for Structural Verification
The following diagram illustrates the logical workflow for using the spectroscopic data to confirm the structure of the target compound.
Caption: Logical workflow for structural confirmation.
Conclusion
This technical guide provides a detailed overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the principles behind the experimental setup and the interpretation of the resulting spectra, researchers can confidently verify the structure and purity of this important chemical entity. The combination of these techniques provides a self-validating system, ensuring the scientific integrity of any subsequent research or development activities.
References
- 1. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GCMS Section 6.15 [people.whitman.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
Preliminary Cytotoxicity Screening of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol recitation to explain the causal-driven logic behind experimental design, assay selection, and data interpretation. The quinoline scaffold, a privileged structure in medicinal chemistry, is found in numerous therapeutic agents, and its derivatives are frequently investigated for anticancer properties.[1][2][3] Therefore, a robust and early assessment of cytotoxicity is a critical step in evaluating the therapeutic potential of novel analogues like this compound. This guide details a phased screening approach, beginning with broad assessments of metabolic viability (MTT assay) and membrane integrity (LDH assay), and progressing to initial mechanistic insights via apoptosis detection (Caspase-3/7 assay). Each protocol is presented as a self-validating system with requisite controls, ensuring scientific integrity. The overarching goal is to equip researchers with the foundational knowledge to generate reliable, interpretable data that will effectively guide subsequent stages of drug discovery.
Section 1: The Investigational Compound: this compound
1.1 Chemical Identity and Properties
A thorough understanding of the test article is the foundation of any screening cascade. Key physicochemical properties of the subject compound, specifically the (8S) enantiomer, are summarized below.
| Property | Value | Source |
| IUPAC Name | (8S)-5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride | [4] |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [4] |
| Molecular Weight | 221.12 g/mol | [4] |
| CAS Number | 865303-57-7 | [4] |
| Canonical SMILES | C1C--INVALID-LINK--N.Cl.Cl | [4] |
1.2 Rationale for Cytotoxicity Screening: A Privileged Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, famously represented by antimalarial drugs like quinine and chloroquine.[3][5] Their mechanism often involves disrupting critical biological processes in pathogens, such as heme detoxification.[6][7][8] More broadly, the tetrahydroquinoline scaffold is a key feature in a variety of biologically active alkaloids and has been incorporated into compounds designed as potential antiproliferative agents.[2][9] Studies on related 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have demonstrated antiproliferative activity against a panel of human cancer cell lines, including HeLa (cervix carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma).[1] This precedent provides a strong rationale for evaluating this compound for cytotoxic effects, as this is a primary phenotype sought in the discovery of new anticancer agents.[10][11]
1.3 Critical Safety and Handling Precautions
According to its Globally Harmonized System (GHS) classification, this compound and related compounds are associated with significant hazards.[4][12]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Mandatory Handling Procedures:
-
Always handle the compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.
-
Avoid inhalation of dust or aerosols.
-
In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[13]
Section 2: A Phased Strategy for Cytotoxicity Assessment
A robust preliminary screen should be designed as a funnel, starting with broad, cost-effective assays and progressing to more specific, mechanistic questions. This approach maximizes efficiency by eliminating inactive compounds early and provides a multi-faceted profile for promising candidates. The proposed workflow is designed to first ask "Is the compound cytotoxic?" and then "How does it induce cytotoxicity?".
Section 3: Experimental Design: Foundational Considerations
3.1 Cell Line Selection: The "Why" Behind the "Which"
The choice of cell line is a critical parameter that dictates the relevance of the results.[14] For a preliminary screen of a novel compound with potential anticancer activity, a pragmatic approach involves using a small, diverse panel that includes both cancer and non-cancerous cell lines. This allows for the simultaneous assessment of efficacy and potential off-target toxicity.[15]
| Cell Line | Type | Rationale for Inclusion | Source |
| A2780 | Human Ovarian Carcinoma | Previously used to demonstrate the antiproliferative activity of related tetrahydroquinoline derivatives. | [1] |
| HeLa | Human Cervical Adenocarcinoma | A robust, widely used cancer cell line for general cytotoxicity screening. | [1] |
| L929 | Mouse Fibroblast | An established standard cell line for in vitro cytotoxicity testing as per ISO 10993-5, representing a "normal" cell type. | [16] |
3.2 Compound Preparation and Dosing Strategy
-
Solubilization: The dihydrochloride salt form of the compound suggests good aqueous solubility. Initially, attempt to dissolve the compound directly in sterile, serum-free cell culture medium or phosphate-buffered saline (PBS). If solubility is limited, sterile dimethyl sulfoxide (DMSO) may be used as a solvent. The final concentration of DMSO in the culture medium must not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) is mandatory in all experiments.
-
Dose Range: A wide dose range is essential for capturing the full dose-response curve. A common starting strategy is a semi-logarithmic dilution series, for example: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a no-drug control. This range can be adjusted based on initial results.
3.3 The Principle of Self-Validating Assays: Essential Controls
Every plate must contain a set of controls to ensure the validity of the results.
-
Vehicle Control: Cells treated with the same volume of solvent (e.g., DMSO, PBS) used to deliver the compound. This measures the baseline viability and serves as the 100% viability reference.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine or 1% Triton X-100). This confirms that the assay system can detect a cytotoxic effect.
-
Medium-Only Control (Blank): Wells containing only cell culture medium (and any assay reagents). This value is subtracted from all other readings to correct for background absorbance/luminescence.[17]
Section 4: Protocol I - Primary Screening via Metabolic Viability (MTT Assay)
4.1 Principle of the Assay
The MTT assay is a colorimetric method for assessing cell viability.[18] The core principle is the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reaction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[17] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell health.[19]
4.2 Detailed Step-by-Step Protocol
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound. Carefully remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound (or vehicle/positive controls).
-
Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).[20] A 48-hour time point is a common starting point for preliminary screens.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[19][21]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[20]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[17][21] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]
4.3 Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the medium-only (blank) wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC₅₀: Plot the Percent Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Sample Data Table:
| Concentration (µM) | Corrected Absorbance (OD 570) | % Viability |
| 0 (Vehicle) | 0.850 | 100% |
| 0.1 | 0.835 | 98.2% |
| 1.0 | 0.765 | 90.0% |
| 10.0 | 0.442 | 52.0% |
| 30.0 | 0.153 | 18.0% |
| 100.0 | 0.051 | 6.0% |
Section 5: Protocol II - Confirmatory Screening via Membrane Integrity (LDH Assay)
5.1 Principle of the Assay
5.2 Detailed Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to prepare a parallel plate for the LDH assay at the same time as the MTT plate.
-
Establish Controls: On the same plate, set up triplicate wells for each of the following controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Vehicle-treated cells to which a lysis buffer (e.g., 10X Lysis Buffer, often provided in kits, containing Triton X-100) is added 45 minutes before supernatant collection.[24]
-
Medium Background: Wells with medium but no cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet any detached cells.[25]
-
Transfer to Assay Plate: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well flat-bottom plate.[24]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves combining a substrate mix and an assay buffer).[22][24] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[24]
-
Stop Reaction: Add 50 µL of Stop Solution (often provided in kits) to each well.
-
Measurement: Measure the absorbance at 490 nm. Use 680 nm as a reference wavelength to subtract background absorbance.[24]
5.3 Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the medium background control from all other readings.
-
Calculate Percent Cytotoxicity:
-
Percent Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
This calculation normalizes the data, expressing cell death as a percentage of the maximum possible cell lysis, which is a more accurate measure than raw absorbance.[26][27]
-
Section 6: Protocol III - Preliminary Mechanistic Insight (Apoptosis Screening)
6.1 Rationale: Is the Cytotoxicity due to Apoptosis?
If the primary screens (MTT/LDH) confirm cytotoxic activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a highly regulated process and the desired mechanism for many anticancer drugs.[28][29] Distinguishing apoptosis from necrosis is crucial, as necrosis often involves inflammation, which can be undesirable therapeutically.
6.2 Recommended Assay: Caspase-Glo® 3/7 Assay
For a preliminary mechanistic screen, the Caspase-Glo® 3/7 assay is an excellent choice. It is a homogeneous, luminescent assay with a simple "add-mix-measure" protocol suitable for high-throughput formats. It measures the activity of caspases 3 and 7, which are key executioner caspases activated during both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[30][31]
References
- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinine - Wikipedia [en.wikipedia.org]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. journals.co.za [journals.co.za]
- 9. mdpi.com [mdpi.com]
- 10. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. blog.johner-institute.com [blog.johner-institute.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. mdpi.com [mdpi.com]
- 27. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 30. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 31. biocompare.com [biocompare.com]
Methodological & Application
Application Notes and Protocols for 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride in cell culture experiments. The protocols outlined below are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the compound's cellular effects. This document emphasizes the rationale behind experimental choices, validation systems, and is grounded in authoritative scientific literature.
Introduction and Scientific Background
5,6,7,8-Tetrahydroquinolin-8-amine and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a range of biological activities.[1][2][3] This class of compounds has garnered significant interest for its potential as antiproliferative agents, making it a candidate for cancer research and drug development.[1][4][5][6] The core structure of 8-amino-5,6,7,8-tetrahydroquinoline has been identified as a key pharmacophore in compounds designed to induce cancer cell death through mechanisms that can include the induction of mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[1][4][7]
Furthermore, the tetrahydroquinoline nucleus is a foundational structure for the development of C5a receptor antagonists, which play a role in modulating inflammatory responses.[8][9] This dual potential as both an anticancer and an anti-inflammatory agent makes this compound a versatile tool for in vitro studies.
This guide will primarily focus on protocols to investigate its antiproliferative properties, a well-supported application based on current research.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Cl₂N₂ | PubChem |
| Molecular Weight | 221.12 g/mol | PubChem |
| Appearance | Solid | - |
| Solubility | Soluble in water and DMSO | Assumed based on dihydrochloride salt form |
| Storage | Store at 4°C, protected from light and moisture | General recommendation for amine salts |
Note on Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Experimental Design: Investigating Antiproliferative Activity
The following sections outline a logical workflow for assessing the anticancer potential of this compound.
Caption: Experimental workflow for evaluating the antiproliferative effects of this compound.
Detailed Protocols
Preparation of Stock Solutions
Accurate preparation of stock solutions is fundamental for dose-response experiments.
Materials:
-
This compound powder
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Weighing: Carefully weigh out a precise amount of the compound.
-
Dissolution:
-
For a 10 mM stock solution in DMSO : Dissolve 2.21 mg of the compound in 1 mL of sterile DMSO. Vortex thoroughly to ensure complete dissolution.
-
For a 10 mM stock solution in water : Dissolve 2.21 mg of the compound in 1 mL of sterile, nuclease-free water. Gentle warming (to no more than 37°C) may be required to aid dissolution.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Causality Behind Experimental Choices:
-
DMSO as a Solvent: DMSO is a common solvent for small molecules in cell culture due to its ability to dissolve a wide range of compounds and its miscibility with aqueous culture media.
-
Aqueous Stock Solution: As a dihydrochloride salt, the compound is expected to have good water solubility. Using an aqueous stock can be advantageous to avoid potential DMSO-induced cellular stress, although stability in aqueous solution should be verified.
-
Aliquoting: This prevents degradation of the compound that can occur with multiple freeze-thaw cycles.
Protocol for Determining the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is a critical parameter that quantifies the potency of the compound in inhibiting cell proliferation. The MTT assay is a widely used colorimetric method for this purpose.[10]
Materials:
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value.
Self-Validating System:
-
Positive Control: Include a known cytotoxic drug (e.g., doxorubicin) to validate the assay's sensitivity.
-
Vehicle Control: Essential for confirming that the solvent (DMSO or water) does not affect cell viability at the concentrations used.
-
Blank Wells: Wells containing only medium and MTT solution should be included for background subtraction.
Mechanistic Studies: Apoptosis and ROS Production
Based on the activity of similar compounds, it is hypothesized that this compound may induce apoptosis and ROS production.[1][4][7]
References
- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.lstmed.ac.uk [research.lstmed.ac.uk]
Application Notes and Protocols: Evaluating 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride as a Potential Neuronal Nitric Oxide Synthase Inhibitor in Neuroscience Research
Introduction: The Double-Edged Sword of Nitric Oxide in the Central Nervous System
Nitric oxide (NO) is a unique, gaseous signaling molecule that plays a pivotal role in a vast array of physiological processes within the central nervous system (CNS), including neurotransmission, synaptic plasticity, and cerebral blood flow regulation.[1][2] It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[3] In the brain, the neuronal isoform (nNOS) is predominantly responsible for NO production.[2]
While essential for normal brain function, the overproduction of NO by nNOS is a key event in the pathophysiology of numerous neurological disorders.[1][4] Excessive glutamate release, a phenomenon termed excitotoxicity, triggers a cascade of neurotoxic events, including the activation of NMDA receptors and a subsequent influx of calcium. This, in turn, leads to the overstimulation of nNOS and a surge in NO production.[5][6] The resulting high levels of NO can react with superoxide radicals to form the highly damaging peroxynitrite, leading to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.[4] This cascade is implicated in the progression of neurodegenerative diseases such as Parkinson's, Alzheimer's, and in the neuronal damage following ischemic stroke.[1][3][4][6] Consequently, the selective inhibition of nNOS has emerged as a promising therapeutic strategy for neuroprotection.[7]
The tetrahydroquinoline scaffold has been identified as a promising starting point for the development of novel neuroprotective agents and, in some cases, selective nNOS inhibitors.[4][8] This document provides a comprehensive guide for researchers on how to evaluate a novel compound, 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride, for its potential as a selective nNOS inhibitor in the context of neuroscience research. The following protocols are designed to systematically assess its inhibitory activity, selectivity, and neuroprotective efficacy.
Mechanism of Action: The Rationale for Targeting Neuronal Nitric Oxide Synthase
The therapeutic potential of a selective nNOS inhibitor lies in its ability to uncouple the excitotoxic cascade. By blocking the enzymatic activity of nNOS, such a compound would prevent the excessive production of NO in response to glutamate-mediated hyperexcitation, thereby mitigating the downstream damaging effects of peroxynitrite and oxidative stress.
Signaling Pathway of Excitotoxicity-Mediated Neuronal Damage
Caption: Hypothesized mechanism of neuroprotection.
Experimental Protocols: A Step-by-Step Evaluation
The following section outlines a series of protocols to determine the efficacy and selectivity of this compound as an nNOS inhibitor.
Part 1: In Vitro Characterization of NOS Inhibition
The initial step is to ascertain whether the compound directly inhibits nNOS and to determine its selectivity over the other major isoforms, eNOS and iNOS. This is crucial as non-selective inhibition, particularly of eNOS, can lead to undesirable cardiovascular side effects.[9]
Protocol 1.1: NOS Activity Assay (Griess Assay)
This assay measures the production of nitrite, a stable breakdown product of NO.
Materials:
-
Recombinant human nNOS, eNOS, and iNOS enzymes
-
L-Arginine
-
NADPH
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
Calcium Chloride (CaCl2)
-
HEPES buffer
-
This compound (test compound)
-
L-NAME (non-selective NOS inhibitor, positive control)
-
Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplate reader
Procedure:
-
Prepare Reaction Buffer: Prepare a buffer containing HEPES, CaCl2, and Calmodulin.
-
Prepare Enzyme Solutions: Dilute the recombinant NOS isoforms in the reaction buffer.
-
Prepare Cofactor Mix: Prepare a solution containing L-Arginine, NADPH, and BH4.
-
Set up Assay Plate:
-
Add reaction buffer to all wells of a 96-well plate.
-
Add serial dilutions of the test compound or control inhibitor (L-NAME) to the appropriate wells.
-
Add the respective NOS enzyme to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add the cofactor mix to all wells to start the reaction.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.
-
Terminate Reaction and Detect Nitrite:
-
Add Griess Reagent Component A to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add Griess Reagent Component B and incubate for another 10 minutes.
-
-
Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve and calculate the IC50 value for each NOS isoform.
| Parameter | Description |
| IC50 (nNOS) | Concentration of the compound that inhibits 50% of nNOS activity. |
| IC50 (eNOS) | Concentration of the compound that inhibits 50% of eNOS activity. |
| IC50 (iNOS) | Concentration of the compound that inhibits 50% of iNOS activity. |
| Selectivity Index (eNOS/nNOS) | Ratio of IC50 (eNOS) to IC50 (nNOS). A higher value indicates greater selectivity for nNOS over eNOS. |
| Selectivity Index (iNOS/nNOS) | Ratio of IC50 (iNOS) to IC50 (nNOS). A higher value indicates greater selectivity for nNOS over iNOS. |
Table 1: Key parameters for evaluating in vitro NOS inhibition.
Experimental Workflow for In Vitro NOS Inhibition Assay
Caption: Workflow for determining NOS inhibitory activity.
Part 2: Cellular Assays for Neuroprotection
Following in vitro characterization, it is essential to assess the compound's ability to protect neurons from excitotoxic insults in a cell-based model.
Protocol 2.1: Neuroprotection against NMDA-Induced Excitotoxicity in Primary Cortical Neurons
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium and B27 supplement
-
N-methyl-D-aspartate (NMDA)
-
This compound
-
MK-801 (NMDA receptor antagonist, positive control)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Live/Dead cell viability assay kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
Culture Primary Neurons: Plate and culture primary cortical neurons for 7-10 days to allow for maturation.
-
Compound Pre-treatment: Pre-incubate the neuronal cultures with varying concentrations of the test compound or MK-801 for 1-2 hours.
-
Induce Excitotoxicity: Add NMDA (e.g., 100 µM) to the cultures for 30 minutes to induce excitotoxicity.
-
Wash and Recovery: Remove the NMDA-containing medium, wash the cells, and replace it with fresh medium containing the test compound or control.
-
Incubate: Incubate the cells for 24 hours.
-
Assess Cell Viability:
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death.
-
Live/Dead Staining: Stain the cells with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and visualize using a fluorescence microscope. Quantify the percentage of live cells.
-
-
Data Analysis: Determine the concentration-dependent neuroprotective effect of the compound and calculate its EC50 (effective concentration for 50% protection).
| Parameter | Description |
| LDH Release | A measure of cytotoxicity. A neuroprotective compound should reduce NMDA-induced LDH release. |
| % Cell Viability | The percentage of live cells after NMDA treatment. A neuroprotective compound should increase cell viability. |
| EC50 | The concentration of the compound that provides 50% of the maximum neuroprotective effect. |
Table 2: Parameters for evaluating neuroprotective efficacy in cell culture.
Part 3: In Vivo Evaluation in an Animal Model of Ischemic Stroke
If the compound shows promising in vitro and cellular activity, the next step is to evaluate its efficacy in a relevant animal model of neurological disease, such as a model of focal cerebral ischemia (stroke).
Protocol 3.1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO surgery
-
This compound
-
Vehicle control (e.g., saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before surgery.
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.
-
Compound Administration: Administer the test compound or vehicle at a predetermined dose and time point (e.g., intraperitoneally immediately after reperfusion).
-
Behavioral Assessment: Conduct neurological deficit scoring and motor function tests (e.g., rotarod, grip strength) at 24 and 48 hours post-MCAO.
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brains into coronal sections.
-
Stain the sections with TTC. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
-
Data Analysis: Compare the neurological scores, behavioral performance, and infarct volumes between the treatment and vehicle groups.
Conclusion and Future Directions
This guide provides a structured approach to evaluate the potential of this compound as a novel nNOS inhibitor for neuroprotection. Positive results from these studies would warrant further investigation into its pharmacokinetic profile, blood-brain barrier permeability, and long-term efficacy and safety in chronic models of neurodegenerative diseases. The tetrahydroquinoline scaffold holds considerable promise, and a systematic evaluation as outlined here is the critical next step in determining the therapeutic potential of this specific compound in the challenging field of neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding Database [bdb99.ucsd.edu]
- 3. Therapeutic potential of nitric oxide synthase inhibitor from natural sources for the treatment of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and evaluation of potential inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Vps34 Inhibitors as Chemical Probes in Autophagy Research
Introduction: Illuminating the Autophagy Pathway with Precision Chemical Tools
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a pivotal role in maintaining cellular homeostasis.[1][2][3] Dysregulation of this intricate process has been implicated in a wide array of human pathologies, including cancer, neurodegenerative disorders, and infectious diseases.[1][4] At the heart of the autophagy initiation machinery lies the Class III phosphoinositide 3-kinase (PI3K), Vps34.[1][5] Vps34 is a crucial enzyme that catalyzes the production of phosphatidylinositol 3-phosphate (PI3P), a key lipid messenger that orchestrates the recruitment of downstream autophagy-related proteins to the phagophore, the precursor to the autophagosome.[1][5]
Given its central role, Vps34 has emerged as a prime therapeutic target and an invaluable point of intervention for researchers seeking to dissect the complexities of the autophagy pathway.[5] The development of potent and selective Vps34 inhibitors has provided researchers with powerful chemical probes to modulate and study autophagy with a high degree of temporal and spatial control. This guide provides a comprehensive overview of the mechanism of Vps34 and detailed protocols for utilizing Vps34 inhibitors to investigate the intricate process of autophagy in both biochemical and cellular contexts.
The Central Role of Vps34 in Autophagy Signaling
Vps34 exists and functions within two distinct multiprotein complexes, Complex I and Complex II, which direct its activity towards either autophagy or endosomal trafficking, respectively.[5][6][7]
-
Complex I (The Autophagy-Initiating Complex): Composed of Vps34, Vps15 (a regulatory subunit), Beclin 1, and ATG14L. This complex is essential for the initiation of autophagy.[5][6]
-
Complex II (The Endosomal Trafficking Complex): In this complex, ATG14L is replaced by UVRAG, redirecting the complex's PI3P production to regulate endosomal sorting and maturation.[5][6]
The primary function of Vps34 in autophagy is the phosphorylation of phosphatidylinositol (PI) to generate PI(3)P on the surface of the phagophore membrane. This localized accumulation of PI(3)P serves as a docking site for proteins containing a PI(3)P-binding FYVE or PX domain, thereby recruiting the core autophagy machinery to the site of autophagosome formation.[1][5]
Vps34 Signaling Pathway in Autophagy Initiation
Caption: Vps34 signaling cascade in autophagy.
Vps34 Inhibitors: A Toolkit for Probing Autophagy
A growing number of highly selective and potent Vps34 inhibitors have been developed, serving as indispensable tools for studying autophagy.[1][8][9][10] These small molecules typically target the ATP-binding pocket of Vps34, preventing the phosphorylation of PI and thereby blocking the initiation of autophagy.[6]
Key Characteristics of Common Vps34 Inhibitors
| Inhibitor | IC50 (in vitro) | Selectivity | Key Features & Applications |
| SAR405 | ~1.5 nM (KD) | Highly selective against other PI3K classes and mTOR.[10] | A first-in-class, potent, and selective Vps34 inhibitor. Widely used to block autophagy in cell-based assays and in vivo models.[9][10] |
| Vps34-IN-1 | ~25 nM | Highly selective over other PI3K isoforms.[8] | A potent and selective tool for studying the cellular functions of Vps34 and its role in autophagy.[8] |
| PIK-III | ~15-18 nM | Selective for Vps34.[8][10] | An effective inhibitor of autophagy that can be used both in vitro and in vivo.[8] |
| 3-Methyladenine (3-MA) | ~25 µM | Also inhibits Class I PI3Ks. | A widely used, but less selective, autophagy inhibitor. Its effects on Class I PI3Ks should be considered when interpreting results.[10] |
Experimental Protocols
The following protocols provide detailed methodologies for using Vps34 inhibitors to study autophagy in both biochemical and cellular assays.
Protocol 1: In Vitro Vps34 Kinase Assay
This assay measures the enzymatic activity of purified Vps34 by quantifying the production of PI(3)P. It is ideal for determining the IC50 of a Vps34 inhibitor.
Workflow for In Vitro Vps34 Kinase Assay
Caption: Workflow for a typical in vitro Vps34 kinase assay.
Materials
-
Purified recombinant Vps34/Vps15 complex
-
Vps34 inhibitor of choice (e.g., SAR405)
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
PI(3)P detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure
-
Prepare inhibitor dilutions: Create a serial dilution of the Vps34 inhibitor in DMSO. Include a DMSO-only control.
-
Prepare kinase reaction: In a 96-well plate, add the kinase reaction buffer.
-
Add inhibitor: Add the Vps34 inhibitor dilutions to the appropriate wells.
-
Add Vps34 enzyme: Add the purified Vps34/Vps15 complex to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add a mixture of PI substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stop reaction and detect PI(3)P: Stop the reaction and detect the amount of ADP produced (which is proportional to PI(3)P synthesis) according to the manufacturer's protocol of the detection kit.
-
Data analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Autophagy Assay via LC3 Puncta Formation (Immunofluorescence)
This protocol describes how to monitor autophagy in cultured cells by visualizing the translocation of LC3 protein to autophagosomes (forming puncta) using immunofluorescence microscopy.[4][11]
Workflow for LC3 Puncta Immunofluorescence Assay
Caption: Workflow for immunofluorescent detection of LC3 puncta.
Materials
-
Cell line of interest (e.g., HeLa, U2OS)
-
Vps34 inhibitor
-
Autophagy inducer (e.g., Earle's Balanced Salt Solution for starvation)
-
Lysosomal inhibitor (e.g., Bafilomycin A1)
-
Formaldehyde or Methanol for fixation
-
Triton X-100 or Saponin for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against LC3
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
Negative Control: Treat cells with vehicle (DMSO).
-
Positive Control: Induce autophagy by replacing the growth medium with starvation medium for 2-4 hours.
-
Inhibitor Treatment: Treat cells with the Vps34 inhibitor at the desired concentration for the appropriate time.
-
Autophagic Flux: To measure autophagic flux, treat cells with the autophagy inducer in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1). An accumulation of LC3 puncta in the presence of the lysosomal inhibitor indicates active autophagic flux.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% formaldehyde for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-LC3 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell. A decrease in starvation-induced LC3 puncta upon treatment with a Vps34 inhibitor indicates successful inhibition of autophagy.
-
Protocol 3: Quantifying Autophagy by Flow Cytometry
This method utilizes a fluorescent probe that specifically accumulates in autophagosomes and autolysosomes, allowing for the quantification of autophagy in a cell population by flow cytometry.[2][3]
Materials
-
Cell line of interest
-
Vps34 inhibitor
-
Autophagy inducer (e.g., Rapamycin or starvation)
-
Commercially available autophagy detection kit with a fluorescent probe (e.g., Autophagy Assay, Red)[2][3]
-
Flow cytometer
Procedure
-
Cell Treatment: Culture cells and treat them with the Vps34 inhibitor, autophagy inducer, and appropriate controls as described in the immunofluorescence protocol.
-
Staining:
-
Washing:
-
Wash the cells to remove excess probe by centrifuging and resuspending them in assay buffer.[2]
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell population. A decrease in the fluorescence signal in cells treated with the Vps34 inhibitor compared to the autophagy-induced control indicates inhibition of autophagy.
-
Data Interpretation and Essential Controls
Causality and Trustworthiness in Your Experiments
-
Positive Controls: Always include a known autophagy inducer (e.g., starvation, rapamycin) to ensure that the cellular system is responsive and the assay is working correctly.
-
Negative Controls: A vehicle control (e.g., DMSO) is essential to establish the baseline level of autophagy and to control for any effects of the solvent.
-
Measuring Autophagic Flux: The accumulation of autophagosomes can be due to either an increase in their formation or a blockage in their degradation.[12] To distinguish between these possibilities, it is crucial to measure autophagic flux. This is typically done by comparing the levels of LC3-II in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or chloroquine). A Vps34 inhibitor is expected to prevent the accumulation of LC3-II even in the presence of a lysosomal blocker.
-
Dose-Response and Time-Course Experiments: To fully characterize the effect of a Vps34 inhibitor, it is important to perform dose-response experiments to determine its potency (EC50) in a cellular context and time-course experiments to understand the kinetics of its inhibitory effect.
By employing these robust protocols and adhering to rigorous experimental design, researchers can confidently utilize Vps34 inhibitors as precise chemical probes to unravel the intricate mechanisms of autophagy and its role in health and disease.
References
- 1. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. biomol.com [biomol.com]
- 4. Frontiers | Chemical Screening Approaches Enabling Drug Discovery of Autophagy Modulators for Biomedical Applications in Human Diseases [frontiersin.org]
- 5. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation Mechanisms of the VPS34 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and flexibility of the endosomal Vps34 complex reveals the basis of its function on membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Chemical Biology Strategies to Study Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method for quantifying 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
An Application Note and Protocol for the Quantification of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive, step-by-step guide for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 5,6,7,8-Tetrahydroquinolin-8-amine is a key chemical scaffold found in various biologically active compounds and pharmaceutical candidates.[1][2][3] Accurate quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. This method employs a simple protein precipitation for sample extraction followed by chromatographic separation using Hydrophilic Interaction Chromatography (HILIC), which is ideally suited for polar analytes.[4][5] Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. The protocol detailed herein is designed to meet the rigorous standards for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7]
Analyte Overview and Method Strategy
5,6,7,8-Tetrahydroquinolin-8-amine is a polar, basic compound, properties which dictate the analytical strategy.[8] Its high polarity makes it challenging to retain on traditional reversed-phase C18 columns. Therefore, a HILIC method is employed, which utilizes a polar stationary phase and a high-organic mobile phase to retain and separate polar compounds effectively.[9][10] The primary amine group is readily protonated, making positive mode Electrospray Ionization (ESI) an ideal choice for sensitive mass spectrometric detection.
| Property | Value | Source |
| Chemical Name | This compound | [11] |
| CAS Number | 865303-57-7 (dihydrochloride salt) | [11] |
| Molecular Formula | C₉H₁₄Cl₂N₂ (dihydrochloride salt) | [11] |
| Molecular Weight | 221.12 g/mol (dihydrochloride salt) | [11] |
| Free Base Formula | C₉H₁₂N₂ | [8] |
| Free Base Exact Mass | 148.10 g/mol | [8] |
| Predicted pKa | 8.93 ± 0.20 | [8] |
| Predicted XLogP3 | 0.5 | [8] |
Overall Analytical Workflow
The following diagram outlines the complete workflow from sample receipt to final data analysis.
Caption: High-level overview of the analytical method.
Materials and Reagents
-
Analytes and Standards:
-
This compound (Reference Standard, >98% purity)
-
Stable Isotope Labeled Internal Standard (SIL-IS): 5,6,7,8-Tetrahydroquinolin-8-amine-d4 dihydrochloride (or a suitable structural analog if SIL-IS is unavailable, e.g., 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine).[2] The use of a SIL-IS is highly preferred as it has nearly identical chemical and physical properties to the analyte, ensuring consistent extraction recovery and compensation for matrix effects.[12]
-
-
Solvents and Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade, >99%)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Blank human plasma (K₂EDTA as anticoagulant) sourced from an accredited biobank.
-
-
Consumables:
-
1.5 mL polypropylene microcentrifuge tubes
-
96-well deep-well plates (optional, for higher throughput)
-
Autosampler vials with inserts
-
Pipette tips
-
LC-MS/MS Instrumentation and Conditions
The high organic content of the mobile phase used in HILIC is advantageous for MS detection as it promotes efficient solvent evaporation and ionization in the ESI source, often leading to enhanced sensitivity compared to reversed-phase chromatography.[13]
Liquid Chromatography (LC)
The HILIC approach separates compounds based on their partitioning between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[10]
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system | Provides precise gradient delivery and stable flow rates. |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm) | Amide phases offer excellent retention and peak shape for polar bases. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Provides ionic strength and controls pH for reproducible chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The primary organic component for HILIC retention. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Enhances peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for matrix effects. |
| Gradient | See Table Below | To elute the analyte with good peak shape and separation from interferences. |
LC Gradient Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.4 | 5.0 | 95.0 |
| 0.5 | 0.4 | 5.0 | 95.0 |
| 2.5 | 0.4 | 40.0 | 60.0 |
| 3.0 | 0.4 | 40.0 | 60.0 |
| 3.1 | 0.4 | 5.0 | 95.0 |
| 4.5 | 0.4 | 5.0 | 95.0 |
Mass Spectrometry (MS)
Triple quadrupole mass spectrometers are standard for quantitative bioanalysis due to their high sensitivity and selectivity in MRM mode.[14]
| Parameter | Recommended Setting | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S) | Provides the necessary sensitivity and selectivity for bioanalysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogens on the analyte are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temp. | 150 °C | Standard source temperature. |
| Desolvation Temp. | 500 °C | Ensures efficient desolvation of the high-organic mobile phase. |
| Desolvation Gas | Nitrogen, 1000 L/hr | Facilitates droplet evaporation. |
| Collision Gas | Argon | Used for collision-induced dissociation (CID) in the collision cell. |
MRM Transitions: Precursor ion ([M+H]⁺) for 5,6,7,8-Tetrahydroquinolin-8-amine (free base MW ≈ 148.1) is m/z 149.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte (Quantifier) | 149.1 | 132.1 | 100 | 20 |
| Analyte (Qualifier) | 149.1 | 105.1 | 100 | 35 |
| IS (SIL-d4) | 153.1 | 136.1 | 100 | 20 |
| Note: Product ions and collision energies are theoretical and must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer. |
Sample Preparation Protocol
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[15][16] Acetonitrile is an excellent choice as it is a strong protein precipitant and is the primary solvent in the HILIC mobile phase, ensuring compatibility with the initial chromatographic conditions.
Caption: Step-by-step protein precipitation workflow.
Preparation of Standards and Quality Controls (QCs)
Accurate preparation of calibration (CAL) standards and quality control (QC) samples is fundamental to the reliability of the assay.[17]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~2 mg of the analyte reference standard and the internal standard (IS).
-
Dissolve each in separate volumetric flasks with methanol to a final concentration of 1 mg/mL (concentration should be corrected for purity and salt form).
-
-
Working Stock Solutions:
-
Prepare intermediate stock solutions of the analyte by serial dilution from the primary stock using 50:50 methanol:water. These will be used to spike into the blank matrix.
-
Prepare an IS working solution (e.g., 100 ng/mL) by diluting the IS primary stock with 50:50 methanol:water. This solution will be added to all samples except for double blanks.
-
-
Calibration (CAL) Standards and Quality Control (QC) Samples:
-
Prepare CAL standards by spiking the appropriate analyte working stock solutions into blank human plasma (typically a 5-10% spike volume to minimize matrix disruption). A typical concentration range might be 1-1000 ng/mL, covering the expected in-vivo concentrations.
-
Prepare QC samples in the same manner at a minimum of four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Mid QC
-
High QC (approx. 80% of the Upper Limit of Quantification, ULOQ)
-
-
Bioanalytical Method Validation Protocol
The method must be validated to demonstrate its reliability for the intended application.[6] The validation protocol should follow the FDA Bioanalytical Method Validation Guidance for Industry or the ICH M10 guideline.[7][18]
Caption: Key components of bioanalytical method validation.
Summary of Validation Experiments and Acceptance Criteria:
| Parameter | Experiment Description | Acceptance Criteria |
| Selectivity | Analyze at least 6 different lots of blank plasma to check for interferences at the retention time of the analyte and IS. | Response of interferences should be <20% of the analyte response at the LLOQ and <5% of the IS response. |
| Sensitivity (LLOQ) | Analyze replicates (n≥5) at the lowest concentration of the calibration curve. | Analyte response must be ≥5 times the response of a blank sample. Accuracy within ±20%, Precision ≤20% CV. |
| Calibration Curve | Analyze a blank, a zero standard (with IS), and 6-8 non-zero standards over the desired concentration range. Perform on 3 separate runs. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at LLOQ, Low, Mid, and High concentrations (n≥5 per level) in 3 separate runs (inter- and intra-assay). | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Compare the response of the analyte spiked into extracted blank plasma with the response in a neat solution. Test in at least 6 lots of plasma. | The IS-normalized matrix factor CV should be ≤15%. |
| Recovery | Compare the analyte response from extracted samples to the response from post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | Assess analyte stability in plasma under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage (-80°C). | Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples. |
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantification of 5,6,7,8-Tetrahydroquinolin-8-amine in human plasma. The combination of a straightforward protein precipitation with a selective HILIC separation provides a reliable workflow suitable for high-throughput bioanalysis in a drug development setting.[19][20] Adherence to the comprehensive validation protocol ensures that the data generated is accurate and precise, meeting regulatory expectations for clinical and preclinical studies.[21][22]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. news-medical.net [news-medical.net]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. lookchem.com [lookchem.com]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 11. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 16. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. nebiolab.com [nebiolab.com]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. moh.gov.bw [moh.gov.bw]
- 22. hhs.gov [hhs.gov]
Application Note: Utilizing 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride for In Vitro Nitric Oxide Synthase Inhibition Assays
For: Researchers, scientists, and drug development professionals in pharmacology and biochemistry.
Introduction: The Significance of Nitric Oxide Synthase Inhibition and the Potential of Tetrahydroquinoline Scaffolds
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While basal NO production by nNOS and eNOS is essential for homeostasis, the overexpression of iNOS is often associated with inflammatory diseases and septic shock. Consequently, the selective inhibition of NOS isoforms has emerged as a significant therapeutic strategy for a range of disorders, from neurodegenerative diseases to inflammatory conditions.
The tetrahydroquinoline scaffold has been identified as a promising framework for the development of potent and selective NOS inhibitors.[3] Compounds bearing this structural motif have demonstrated notable inhibitory activity, particularly against the neuronal isoform of NOS. 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride belongs to this class of compounds and is therefore a valuable tool for researchers investigating the role of NOS in biological systems and for the screening of potential therapeutic agents.
This application note provides a comprehensive guide to the use of this compound in enzyme inhibition assays. It details the underlying principles of the assay, a step-by-step protocol for determining inhibitory potency, and guidance on data interpretation.
Principle of the Assay: Indirect Measurement of NOS Activity via the Griess Reaction
Direct measurement of NO is challenging due to its short half-life. Therefore, a common and reliable method to determine NOS activity is to quantify the stable end-products of NO oxidation, nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay is a colorimetric method that allows for the sensitive detection of nitrite. To account for all NO produced, nitrate is first enzymatically converted to nitrite by nitrate reductase. The total nitrite is then reacted with a Griess reagent, typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine, to form a stable azo compound with a characteristic magenta color. The intensity of this color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the initial NO production by NOS.
In an inhibition assay, the activity of the NOS enzyme is measured in the presence of varying concentrations of an inhibitor, such as this compound. By comparing the enzyme activity at different inhibitor concentrations to the activity in the absence of the inhibitor, the inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC₅₀), can be determined.
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the key steps in determining the IC₅₀ value of this compound.
Caption: Workflow for NOS Inhibition Assay.
Detailed Protocol: Determination of IC₅₀ for this compound
This protocol is designed for a 96-well plate format, which is suitable for screening multiple concentrations of the inhibitor.
Reagent and Sample Preparation
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol. Keep on ice.
-
NOS Enzyme: Recombinant nNOS, iNOS, or eNOS. Dilute to the desired concentration in Assay Buffer just before use. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Cofactor Mix (prepare fresh): In Assay Buffer, prepare a solution containing:
-
2 mM NADPH
-
20 µM FAD
-
20 µM FMN
-
400 µM L-Arginine
-
40 µM (6R)-5,6,7,8-Tetrahydrobiopterin (BH₄)
-
For nNOS and eNOS, also include 2 mM CaCl₂ and 20 µg/mL Calmodulin.
-
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in sterile deionized water.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in deionized water to obtain a range of concentrations. A 10-point, 3-fold serial dilution is recommended, starting from 1 mM.
-
Nitrate Reductase: Reconstitute according to the manufacturer's instructions.
-
Griess Reagent: Mix equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare fresh and protect from light.
-
Nitrite Standard: Prepare a 100 µM stock solution of sodium nitrite in deionized water. Create a standard curve by diluting this stock to concentrations ranging from 0 to 100 µM.
Assay Procedure
-
Set up the reaction plate: In a 96-well microplate, add the following to each well:
-
Blank: 50 µL Assay Buffer
-
Control (No Inhibitor): 45 µL Assay Buffer + 5 µL deionized water
-
Vehicle Control: 45 µL Assay Buffer + 5 µL of the solvent used for the highest inhibitor concentration (if not water).
-
Inhibitor Wells: 45 µL Assay Buffer + 5 µL of each inhibitor dilution.
-
-
Add NOS Enzyme: Add 25 µL of the diluted NOS enzyme solution to all wells except the blank.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 25 µL of the Cofactor Mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction remains in the linear phase for the uninhibited control.
-
Stop the Reaction: Terminate the reaction by adding 10 µL of 0.5 M NaOH.
-
Nitrate Reduction: Add 10 µL of nitrate reductase and 10 µL of 10 mM NADPH to each well. Incubate at room temperature for 20 minutes.
-
Griess Reaction: Add 50 µL of each Griess reagent component (sulfanilamide solution first, then the N-(1-naphthyl)ethylenediamine solution) to all wells.
-
Color Development: Incubate at room temperature for 10 minutes, protected from light.
-
Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.
Data Analysis
-
Standard Curve: Subtract the blank absorbance from the nitrite standard readings and plot absorbance versus nitrite concentration (µM). Perform a linear regression to obtain the equation of the line.
-
Calculate Nitrite Concentration: Use the standard curve equation to determine the nitrite concentration in each sample well.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Blank) / (Absorbance of Control Well - Absorbance of Blank)] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
Key Experimental Parameters
| Parameter | Recommended Value/Range | Rationale |
| Inhibitor Concentration Range | 1 nM - 100 µM (initial screen) | Dihydroquinoline derivatives have shown a wide range of potencies. A broad initial screen is necessary to capture the IC₅₀.[3] |
| Enzyme Concentration | To be determined empirically | Should provide a robust signal well above background without depleting the substrate during the assay. |
| L-Arginine Concentration | ~Km value (typically 1-10 µM) | Using a substrate concentration near the Km allows for sensitive detection of competitive inhibitors. |
| Pre-incubation Time | 10-15 minutes | Allows for the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated. |
| Reaction Time | 30-60 minutes | Should be within the linear range of product formation for the uninhibited enzyme. |
| Assay Temperature | 37°C | Optimal temperature for mammalian NOS enzyme activity. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal in Control Wells | - Inactive enzyme- Degraded cofactors (especially BH₄)- Incorrect buffer pH | - Use a fresh batch of enzyme and test its activity independently.- Prepare cofactor solutions fresh and protect BH₄ from light and oxidation.- Verify the pH of the assay buffer. |
| High Background in Blank Wells | - Contaminated reagents- Nitrite contamination in water or buffers | - Use fresh, high-purity reagents.- Use nitrite-free water for all solutions. |
| Inconsistent Replicates | - Pipetting errors- Incomplete mixing | - Use calibrated pipettes and ensure proper technique.- Gently tap or vortex the plate after adding reagents to ensure thorough mixing. |
| No Inhibition Observed | - Inhibitor is insoluble or inactive- Incorrect inhibitor concentration range | - Check the solubility of the inhibitor in the assay buffer.- Test a wider and higher range of inhibitor concentrations. |
Safety and Handling
This compound is classified as a hazardous substance. It may cause skin and serious eye irritation, as well as respiratory irritation.[4] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound represents a valuable chemical tool for the investigation of nitric oxide synthase activity. The protocol described herein provides a robust framework for determining the inhibitory potency of this compound against various NOS isoforms. Careful optimization of assay conditions and adherence to the protocol will ensure the generation of high-quality, reproducible data, thereby facilitating research into the therapeutic potential of NOS inhibitors.
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroquinolines with amine-containing side chains as potent n-NOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
For Research Use Only.
Authored by: Gemini, Senior Application Scientist
Introduction
5,6,7,8-Tetrahydroquinolin-8-amine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. As a quinoline derivative, this scaffold is present in numerous compounds with a wide array of demonstrated pharmacological activities, including anti-cancer, anti-malarial, anti-inflammatory, and anti-viral properties[1][2][3][4][5]. The dihydrochloride salt form of 5,6,7,8-Tetrahydroquinolin-8-amine suggests enhanced aqueous solubility, a desirable property for in vivo applications.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. The protocols detailed herein are designed to ensure scientific integrity, reproducibility, and the generation of reliable data for preclinical studies. The focus is on the methodological aspects of administration, from vehicle selection to the execution of various administration routes.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for designing an effective in vivo study.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Cl₂N₂ | --INVALID-LINK--[6] |
| Molecular Weight | 221.12 g/mol | --INVALID-LINK--[6] |
| Form | Dihydrochloride Salt | --INVALID-LINK--[6] |
| Predicted Solubility | Expected to be soluble in aqueous solutions due to its salt form. | General chemical principles |
| Storage | 4°C, sealed storage, away from moisture. | --INVALID-LINK--[7] |
Pre-formulation and Vehicle Selection
The choice of an appropriate vehicle is a critical step in designing in vivo experiments, as it can significantly impact the compound's solubility, stability, and bioavailability, as well as introduce confounding variables[8][9][10].
Solubility Testing Protocol
Objective: To determine the optimal solvent for this compound for in vivo administration.
Materials:
-
This compound
-
Sterile Water for Injection
-
Sterile 0.9% Saline
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
pH meter
Procedure:
-
Prepare a stock solution of the compound in sterile water to assess its baseline solubility.
-
Sequentially test the solubility in 0.9% saline and PBS at desired concentrations (e.g., 1, 5, 10 mg/mL).
-
Vortex each solution for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
Measure the pH of the final formulation. The pH should ideally be within a physiologically tolerable range (typically 5-9)[11].
-
If solubility is limited in aqueous vehicles, consider co-solvents such as DMSO, PEG-400, or propylene glycol. However, be mindful of their potential toxicity[8][10]. For initial studies, aim for the simplest aqueous vehicle possible.
Recommended Vehicles
Based on the dihydrochloride salt nature of the compound, aqueous vehicles are the primary recommendation.
| Vehicle | Rationale | Considerations |
| Sterile 0.9% Saline | Isotonic and physiologically compatible. The primary choice for intravenous, intraperitoneal, and subcutaneous routes. | Ensure complete dissolution. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Buffered to a physiological pH, which can enhance compound stability. | Check for potential precipitation with the compound. |
| Sterile Water for Injection | Suitable for oral gavage. | May not be isotonic for parenteral routes. |
In Vivo Administration Protocols
The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the target organ system[12][13][14][15][16].
Experimental Workflow for In Vivo Administration
Caption: General workflow for in vivo administration of this compound.
Oral Gavage (PO)
Application: For systemic exposure following gastrointestinal absorption. Convenient for chronic dosing studies.
Materials:
-
Dosing formulation
-
Appropriate gauge oral gavage needle (flexible tip recommended)
-
Syringe
Procedure:
-
Prepare the dosing solution in sterile water or 0.9% saline.
-
Accurately weigh the animal to determine the correct dosing volume.
-
Gently restrain the animal.
-
Measure the length of the gavage needle from the tip of the nose to the last rib to ensure proper placement in the stomach.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the dose slowly to prevent regurgitation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
Intraperitoneal (IP) Injection
Application: For rapid systemic absorption. Bypasses first-pass metabolism.
Materials:
-
Dosing formulation in sterile 0.9% saline or PBS.
-
Sterile syringe and needle (e.g., 25-27 gauge).
Procedure:
-
Prepare the dosing solution.
-
Accurately weigh the animal.
-
Position the animal to expose the abdomen. The injection site is typically in the lower right or left quadrant of the abdomen.
-
Lift the skin and insert the needle at a 15-30 degree angle to avoid puncturing internal organs.
-
Aspirate to ensure no fluid (e.g., blood, urine) is drawn back, which would indicate improper needle placement.
-
Inject the solution.
-
Withdraw the needle and monitor the animal.
Intravenous (IV) Injection
Application: For immediate and complete systemic bioavailability. Ideal for pharmacokinetic studies.
Materials:
-
Dosing formulation in sterile 0.9% saline or PBS.
-
Sterile syringe and needle (e.g., 27-30 gauge).
-
Restraining device.
Procedure:
-
Prepare the dosing solution, ensuring it is free of any particulates.
-
Accurately weigh the animal.
-
Place the animal in a restraining device to immobilize the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle into one of the lateral tail veins, parallel to the vein.
-
Administer the dose slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Subcutaneous (SC) Injection
Application: For slower, more sustained absorption compared to IP or IV routes.
Materials:
-
Dosing formulation in sterile 0.9% saline or PBS.
-
Sterile syringe and needle (e.g., 25-27 gauge).
Procedure:
-
Prepare the dosing solution.
-
Accurately weigh the animal.
-
Grasp a fold of skin on the back of the neck or along the flank.
-
Insert the needle into the base of the skin tent.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and monitor the animal.
Hypothetical Signaling Pathway for Investigation
Given the known activities of quinoline derivatives in cancer and inflammation, a plausible, though hypothetical, target for investigation could be the NF-κB signaling pathway. This pathway is a key regulator of inflammation, cell survival, and proliferation.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Administration - Drugs - MSD Manual Consumer Version [msdmanuals.com]
- 14. romanpub.com [romanpub.com]
- 15. Route of administration - Wikipedia [en.wikipedia.org]
- 16. Drug routes of administration, their benefits, and risks [medicalnewstoday.com]
Application Note & Protocol: Determining the Solubility of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride in DMSO and PBS
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for determining the solubility of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride in two critical solvents for preclinical research: Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). As a key intermediate in the synthesis of biologically active alkaloids, understanding its solubility is paramount for ensuring the reliability of in vitro assays and the feasibility of formulation development.[1][2] This guide moves beyond a simple recitation of steps, delving into the rationale behind the methodologies and offering practical insights to ensure experimental robustness and data integrity. We present protocols for both kinetic and thermodynamic solubility assessments, enabling researchers to select the most appropriate method for their specific stage of drug discovery.
Introduction: The Criticality of Solubility Assessment
5,6,7,8-Tetrahydroquinolin-8-amine is a foundational scaffold for a variety of chiral ligands and pharmacologically active agents.[1] Its dihydrochloride salt form is often utilized to improve stability and handling. However, poor aqueous solubility can be a significant impediment in the drug discovery pipeline, leading to underestimated potency in biological assays, inaccurate structure-activity relationships (SAR), and challenges in developing viable formulations.[3]
Conversely, DMSO is the universal solvent for the initial solubilization of compound libraries for high-throughput screening (HTS).[4] Ensuring a compound is fully dissolved in a DMSO stock solution is the first critical step; however, the final concentration of DMSO in aqueous assay buffers can influence the apparent solubility of the test compound.[5][6] Therefore, a systematic evaluation of the solubility of this compound in both neat DMSO and physiologically relevant aqueous media like PBS is not just a perfunctory task but a cornerstone of rigorous preclinical science.
This application note will provide detailed, self-validating protocols to empower researchers to accurately quantify the solubility of this compound, thereby ensuring the quality and reliability of their downstream experimental data.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential for designing solubility experiments.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [7][8] |
| Molecular Weight | 221.12 g/mol | [7] |
| Appearance | Expected to be a solid | [9] |
| Parent Compound | (8S)-5,6,7,8-Tetrahydroquinolin-8-amine | [7][10] |
| Component | Hydrochloric Acid | [7] |
The dihydrochloride salt form suggests that the compound's aqueous solubility will be pH-dependent. The presence of two amine groups, one primary and one within the quinoline ring system, provides sites for protonation, which generally enhances aqueous solubility.
Experimental Workflows: A Visual Guide
The following diagram illustrates the overarching workflow for determining both kinetic and thermodynamic solubility.
Caption: Workflow for kinetic and thermodynamic solubility determination.
Protocol 1: Thermodynamic Solubility in DMSO
This protocol determines the maximum equilibrium concentration of the compound in neat DMSO.
Rationale: This is crucial for preparing high-concentration stock solutions. The "shake-flask" method is the gold standard for thermodynamic solubility, ensuring that a true equilibrium is reached between the dissolved and undissolved compound.[11]
Materials:
-
This compound
-
Anhydrous DMSO (high purity)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Vortex mixer and orbital shaker/rotator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Supersaturated Solution:
-
Add approximately 5-10 mg of the compound to a tared glass vial. Record the exact mass.
-
Add a small, defined volume of anhydrous DMSO (e.g., 200 µL). This should be an amount where the compound is clearly in excess and does not fully dissolve.
-
Cap the vial securely and vortex vigorously for 2 minutes.[12]
-
-
Equilibration:
-
Place the vial on an orbital shaker or rotator at ambient temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for 24-48 hours. This extended time is critical to reach thermodynamic equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess solid.[12]
-
-
Sample Analysis:
-
Carefully withdraw a small aliquot (e.g., 20 µL) of the clear supernatant without disturbing the pellet.
-
Perform a large, precise serial dilution of the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to bring the concentration into the linear range of the HPLC's UV detector.
-
Analyze the diluted sample by HPLC-UV.
-
-
Quantification:
-
Create a standard curve using known concentrations of this compound.
-
Determine the concentration of the diluted supernatant from the standard curve.
-
Back-calculate the original concentration in the undiluted DMSO supernatant. This value represents the thermodynamic solubility.
-
Protocol 2: Kinetic Solubility in PBS (pH 7.4)
This high-throughput method assesses the solubility of a compound when it is rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of many in vitro biological assays.[3][11]
Rationale: The kinetic solubility value is often lower than the thermodynamic solubility and is highly relevant for predicting if a compound will precipitate in an assay well. Nephelometry (light scattering) is a direct and rapid method to detect the formation of a precipitate.[6][13]
Materials:
-
100 mM stock solution of the compound in 100% DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom for analysis)
-
Plate reader with nephelometry or UV-Vis capability
-
Multichannel pipettes
Procedure:
-
Preparation of Compound Dilution Plate (in DMSO):
-
In a 96-well plate, prepare a serial dilution of the 100 mM DMSO stock solution. For example, a 2-fold dilution series from 100 mM down to ~0.1 mM.
-
-
Addition to PBS:
-
In a separate 96-well plate, add 195 µL of PBS (pH 7.4) to each well.
-
Using a multichannel pipette, transfer 5 µL from each well of the DMSO dilution plate to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 2.5% and a 40-fold dilution of the compound (e.g., a concentration range from 2.5 mM down to ~2.5 µM).
-
-
Incubation and Measurement:
-
Mix the plate gently for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the light scattering (nephelometry) or absorbance at a wavelength where the precipitate scatters light (e.g., 620 nm) at time zero and after the incubation period.
-
-
Data Analysis:
-
Plot the light scattering signal against the compound concentration.
-
The kinetic solubility limit is defined as the concentration at which a significant increase in light scattering is observed compared to the buffer-only controls.
-
Protocol 3: Thermodynamic (Equilibrium) Solubility in PBS (pH 7.4)
This protocol determines the true equilibrium solubility in an aqueous buffer, which is invaluable for formulation and later-stage development.
Rationale: This method provides the most accurate measure of aqueous solubility but is lower throughput. It is essential for understanding how the compound will behave in a physiological environment over time.
Procedure:
-
Preparation of Slurry:
-
Add an excess of solid this compound (e.g., 2-5 mg) to a vial containing a known volume of PBS (pH 7.4), for instance, 1 mL.
-
-
Equilibration:
-
Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
-
-
Phase Separation and Quantification:
-
Separate the solid from the dissolved compound via centrifugation and/or filtration using a low-binding filter (e.g., PVDF).
-
Quantify the concentration of the compound in the clear aqueous filtrate/supernatant using a validated HPLC-UV method as described in Protocol 1.
-
Data Interpretation and Expected Results
The solubility data should be compiled into a clear, concise format.
| Solvent | Assay Type | Expected Solubility Range | Key Implications |
| DMSO | Thermodynamic | >100 mM | Suitability for high-concentration stock solution preparation for screening campaigns.[14] |
| PBS (pH 7.4) | Kinetic | 1 µM - 1 mM | Predicts potential for precipitation in standard in vitro assays. Guides maximum assay concentration.[4] |
| PBS (pH 7.4) | Thermodynamic | 1 µM - 1 mM | "Gold standard" aqueous solubility. Informs formulation strategies and potential for oral absorption. |
Causality and Interpretation:
-
If Kinetic Solubility < Assay Concentration: There is a high risk of compound precipitation in your biological assay, potentially leading to false negatives or artificially low potency values. The maximum test concentration should be kept below the measured kinetic solubility.
-
Discrepancy between Kinetic and Thermodynamic Solubility: A large difference may indicate the formation of metastable amorphous precipitates in the kinetic assay. The thermodynamic value is more representative of long-term stability in solution.
-
Influence of pH: As a dihydrochloride salt of a basic compound, the solubility in aqueous media is expected to decrease as the pH increases towards and above the pKa of the amine groups. Performing these tests at different pH values (e.g., pH 5.0, 6.5, 7.4) can provide a more complete solubility profile.
Troubleshooting and Considerations
-
Compound Purity: Impurities can affect solubility measurements. Ensure the compound is of high purity (>95%).
-
DMSO Quality: Use anhydrous DMSO, as water content can prematurely cause precipitation of less soluble compounds.[12]
-
Incomplete Equilibration: Insufficient incubation time is a common source of error in thermodynamic solubility measurements, leading to an underestimation of solubility.
-
Promiscuous Aggregation: At concentrations above the aqueous solubility limit, compounds can form aggregates that may lead to non-specific activity in biological assays. This underscores the importance of knowing the solubility limit.
References
- 1. mdpi.com [mdpi.com]
- 2. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solvescientific.com.au [solvescientific.com.au]
- 4. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. inventivapharma.com [inventivapharma.com]
- 7. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthetic Route for 5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride
Introduction
5,6,7,8-Tetrahydroquinolin-8-amine and its salts are pivotal structural motifs in medicinal chemistry and drug development. The tetrahydroquinoline core is present in numerous biologically active compounds, and the 8-amino substitution provides a crucial handle for further functionalization. This application note details a robust and scalable synthetic route for the preparation of 5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride, designed for researchers and process chemists in the pharmaceutical and chemical industries. The presented methodology emphasizes operational simplicity, scalability, and the use of readily available starting materials, moving from the synthesis of the 5,6,7,8-tetrahydroquinolin-8-one intermediate through to the final dihydrochloride salt.
The synthesis of substituted tetrahydroquinolines can be approached in various ways, including the hydrogenation of the corresponding quinoline. However, controlling the regioselectivity of the hydrogenation to saturate the carbocyclic ring instead of the pyridine ring can be challenging. An alternative and often more controllable route, which is detailed here, involves the construction of the desired saturated ring system followed by the introduction of the amine functionality. This multi-step approach, proceeding via a ketone intermediate and an oxime, offers reliable scalability and straightforward purification at each stage.
Overall Synthetic Scheme
The synthetic strategy is a three-step process starting from 5,6,7,8-tetrahydroquinolin-8-one, followed by oximation, reduction to the primary amine, and subsequent formation of the dihydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-one
The synthesis of the ketone intermediate, 5,6,7,8-tetrahydroquinolin-8-one, is a critical first step. While various methods exist for the construction of the tetrahydroquinoline core, a common and scalable approach is the intramolecular Friedel-Crafts acylation of a suitable N-phenylbutyric acid derivative. An alternative, and often more direct route for this specific ketone, involves the cyclization of 3-(2-pyridyl)propanoic acid or its derivatives. For the purpose of this guide, we will assume the availability of this starting material, as its synthesis is a well-established process that can be optimized separately.
Part 2: Oximation of 5,6,7,8-Tetrahydroquinolin-8-one
The conversion of the ketone to its corresponding oxime is a high-yielding and clean reaction, crucial for the subsequent reduction to the amine.
Protocol
-
Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 5,6,7,8-tetrahydroquinolin-8-one (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask. The solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The oxime product will often precipitate. If not, slowly add cold water to induce precipitation.
-
Filtration and Drying: Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum to a constant weight.
Causality and Optimization
-
Reagent Stoichiometry: A slight excess of hydroxylamine hydrochloride and a greater excess of sodium acetate are used to drive the reaction to completion and to buffer the HCl generated from the hydroxylamine hydrochloride.
-
Solvent System: The ethanol/water mixture provides good solubility for the reactants and allows for easy precipitation of the product upon cooling and addition of more water.
-
Temperature: Refluxing ensures a sufficient reaction rate. The reaction is typically complete within a few hours.
Part 3: Reduction of 5,6,7,8-Tetrahydroquinolin-8-oxime
The reduction of the oxime to the primary amine is the most critical step in this synthesis. Several methods can be employed, with catalytic hydrogenation being a common choice for its clean reaction profile and scalability.
Protocol: Catalytic Hydrogenation
-
Catalyst and Reactant Loading: In a hydrogenation reactor, charge the 5,6,7,8-tetrahydroquinolin-8-one oxime (1.0 eq) and a suitable catalyst such as 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol% Pd).
-
Solvent Addition: Add a solvent in which the oxime is soluble, such as ethanol or methanol. Acetic acid can be added to facilitate the reaction.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight depending on the scale, catalyst activity, and conditions.
-
Work-up: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 5,6,7,8-tetrahydroquinolin-8-amine as an oil or solid. This can be used directly in the next step or purified by distillation or crystallization if necessary.
Causality and Optimization
-
Catalyst Choice: Palladium on carbon is a widely used and effective catalyst for the reduction of oximes. Other catalysts like Raney Nickel can also be used.
-
Solvent and Additives: The choice of solvent can influence the reaction rate and selectivity. The addition of a small amount of acid can sometimes improve the rate of reduction.
-
Pressure and Temperature: Higher hydrogen pressure and temperature will generally increase the reaction rate, but conditions should be optimized to minimize side reactions.
Part 4: Formation of this compound
The final step is the formation of the stable and easily handled dihydrochloride salt.
Protocol
-
Dissolution: Dissolve the crude 5,6,7,8-tetrahydroquinolin-8-amine free base in a suitable solvent such as diethyl ether, isopropanol, or ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether or isopropanol). A slight excess of HCl (at least 2.2 equivalents) should be used to ensure complete salt formation.
-
Precipitation and Isolation: The dihydrochloride salt will precipitate as a solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Filtration and Drying: Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Causality and Optimization
-
Solvent Choice: The choice of solvent is important for obtaining a crystalline and easily filterable product. Ethers and alcohols are commonly used.
-
Temperature Control: Cooling the solution during the addition of HCl helps to control the exotherm and promotes the formation of well-defined crystals.
-
Stoichiometry of HCl: It is crucial to add at least two equivalents of HCl to protonate both the pyridine nitrogen and the 8-amino group to form the dihydrochloride salt.
Process Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 5,6,7,8-Tetrahydroquinolin-8-one Oxime | C₉H₁₀N₂O | 162.19 | 85-95 |
| 5,6,7,8-Tetrahydroquinolin-8-amine | C₉H₁₂N₂ | 148.21 | 70-85 |
| This compound | C₉H₁₄Cl₂N₂ | 221.13[1] | 90-98 |
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the structure and purity.
-
¹³C NMR: To further confirm the structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
-
Elemental Analysis: To confirm the elemental composition, especially for the dihydrochloride salt.
Safety Precautions
-
Hydrogenation: Catalytic hydrogenation should be carried out in a dedicated reactor by trained personnel. The catalyst can be pyrophoric, especially after the reaction. Handle with care under an inert atmosphere.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Solvents: Use flammable solvents in a well-ventilated fume hood.
-
HCl: Corrosive. Handle with care.
References
Application of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that bind to a biological target with low affinity.[3] These initial "hits" are then optimized into potent, drug-like leads through structure-guided strategies.[2][4] The tetrahydroquinoline ring system, a privileged scaffold in medicinal chemistry, is present in numerous natural products and pharmacologically active agents.[5] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8]
5,6,7,8-Tetrahydroquinolin-8-amine, particularly in its dihydrochloride salt form for improved solubility and handling, represents an exemplary fragment for FBDD campaigns. Its rigid, three-dimensional structure provides distinct exit vectors for chemical elaboration, while the primary amine offers a versatile handle for synthetic modification. This application note provides a detailed guide for researchers and drug development professionals on the practical application of this fragment, from initial screening to hit validation and optimization.
Physicochemical Properties of the Fragment
Understanding the fundamental properties of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride is critical for designing effective screening and follow-up experiments.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [9] |
| Molecular Weight | 221.12 g/mol | [9] |
| Canonical SMILES | C1CC(C2=C(C=CC=N2)C1)N.Cl.Cl | [9] |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to have good aqueous solubility due to the dihydrochloride salt form. Soluble in organic solvents like DMSO and methanol. | Inferred |
| Complexity | 136 | [9] |
| Hydrogen Bond Donors | 2 (from the amine and protonated quinoline nitrogen) | [9] |
| Hydrogen Bond Acceptors | 1 (from the quinoline nitrogen) | [9] |
FBDD Workflow Using 5,6,7,8-Tetrahydroquinolin-8-amine
The successful integration of this fragment into a drug discovery pipeline involves a multi-stage process. The workflow is designed to first identify and validate binding, then to elucidate the binding mode, and finally to guide the chemical evolution of the fragment into a potent lead compound.
Caption: High-level workflow for FBDD using 5,6,7,8-Tetrahydroquinolin-8-amine.
Part 1: Primary Screening and Hit Identification
The initial goal is to detect the weak binding of the fragment to the target protein. High-sensitivity biophysical techniques are required for this purpose.[10][11]
Protocol 1: Differential Scanning Fluorimetry (Thermal Shift Assay)
This method measures the change in the thermal denaturation temperature (Tₘ) of a protein upon ligand binding, providing a rapid and cost-effective primary screen.
Causality: A positive Tₘ shift indicates that the fragment binds to and stabilizes the protein's folded state. The dihydrochloride salt form of the fragment is advantageous here due to its high solubility in aqueous buffers.
Materials:
-
Target protein (≥95% purity) at 2-5 µM in a suitable buffer (e.g., HEPES, PBS).
-
This compound stock solution (e.g., 100 mM in DMSO or water).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Real-time PCR instrument.
Step-by-Step Methodology:
-
Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final dye concentration is typically 5x.
-
Fragment Addition: Dispense 20 µL of the protein/dye master mix into each well of a 96-well PCR plate.
-
Add 0.2 µL of the fragment stock solution to the sample wells for a final concentration of 1 mM. Add 0.2 µL of the corresponding solvent to the control wells.
-
Sealing and Centrifugation: Seal the plate and centrifuge briefly to mix the contents and remove bubbles.
-
Thermal Denaturation: Place the plate in the qPCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/minute.
-
Data Analysis: Determine the Tₘ by fitting the sigmoidal melt curve to the Boltzmann equation. A ΔTₘ (Tₘ of sample - Tₘ of control) of ≥ 2 °C is generally considered a positive hit.
Protocol 2: Ligand-Observed NMR Spectroscopy
NMR is a powerful technique for fragment screening, capable of reliably detecting weak binding interactions up to the millimolar range.[11][12] Saturation Transfer Difference (STD) NMR is a particularly effective ligand-observed method.[12]
Causality: STD-NMR identifies binders by detecting the transfer of magnetization from the protein (which is selectively saturated) to a bound ligand. Only fragments that bind to the protein will receive this saturation and show a signal in the difference spectrum.
Materials:
-
Target protein (unlabeled) at a concentration of 10-50 µM in a deuterated buffer (e.g., PBS in D₂O).
-
This compound at 100-500 µM.
-
NMR spectrometer equipped with a cryoprobe.
Step-by-Step Methodology:
-
Sample Preparation: Prepare the NMR sample containing the target protein and the fragment in the deuterated buffer.
-
Acquisition of Reference Spectrum: Acquire a standard 1D proton NMR spectrum of the sample.
-
STD-NMR Experiment:
-
Set up two experiments. In the "on-resonance" experiment, apply selective saturation to a region of the protein's spectrum where no ligand signals are present (e.g., -1 ppm).
-
In the "off-resonance" experiment, apply saturation to a region far from any protein or ligand signals (e.g., 40 ppm).
-
The saturation time is typically 1-2 seconds.
-
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Hit Identification: The presence of signals in the resulting STD difference spectrum indicates that the fragment binds to the target protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.
Part 2: Structural Characterization of the Fragment-Protein Complex
Once a hit is validated, determining its binding mode is paramount for guiding subsequent optimization efforts. X-ray crystallography is the gold standard for obtaining high-resolution structural data.[1][13]
Protocol 3: X-ray Crystallography by Soaking
Causality: By obtaining a high-resolution crystal structure of the protein-fragment complex, one can directly visualize the binding pose, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and the orientation of the fragment's exit vectors relative to the binding pocket.
Materials:
-
Crystals of the target protein.
-
This compound.
-
Cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol).
-
Soaking solution (mother liquor containing 1-10 mM of the fragment).
Step-by-Step Methodology:
-
Crystal Soaking: Transfer a protein crystal from its growth drop into a drop of the soaking solution. The high solubility of the dihydrochloride salt facilitates achieving the necessary concentrations in the soaking buffer.
-
Incubation: Incubate the crystal for a period ranging from minutes to hours. The optimal time must be determined empirically.
-
Cryo-cooling: Briefly transfer the crystal to the cryoprotectant solution before flash-cooling it in liquid nitrogen.
-
Data Collection: Mount the frozen crystal on a goniometer and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. The bound fragment should be visible in the resulting electron density map.
-
Analysis: Analyze the refined structure to identify the binding site, the conformation of the fragment, and the specific interactions it makes with the protein residues.
Part 3: Hit-to-Lead Optimization Strategies
With structural information in hand, the low-affinity fragment hit can be evolved into a high-potency lead. The two primary strategies are fragment growing and fragment linking.[1][2]
Caption: Key strategies for hit-to-lead optimization: fragment growing and linking.
Strategy 1: Fragment Growing
This is the most direct approach, where additional chemical moieties are added to the core fragment to engage with adjacent sub-pockets and form new interactions.[2]
Rationale: The 8-amino group and the aromatic ring of 5,6,7,8-Tetrahydroquinolin-8-amine provide excellent vectors for synthetic elaboration. For instance, the primary amine can be readily acylated, alkylated, or used in reductive amination to introduce new functional groups. The structural data from crystallography will dictate the ideal position and type of functional group to add to maximize affinity.
Workflow:
-
In Silico Design: Use the crystal structure to computationally model the addition of new functional groups. Docking studies can predict which modifications are likely to improve binding affinity.[12][14]
-
Synthetic Chemistry: Synthesize a small, focused library of analogs based on the most promising computational designs.
-
Affinity Measurement: Quantitatively measure the binding affinity of the new compounds using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to establish a Structure-Activity Relationship (SAR).
Strategy 2: Fragment Linking
This strategy is employed when two different fragments are found to bind to adjacent sites on the protein. The goal is to connect them with a suitable chemical linker to create a single, high-affinity molecule.[15]
Rationale: If a screen identifies another fragment binding near the 5,6,7,8-Tetrahydroquinolin-8-amine binding site, a linker can be designed to bridge the two. The challenge lies in designing a linker that maintains the optimal binding orientation of both original fragments.[15] Success can lead to a dramatic increase in potency.
Workflow:
-
Structural Overlay: Obtain crystal structures of the protein bound to both fragments individually. Overlay these structures to determine the distance and relative orientation between them.
-
Linker Design: Computationally design and model various linkers (e.g., flexible alkyl chains, rigid aromatic systems) to connect the two fragments.
-
Synthesis and Evaluation: Synthesize the designed linked compounds and evaluate their binding affinity and functional activity.
Conclusion
This compound is a valuable tool for fragment-based drug discovery. Its favorable physicochemical properties, coupled with its privileged chemical scaffold, make it an excellent starting point for identifying novel chemical matter for a range of biological targets. The systematic application of the protocols and strategies outlined in this guide—from sensitive biophysical screening to structure-guided optimization—provides a robust framework for leveraging this fragment to accelerate the discovery of new therapeutic agents.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. lifechemicals.com [lifechemicals.com]
- 3. criver.com [criver.com]
- 4. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Preclinical Efficacy Evaluation of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
Authored by: Senior Application Scientist
Introduction
Quinoline derivatives represent a versatile pharmacological scaffold with a rich history in drug discovery, leading to the development of treatments for a wide range of diseases.[1][2] The 8-aminoquinoline class, in particular, has been historically significant in antimalarial therapy.[3][4] Mechanistically, some of these compounds are believed to undergo metabolic activation to intermediates that generate reactive oxygen species (ROS), leading to their therapeutic effect.[5] More recently, various quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases by targeting enzymes such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), glycogen synthase kinase 3-beta (GSK3β), and phosphodiesterase 5 (PDE5).[6][7] Furthermore, certain quinoline compounds have demonstrated promising anticancer activities.[1][8][9][10]
This document provides a comprehensive experimental framework for assessing the preclinical efficacy of a novel compound, 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. Given the diverse activities of related compounds, this guide proposes a tiered, hypothesis-driven approach. The initial phase focuses on determining the compound's fundamental cytotoxic and metabolic properties. Subsequent phases will investigate its potential as a neuroprotective agent, a primary hypothesis based on emerging research into quinoline derivatives for neurodegenerative disorders.[6][7] An alternative hypothesis of anticancer activity will also be explored. The protocols provided herein are designed to be robust and self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility, adhering to the principles of Good Laboratory Practice (GLP).[11][12][13]
Phase 1: Foundational In Vitro Characterization
The initial phase of testing is designed to establish a baseline understanding of the compound's interaction with cells, specifically its cytotoxicity and basic metabolic activity. This data is crucial for determining appropriate concentration ranges for subsequent, more detailed efficacy studies and for identifying potential liabilities early in the development process.[14]
In Vitro Cytotoxicity Assessment
Rationale: Before assessing therapeutic efficacy, it is imperative to determine the concentration range at which this compound is toxic to cells. This information is critical for designing subsequent experiments with non-toxic, yet potentially efficacious, concentrations of the compound. A variety of cell-based assays are available to measure cytotoxicity, each with its own advantages and limitations.[15][16][17]
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells for neuroprotection studies, or a cancer cell line like HeLa for oncology) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
LDH Release Assay for Cytotoxicity
Rationale: The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity by measuring the release of LDH from damaged cells, which indicates a loss of membrane integrity.[16][18]
Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH assay reaction mixture (commercially available kits).
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity.
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity | Measures membrane integrity |
| Endpoint | Colorimetric (Formazan) | Colorimetric (Formazan) |
| Indication | Cell viability/proliferation | Cell death (necrosis) |
Phase 2: Mechanistic and Efficacy Studies - Neuroprotection
Based on the therapeutic potential of other quinoline derivatives, a primary avenue of investigation for this compound is its potential as a neuroprotective agent. The following experiments are designed to explore this hypothesis.
Monoamine Oxidase (MAO) Inhibition Assay
Rationale: Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters.[19] Inhibitors of MAO-B are used in the treatment of Parkinson's disease.[20] Given the structural similarities of the test compound to other MAO inhibitors, assessing its ability to inhibit these enzymes is a logical step.
Protocol: Fluorometric MAO Inhibition Assay
Commercially available kits provide a convenient method for screening MAO inhibitors.[21][22]
-
Enzyme Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes according to the kit manufacturer's instructions.
-
Inhibitor Preparation: Prepare a serial dilution of this compound. Include known MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors as positive controls.
-
Assay Reaction: In a 96-well plate, add the MAO enzyme, the test compound or control inhibitor, and the assay buffer. Incubate for a short period to allow for inhibitor binding.
-
Substrate Addition: Add the MAO substrate (e.g., tyramine) and a probe that reacts with the hydrogen peroxide produced during the enzymatic reaction to generate a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC₅₀ values for both MAO-A and MAO-B.
Assessment of Neuroprotective Effects in a Cell-Based Model of Oxidative Stress
Rationale: Oxidative stress is a key pathological feature of many neurodegenerative diseases. This experiment will assess the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.
Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 24 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding a predetermined concentration of hydrogen peroxide (H₂O₂) to the cell culture medium and incubate for another 24 hours.
-
Viability Assessment: Assess cell viability using the MTT or LDH assay as described in Phase 1.
-
ROS Measurement: To directly measure the reduction in reactive oxygen species, use a fluorescent probe such as DCFH-DA.
-
Data Analysis: Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
Phase 3: In Vivo Efficacy Evaluation
Should the in vitro data demonstrate promising neuroprotective activity, the next logical step is to evaluate the efficacy of this compound in a relevant animal model of neurodegenerative disease.[23][24][25] The choice of model will depend on the specific in vitro findings (e.g., if the compound is a potent MAO-B inhibitor, a Parkinson's disease model would be appropriate).
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for in vivo efficacy testing of a potential neuroprotective agent.[26]
Caption: General workflow for in vivo testing of neuroprotective efficacy.
Example In Vivo Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
Rationale: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model of Parkinson's disease that recapitulates the loss of dopaminergic neurons in the substantia nigra.
-
Animal Selection and Acclimatization: Use male C57BL/6 mice and allow them to acclimatize for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to the following groups: Vehicle control, MPTP + Vehicle, MPTP + this compound (at various doses), and MPTP + Positive Control (e.g., Selegiline).
-
Compound Administration: Begin administration of the test compound or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
MPTP Induction: After a pre-treatment period, induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p., four times at 2-hour intervals).
-
Behavioral Testing: Conduct behavioral tests such as the rotarod test and the open field test to assess motor coordination and locomotor activity at baseline and at various time points after MPTP administration.
-
Euthanasia and Tissue Processing: At the end of the study, euthanize the animals and perfuse them with saline followed by paraformaldehyde. Collect the brains for histological and biochemical analysis.
-
Histological Analysis: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
Biochemical Analysis: Use high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites in the striatum.
Data Analysis and Interpretation
All preclinical studies must be designed with robust statistical analysis in mind.[27][28][29] The experimental design should be planned in consultation with a statistician to ensure appropriate sample sizes and statistical tests are used.[30] For in vitro studies, IC₅₀ and EC₅₀ values should be calculated using non-linear regression. For in vivo studies, appropriate statistical tests such as ANOVA followed by post-hoc tests should be used to compare between groups.[31] All results should be reported transparently, including details of the experimental design, randomization, and blinding procedures to minimize bias.[32][33]
Conclusion
This document outlines a systematic and comprehensive approach to evaluating the preclinical efficacy of this compound. By following this phased approach, researchers can generate the necessary data to make informed decisions about the continued development of this compound. The emphasis on robust experimental design, appropriate controls, and rigorous statistical analysis is crucial for ensuring the scientific integrity and translational potential of the findings.[14][34][35] The ultimate goal of these preclinical studies is to provide a solid foundation of evidence to support the progression of promising drug candidates into clinical trials.[11][12][13][36]
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 3. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 6. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2- c]Quinoline Derivatives as Potential Antileukemia Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rhizomeai.com [rhizomeai.com]
- 12. fda.gov [fda.gov]
- 13. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 14. ppd.com [ppd.com]
- 15. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 16. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 17. nebiolab.com [nebiolab.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Monoamine Oxidase Assays [cellbiolabs.com]
- 20. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 21. assaygenie.com [assaygenie.com]
- 22. resources.bio-techne.com [resources.bio-techne.com]
- 23. invivobiosystems.com [invivobiosystems.com]
- 24. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
- 25. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. kolaido.com [kolaido.com]
- 30. quanticate.com [quanticate.com]
- 31. Statistical analysis in study plans of pre-clinical safety studies [pharmabiz.com]
- 32. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 33. physoc.org [physoc.org]
- 34. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 36. namsa.com [namsa.com]
Troubleshooting & Optimization
improving the solubility of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
Introduction
Welcome to the technical support guide for 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the solubility of this compound. As a dihydrochloride salt of a diamine base, its solubility is intrinsically linked to its ionization state, which is governed by the pH of the medium. Understanding this relationship is the key to successfully preparing solutions for your experiments.
This guide moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and overcome challenges in your research.
Physicochemical Properties Summary
A clear understanding of the compound's properties is the foundation for troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 221.12 g/mol | [1] |
| Parent Compound | (8S)-5,6,7,8-Tetrahydroquinolin-8-amine | [1] |
| Parent Amine pKa (Predicted) | 8.93 ± 0.20 | [2] |
| Appearance | Typically a white or off-white crystalline powder. | |
| Form | Dihydrochloride salt, indicating two basic amine sites are protonated. | [1] |
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during dissolution. The following workflow provides a logical path for diagnosing and resolving solubility challenges.
Caption: A logical workflow for troubleshooting solubility issues.
Problem 1: The compound will not dissolve in my aqueous solvent (water, saline, or buffer).
Root Cause Analysis: This is the most common issue and is almost always pH-related. 5,6,7,8-Tetrahydroquinolin-8-amine is a basic compound with two amine groups. The dihydrochloride salt form is created by reacting these basic groups with hydrochloric acid.[3] This process protonates the amines, creating positive charges (R-NH₂⁺) that are highly polar and interact favorably with water, leading to dissolution. If the pH of your solvent is too high (i.e., not acidic enough), the protonated amines will lose their protons (deprotonate) to become the neutral "free base" form, which is significantly less water-soluble and will not dissolve.[4] For basic drugs, solubility is highest at a pH well below their pKa.[4][5]
Solutions:
-
pH Adjustment (Primary Solution): The most effective strategy is to ensure the pH of your solvent is sufficiently acidic to maintain the compound in its fully ionized, soluble salt form.[6]
-
Recommendation: Adjust the pH of your solvent to a range of 2.0 to 5.0 before adding the compound. The use of a buffer system (e.g., citrate, acetate) is strongly recommended over simple pH-adjusted water to maintain pH stability.
-
-
Physical Dissolution Aids: Gentle physical methods can help overcome the kinetic barrier of dissolution, especially for higher concentrations.
-
Sonication: Place the vial in a sonicator bath for 5-15 minute intervals. This uses ultrasonic waves to break apart solid particles and enhance solvent interaction.
-
Gentle Warming: Warm the solution to 30-40°C while stirring. Avoid aggressive heating, as it can potentially degrade the compound.
-
-
Co-solvents: If high concentrations are required that exceed the aqueous solubility even at optimal pH, the use of water-miscible organic solvents (co-solvents) is a viable strategy. Co-solvents work by reducing the overall polarity of the solvent, making it more favorable for the organic part of the molecule.[7][8]
-
Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400).[8]
-
Approach: First, dissolve the compound in the acidic aqueous buffer, then slowly add the co-solvent. Alternatively, a small amount of co-solvent can be added to the buffer before compound addition.
-
Protocol 1: Recommended Aqueous Solubilization Method
-
Prepare the Vehicle: Start with your desired aqueous vehicle (e.g., sterile water, 0.9% saline). If not using a pre-made acidic buffer, adjust the pH to ~3.0 using dilute HCl (e.g., 0.1 M HCl).
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Add Compound to Vehicle: Add the powder to the pH-adjusted vehicle while stirring or vortexing.
-
Observe & Assist Dissolution: If the compound does not dissolve immediately, apply sonication for 10 minutes. Gentle warming (to 37°C) can also be applied.
-
(Optional) Add Co-solvent: If full dissolution is still not achieved, add a co-solvent like ethanol or PEG 400 dropwise, up to 10-20% of the total volume, until the solution clears.
-
Finalize: Once dissolved, you can perform a final pH check and adjust if necessary. Filter the solution through a 0.22 µm filter if sterility is required.
Problem 2: The compound dissolves initially but then precipitates over time.
Root Cause Analysis: This phenomenon typically points to one of two issues: solution instability leading to a pH shift, or an interaction with other formulation components causing disproportionation.[9][10]
-
pH Instability: If you dissolve the compound in unbuffered water (even if initially acidic), absorption of atmospheric CO₂ or interaction with glass surfaces can slowly raise the pH, causing the compound to crash out as the less soluble free base.
-
Disproportionation: This is the conversion of the salt form back to its neutral free base in the presence of another chemical species.[9][10] This is a major concern in pre-formulation studies. Certain common pharmaceutical excipients are basic and can "steal" the protons from your compound, causing it to precipitate.[9][10]
Solutions:
-
Use a Buffered System: This is the most critical preventative measure. An acidic buffer (e.g., 10-50 mM sodium citrate or sodium acetate, pH 3-5) will resist changes in pH and maintain the compound in its soluble, ionized state.
-
Ensure Excipient Compatibility: When developing a formulation, carefully screen your excipients. Avoid those known to be problematic for amine HCl salts. The primary culprits are basic excipients or those with carboxylate groups whose pKa is higher than the pH of maximum solubility (pHmax) of the drug salt.[9][10]
Table 2: Excipient Compatibility for Amine Hydrochloride Salts
| Excipient Class | High-Risk (Potentially Incompatible) | Lower-Risk (Generally Compatible) | Rationale |
| Lubricants | Magnesium Stearate | Stearic Acid, Sodium Stearyl Fumarate (with caution) | Magnesium stearate is highly basic and a notorious cause of disproportionation for HCl salts.[9][10] |
| Disintegrants | Sodium Croscarmellose | Crospovidone, Starch | Sodium croscarmellose contains carboxylate groups that can accept protons.[9][10] |
| Fillers/Binders | Dibasic Calcium Phosphate | Microcrystalline Cellulose (MCC), Lactose, Mannitol | Basic fillers can create a high-pH microenvironment around the drug particles. |
| Buffering Agents | Phosphate or Bicarbonate Buffers | Citrate or Acetate Buffers | Phosphate and bicarbonate buffers can raise the pH into a range that causes precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using the dihydrochloride salt form? Salt formation is a fundamental and highly effective strategy in drug development to improve the aqueous solubility and dissolution rate of poorly soluble basic or acidic compounds.[7][11] By converting the two basic amine groups on the 5,6,7,8-Tetrahydroquinolin-8-amine molecule into their hydrochloride salts, the resulting compound becomes ionized and significantly more polar, which is favorable for dissolving in water.[12]
Q2: How exactly does pH control the solubility? The solubility is dictated by the equilibrium between the ionized (salt) and non-ionized (free base) forms of the molecule in solution. This equilibrium is governed by the solution's pH relative to the compound's pKa.
Caption: Relationship between pH, ionization state, and solubility.
As illustrated, at a low pH, the equilibrium is pushed far to the left, favoring the charged, water-soluble dihydrochloride salt. At a high pH, the equilibrium shifts to the right, favoring the neutral, poorly soluble free base.
Q3: Is it possible to determine the maximum solubility in my buffer? Yes, you can determine the kinetic or thermodynamic solubility using a standardized protocol. This is crucial for avoiding the creation of unstable supersaturated solutions.
Protocol 2: Determining Approximate Kinetic Solubility
-
Prepare Buffered Solvent: Prepare a stock of your chosen solvent (e.g., 50 mM citrate buffer, pH 4.0).
-
Create Serial Dilutions: Dispense a fixed volume (e.g., 1 mL) of the buffer into several vials.
-
Add Compound: Add incrementally increasing amounts of the compound to each vial (e.g., 1 mg, 2 mg, 5 mg, 10 mg, 20 mg, etc.).
-
Equilibrate: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-4 hours for kinetic solubility, or >24 hours for thermodynamic solubility).
-
Observe: Identify the lowest concentration at which solid material remains undissolved. The solubility is bracketed between this concentration and the highest concentration that fully dissolved.
-
Confirm (Optional): For a precise value, centrifuge the saturated solutions, take an aliquot of the supernatant, dilute it, and measure the concentration using a suitable analytical method like HPLC-UV.
Q4: What if I need to use an organic solvent instead of an aqueous one? The dihydrochloride salt form is specifically optimized for solubility in aqueous media. While it may show some solubility in polar organic solvents like methanol or DMSO, its solubility in non-polar solvents (e.g., dichloromethane, hexanes) will be very poor. If your application requires a non-aqueous system, it is highly recommended to use or chemically convert to the free base form of the compound, which will be significantly more soluble in organic solvents.
Q5: Are there more advanced formulation strategies for this compound? Yes, for advanced drug delivery applications where simple solutions are insufficient, several other techniques can be explored. These are typically employed to enhance bioavailability for poorly soluble drugs (BCS Class II/IV).[6][7][13]
-
Complexation: Using cyclodextrins to form inclusion complexes that shield the hydrophobic parts of the molecule, increasing aqueous solubility.[14]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level (amorphous solid dispersion) can enhance dissolution rates.[15]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the compound in a lipid/surfactant mixture that forms an emulsion in the gastrointestinal tract.[11]
Should you have further questions or require assistance with a specific application, please do not hesitate to contact our technical support team.
References
- 1. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. pharxmonconsulting.com [pharxmonconsulting.com]
- 10. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tabletscapsules.com [tabletscapsules.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride
Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable heterocyclic amine. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My final product purity is lower than expected after synthesis. What are the most common sources of impurities?
A1: Impurities in the synthesis of this compound can arise from several sources, depending on the synthetic route chosen. The most common culprits are:
-
Starting material impurities: Unreacted starting materials or impurities within them can carry through the synthesis.
-
Incomplete reactions: Failure to drive a reaction to completion will result in the presence of starting materials or intermediates in your final product.
-
Side-products: Competing reaction pathways can lead to the formation of undesired isomers or related substances.
-
Degradation products: The product may be unstable under the reaction or workup conditions, leading to decomposition.[1]
-
Solvent and reagent-derived impurities: Residual solvents or byproducts from reagents can contaminate the final product.
Q2: I am observing a mixture of regioisomers in my product. How can I control the regioselectivity?
A2: Regioisomeric impurities often arise during the construction of the quinoline ring itself, particularly in syntheses like the Combes or Doebner-von Miller reactions when using unsymmetrical ketones or diketones.[2] To control regioselectivity, consider the following:
-
Choice of catalyst: The acidity of the catalyst can influence the cyclization pathway.
-
Reaction temperature: Temperature can affect the kinetic versus thermodynamic control of the cyclization.
-
Steric hindrance: Bulky substituents on your reactants can direct the cyclization to the less sterically hindered position.
Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?
A3: Low yields can be attributed to several factors. A systematic approach to troubleshooting is often most effective. Common causes include:
-
Suboptimal reaction conditions: Temperature, reaction time, and reactant concentration are critical. Small-scale trial reactions can help determine the ideal parameters.
-
Purity of reagents and solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion.
-
Atmospheric moisture and oxygen: Many organic reactions are sensitive to air and moisture. Ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) if your reaction is air-sensitive.
-
Inefficient mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields.
-
Product decomposition: The desired product may be unstable under the reaction or workup conditions. Monitor your reaction by TLC or LC-MS to check for product degradation over time.
Troubleshooting Impurities Based on Synthetic Route
The synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine can be approached through several pathways. Below, we detail the common impurities associated with each route and provide troubleshooting guidance.
Route 1: From 5,6,7,8-Tetrahydroquinolin-8-one
This is a common and versatile route that typically involves two main strategies: reductive amination or oximation followed by reduction.
Reductive amination converts the ketone directly to the amine in a one-pot reaction with an ammonia source and a reducing agent.
References
Technical Support Center: Optimizing Reactions with 5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride
Welcome to the technical support center for 5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common synthetic transformations involving this versatile building block. As a dihydrochloride salt, this reagent presents unique challenges and opportunities in reaction setup and execution. This document will equip you with the foundational knowledge and practical steps to achieve success in your synthetic endeavors.
I. Understanding the Starting Material: Key Physicochemical Properties
5,6,7,8-Tetrahydroquinolin-8-amine is a chiral bicyclic diamine. The presence of both an aliphatic primary amine at the C8 position and an aromatic pyridine nitrogen introduces distinct reactivity profiles. Supplied as a dihydrochloride salt, both nitrogen atoms are protonated, rendering the molecule significantly more water-soluble and less prone to air oxidation, but also non-nucleophilic in its commercially available form.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [2] |
| Molecular Weight | 221.12 g/mol | [2] |
| Form | Dihydrochloride Salt | [2] |
| Key Feature | Protonated aliphatic and aromatic amines | N/A |
The primary consideration for any reaction involving this reagent is the in-situ neutralization to generate the free diamine, which is the reactive nucleophilic species.
II. General Troubleshooting: The Dihydrochloride Dilemma
FAQ 1: My reaction is not proceeding. Why is my this compound not reacting?
Answer: The most common reason for a lack of reactivity is the failure to effectively neutralize the dihydrochloride salt. In its salt form, the lone pairs on both the C8-amino group and the pyridine nitrogen are protonated, rendering them non-nucleophilic. To initiate a reaction where the amine acts as a nucleophile (e.g., N-alkylation, acylation), you must add a base to deprotonate at least the more nucleophilic C8-amino group.[3]
Troubleshooting Workflow for Amine Salt Neutralization
References
overcoming 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride instability in solution
Welcome to the technical support resource for 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with this compound: its inherent instability in solution. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you achieve consistent and reproducible experimental outcomes.
Understanding the Instability: The "Why" Behind the Problem
5,6,7,8-Tetrahydroquinolin-8-amine is a valuable intermediate in the synthesis of various pharmacologically active compounds, including potential agents for treating Alzheimer's disease[1][2]. However, its structure—a partially saturated heterocyclic system with a primary amine group—renders it susceptible to degradation, primarily through oxidation.
The electron-rich nature of the tetrahydroquinoline ring system, combined with the nucleophilic 8-amino group, makes the molecule prone to oxidative degradation, which can be catalyzed by factors such as dissolved oxygen, pH, light, and trace metal impurities[3][4][5]. This degradation often manifests as a visible color change in the solution, from colorless to yellow or brown, and can lead to a significant loss of compound integrity, resulting in poor reproducibility and inaccurate data in sensitive biological assays[3].
Frequently Asked Questions (FAQs)
Q1: My freshly prepared solution of this compound turned yellow/brown within minutes. What is happening? A1: This is a classic sign of oxidative degradation. The tetrahydroquinoline moiety is susceptible to oxidation, which converts it into colored, aromatic quinoline species or other degradation products[4][5]. This process is often accelerated by dissolved oxygen in the solvent, exposure to light, and non-optimal pH conditions[3][6].
Q2: What is the best solvent to dissolve this compound? A2: As a dihydrochloride salt, the compound generally exhibits good solubility in aqueous buffers and polar protic solvents like water, ethanol, and methanol. For biological assays, starting with a concentrated stock in sterile, deionized water or DMSO is common. However, the choice of solvent must be paired with appropriate handling techniques (e.g., deoxygenation) to prevent degradation[7]. Always prepare solutions fresh for optimal results.
Q3: How should I store the solid compound and my stock solutions? A3: The solid dihydrochloride salt is hygroscopic and should be stored in a tightly sealed container at 2-8°C, protected from light and moisture[7][8]. Stock solutions are highly prone to degradation and should be prepared fresh before each experiment. If short-term storage is unavoidable, aliquot the solution into small, single-use vials, purge with an inert gas (argon or nitrogen), seal tightly, and store at -20°C or -80°C for a very limited time. Avoid repeated freeze-thaw cycles.
Q4: I'm seeing inconsistent results in my cell-based assays. Could compound instability be the cause? A4: Absolutely. Inconsistent results are a primary indicator of compound instability[3]. If the compound degrades in the assay medium over the course of the experiment, its effective concentration decreases, leading to underestimated activity and poor reproducibility[3]. It is crucial to assess the compound's stability directly in your assay medium under the exact experimental conditions (e.g., temperature, CO2 levels).
Troubleshooting In-Depth Guide
This section provides a structured approach to diagnosing and solving common issues.
Problem 1: Rapid Solution Discoloration and Degradation
Primary Cause: Oxidation
The core issue is the molecule's susceptibility to losing hydrogen atoms from the saturated ring to form a more stable, fully aromatic quinoline system, a process driven by an oxidant[4][5][9]. Dissolved oxygen in your solvent is the most common culprit.
Solution: Preparation Under Inert Conditions
By removing oxygen from the solvent and the headspace of your container, you can significantly slow this degradation pathway.
Workflow Diagram: Minimizing Oxidative Degradation
Caption: Workflow for preparing oxidation-sensitive compound solutions.
Problem 2: Poor Reproducibility and Drifting Results in Assays
Primary Cause: pH-Dependent Instability
The stability of many organic molecules, especially those with amine functional groups and heterocyclic rings, is highly dependent on the pH of the medium[10][11]. At alkaline pH, the free base form of the amine is more prevalent. While this may be necessary for receptor binding, the unprotonated amine is often more susceptible to oxidation. Conversely, extreme acidic conditions can also catalyze degradation[10][12].
Solution: pH Stability Assessment and Buffer Optimization
You must determine the optimal pH range for your compound's stability and ensure your experimental buffer maintains it.
Experimental Protocol: pH Stability Quick Test
-
Prepare Buffers: Prepare a set of biologically compatible buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common choices include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and Tris (pH 7.5-9.0).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in deoxygenated water as described in the protocol above.
-
Incubate: Dilute the stock solution to a final concentration (e.g., 10 µM) in each of the prepared buffers. Also, prepare a sample in your final assay medium.
-
Incubate Under Assay Conditions: Place the solutions at the temperature and atmosphere (e.g., 37°C, 5% CO2) of your experiment.
-
Analyze Over Time: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution and analyze the remaining parent compound concentration using a suitable analytical method like HPLC-UV or LC-MS[13].
-
Determine Stability: Plot the percentage of the compound remaining over time for each pH. This will reveal the pH range where the compound is most stable.
Data Interpretation Table
| pH of Medium | % Compound Remaining (24h) | Observation | Recommendation |
| 5.0 | 98% | High Stability | Suitable for experiments if compatible with the biological system. |
| 6.5 | 95% | Good Stability | A good starting point for balancing stability and activity. |
| 7.4 | 70% | Moderate Degradation | Standard physiological pH; degradation may impact long-term assays. Consider shorter incubation times. |
| 8.5 | 40% | Significant Degradation | Avoid. The higher pH likely accelerates oxidation of the free base. |
Troubleshooting Flowchart: Diagnosing Inconsistent Results
This flowchart provides a logical path to identify the root cause of variability in your experiments.
Caption: A step-by-step guide to troubleshooting inconsistent experimental data.
Best Practices: A Summary for Success
-
Solid Storage: Always store the solid compound tightly sealed at 2-8°C, away from light and moisture[7].
-
Solvent Purity: Use high-purity, HPLC-grade solvents and sterile, deionized water to avoid contaminants that can catalyze degradation[13].
-
Fresh is Best: Prepare solutions immediately before use. Avoid storing solutions, even frozen, for extended periods.
-
Deoxygenate: For maximum stability, always sparge aqueous solvents with an inert gas (N₂ or Ar) before dissolving the compound.
-
Control pH: Use a well-buffered solution within the compound's optimal stability range, which you should determine experimentally[6]. Be aware that dissolving the dihydrochloride salt will create an acidic solution; buffering is essential to control the final pH.
-
Mind the Medium: Components in complex biological media (e.g., trace metals, reactive species) can degrade your compound. Always confirm stability in the final assay medium[3].
By understanding the chemical liabilities of this compound and implementing these robust handling and troubleshooting protocols, you can overcome the challenges of its instability and ensure the integrity and reproducibility of your valuable research.
References
- 1. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ibisscientific.com [ibisscientific.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. chemscene.com [chemscene.com]
- 9. Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 13. ijnrd.org [ijnrd.org]
Technical Support Center: Purification of 5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride
Welcome to the technical support center for 5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. The following information is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
Table of Contents
-
FAQs: Foundational Knowledge
-
Q1: What are the primary stability concerns for 5,6,7,8-Tetrahydroquinolin-8-amine and its dihydrochloride salt?
-
Q2: What are the likely impurities in my crude this compound?
-
-
Troubleshooting Guide: Column Chromatography
-
Q3: My compound is streaking badly or not moving from the baseline on a standard silica gel column. What should I do?
-
Q4: My product is degrading on the silica gel column. How can I prevent this?
-
Q5: I'm struggling to separate my product from a very polar impurity. What are my options?
-
-
Troubleshooting Guide: Recrystallization
-
Q6: I am having trouble finding a suitable single solvent for the recrystallization of the dihydrochloride salt. What is the best approach?
-
Q7: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
-
Q8: My final product is still colored after recrystallization. How can I obtain a colorless product?
-
-
Handling and Storage
-
Q9: What are the best practices for handling and storing the purified this compound?
-
FAQs: Foundational Knowledge
Q1: What are the primary stability concerns for 5,6,7,8-Tetrahydroquinolin-8-amine and its dihydrochloride salt?
Answer: The primary stability concern for the free base of 5,6,7,8-Tetrahydroquinolin-8-amine is its susceptibility to oxidation . The electron-rich aromatic ring and the primary amine are prone to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities. This degradation can lead to the formation of colored impurities, often appearing as a darkening of the material over time. Aromatic amines, in general, are known to be susceptible to oxidation.[1]
The dihydrochloride salt is significantly more stable towards oxidation.[2] Protonation of the nitrogen lone pairs effectively reduces their electron-donating capacity, making the molecule less susceptible to oxidative degradation.[2] However, the dihydrochloride salt introduces another challenge: hygroscopicity . Amine salts, especially hydrochlorides, readily absorb moisture from the atmosphere, which can affect the physical state of the solid and its accurate weighing.[3][4][5]
Key Takeaway: Whenever possible, work with the dihydrochloride salt to minimize oxidative degradation. The free base should be handled under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Q2: What are the likely impurities in my crude this compound?
Answer: The impurity profile largely depends on the synthetic route. A common synthesis involves the reduction of 6,7-dihydro-5H-quinolin-8-one oxime. Based on this, potential impurities include:
-
Unreacted Starting Material: 6,7-dihydro-5H-quinolin-8-one oxime.[6][7][8][9]
-
Intermediate Ketone: Incomplete oximation can leave residual 6,7-dihydro-5H-quinolin-8-one.[7][10]
-
By-products of Reduction: Depending on the reducing agent (e.g., H₂/Pd, NaBH₄), side reactions could lead to partially reduced species or over-reduction of the pyridine ring, although the latter is less common under standard conditions.
-
Solvent Residues: Residual solvents from the reaction and workup.
-
Oxidation Products: If the free base was exposed to air for an extended period before salt formation.
Understanding these potential impurities is crucial for selecting the appropriate purification strategy. For example, the ketone and oxime impurities are less basic than the desired amine and can be separated using techniques that exploit this difference in basicity.
Troubleshooting Guide: Column Chromatography
Q3: My compound is streaking badly or not moving from the baseline on a standard silica gel column. What should I do?
Answer: This is a classic problem when purifying basic amines on standard (slightly acidic) silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or significant peak tailing.
Causality: The lone pair of electrons on the nitrogen atoms of your compound forms strong hydrogen bonds or acid-base interactions with the Si-OH groups of the silica gel.
Here is a decision workflow to address this issue:
Caption: Decision workflow for troubleshooting amine purification by column chromatography.
Experimental Protocol: Deactivating Silica Gel with Triethylamine
-
Prepare your desired mobile phase (e.g., Dichloromethane/Methanol).
-
Add triethylamine (NEt₃) to the mobile phase to a final concentration of 0.5-1% (v/v).
-
Prepare the silica gel slurry using this modified mobile phase.
-
Pack the column as usual.
-
Equilibrate the column by flushing with 2-3 column volumes of the modified mobile phase before loading your sample.
-
Dissolve your crude product (as the free base) in a minimum amount of the mobile phase and load it onto the column.
-
Elute with the modified mobile phase, collecting fractions as usual.
Q4: My product is degrading on the silica gel column. How can I prevent this?
Answer: Product degradation on silica gel is often due to the acidic nature of the stationary phase or oxidation catalyzed by the silica surface.
Troubleshooting Steps:
-
Deactivate the Silica: As described in Q3, adding a base like triethylamine to your eluent is the most effective first step.[11] This neutralizes the acidic sites responsible for degradation.
-
Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to elute the compound faster, accepting a potential trade-off in separation resolution.
-
Use Degassed Solvents: To minimize on-column oxidation, sparge your solvents with nitrogen or argon before use.
-
Switch to a More Inert Stationary Phase: If degradation persists, switch to neutral alumina or consider reversed-phase chromatography, which is generally less harsh.
Q5: I'm struggling to separate my product from a very polar impurity. What are my options?
Answer: If a polar impurity is co-eluting with your product, modifying the chromatographic system to exploit different chemical interactions is necessary.
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product, being a diamine, will be protonated and move to the aqueous layer, while less basic impurities (like the starting ketone or oxime) will remain in the organic layer. Then, basify the aqueous layer with NaOH and extract your purified free base back into an organic solvent.
-
Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., using a C18-functionalized silica column), elution order is inverted. The most polar compounds elute first. This can be highly effective for separating your moderately polar product from highly polar impurities. A typical mobile phase would be a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
Troubleshooting Guide: Recrystallization
Q6: I am having trouble finding a suitable single solvent for the recrystallization of the dihydrochloride salt. What is the best approach?
Answer: Finding a single solvent for highly polar salts like dihydrochlorides is often difficult. The ideal solvent must dissolve the compound when hot but not when cold. For such salts, a mixed-solvent (or solvent/anti-solvent) system is usually more effective.
Rationale: You use a "good" solvent in which the salt is soluble, and a "bad" or "anti-solvent" in which the salt is insoluble. The two solvents must be miscible.
Recommended Solvent Systems to Screen: The dihydrochloride salt is highly polar. Therefore, polar protic solvents will be the "good" solvents, and less polar or aprotic solvents will serve as the anti-solvent.
| "Good" Solvent (High Polarity) | "Anti-Solvent" (Lower Polarity) |
| Methanol | Isopropanol |
| Methanol | Acetonitrile |
| Ethanol | Ethyl Acetate |
| Ethanol | Diethyl Ether |
| Water | Ethanol / Isopropanol |
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the boiling "good" solvent (e.g., methanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., isopropanol) dropwise until you observe persistent cloudiness (turbidity). This indicates the point of saturation.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture or pure, cold anti-solvent.
-
Drying: Dry the crystals under vacuum.
Q7: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solubility of the compound in the cooling solvent drops so rapidly that it comes out of solution as a liquid phase (an oil) rather than a solid crystal lattice. This often happens when the solution is too concentrated or cools too quickly.[11]
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution back to boiling and add more of the "good" solvent (or the solvent mixture) until the oil redissolves completely. The goal is to work with a less saturated solution.
-
Slow Down the Cooling: After dissolving, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) to ensure a very slow temperature drop.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q8: My final product is still colored after recrystallization. How can I obtain a colorless product?
Answer: A persistent color often indicates the presence of highly colored, minor impurities, which could be oxidation products.
Solution: Activated Charcoal Treatment
-
Dissolve your crude product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat and add a very small amount of activated charcoal (typically 1-2% of the solute weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Swirl the mixture and gently reheat to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel. It is often helpful to pre-heat the funnel and receiving flask.
-
Allow the hot, decolorized filtrate to cool and crystallize as usual.
Handling and Storage
Q9: What are the best practices for handling and storing the purified this compound?
Answer: Proper handling and storage are critical to maintain the purity of your compound.
-
Storage Container: Store the solid in a tightly sealed amber glass vial to protect it from light and moisture.[3]
-
Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace any residual air and moisture.
-
Temperature: Store the vial in a cool, dry place. A desiccator at room temperature is often sufficient. For long-term archival, refrigeration (2-8 °C) in a desiccated environment is recommended.
-
Handling: Due to its hygroscopic nature, minimize the time the container is open to the atmosphere. Weigh out the required amount quickly and reseal the container promptly. If working in a humid environment, handling the compound in a glove box or a glove bag is ideal.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. Histamine - Wikipedia [en.wikipedia.org]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-6,7-dihydroquinolin-8(5H)-one oxime | C9H10N2O | CID 135507614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 58509-59-4 | 6,7-Dihydroquinolin-8(5H)-one oxime - AiFChem [aifchem.com]
- 9. chemscene.com [chemscene.com]
- 10. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
how to prevent degradation of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
Welcome to the technical support center for 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper handling, storage, and use of this compound to ensure its integrity and prevent degradation. By understanding the chemical vulnerabilities of this reagent, you can ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that users may encounter when working with this compound.
Q1: I've noticed the color of my solid this compound has changed from white/off-white to a yellowish or brownish tint. Is it still usable?
A change in color is a primary indicator of degradation, likely due to oxidation or exposure to light. The appearance of a yellow or brown hue suggests the formation of chromophoric impurities, which may arise from the aromatization of the tetrahydroquinoline ring or other oxidative processes. While minor discoloration might not significantly impact some applications, it is crucial to reassess the purity of the compound before use in sensitive experiments. For applications requiring high purity, such as in catalysis or pharmaceutical development, using discolored material is not recommended as it can lead to unpredictable results and side reactions.
Q2: My stock solution of this compound in an aqueous buffer has turned cloudy and a precipitate has formed. What could be the cause?
Precipitation from an aqueous solution can be due to several factors. Firstly, as a dihydrochloride salt, the compound's solubility is pH-dependent. If the pH of your buffer is too high (approaching the pKa of the amine groups), the free base form of the amine may be generated, which is significantly less soluble in water and can precipitate out. Secondly, degradation can lead to the formation of insoluble byproducts. It is also possible that the compound is interacting with other components in your buffer, leading to the formation of an insoluble salt. We recommend checking the pH of your solution and ensuring it is sufficiently acidic to maintain the protonated, soluble form of the amine.
Q3: I'm seeing unexpected peaks in my HPLC analysis of a reaction mixture containing this compound. Could these be degradation products?
Yes, it is highly likely that new, unexpected peaks are a result of degradation. The primary degradation pathways for this compound are oxidation and photodegradation. Depending on your reaction and workup conditions, you might be observing the formation of the fully aromatized 8-aminoquinoline, or potentially quinolinone derivatives. If your reaction is performed in the presence of strong light, photolytic degradation products may also be present. To confirm if these peaks are from degradation, you can run a control experiment where a solution of the amine is subjected to the same conditions (solvent, temperature, light exposure) without the other reactants.
Q4: How can I confirm the purity of my this compound before use?
It is best practice to verify the purity of the compound, especially if it has been in storage for an extended period or if you observe any changes in its physical appearance. Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique to separate the main compound from any impurities. A reversed-phase method with UV detection is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the compound's structure and can reveal the presence of impurities if they are at a sufficient concentration.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and to identify potential degradation products when coupled with a separation technique like GC or LC.
Troubleshooting Guide: Common Degradation Scenarios
| Observed Issue | Potential Cause | Recommended Action |
| Solid color change (white to yellow/brown) | Oxidation due to air/light exposure. | Discard the reagent if purity is critical. If not, re-purify by recrystallization. For future prevention, store under inert gas in a dark, cool, and dry place. |
| Precipitate in aqueous solution | pH is too high, leading to free base formation. | Adjust the pH of the solution to be more acidic. Ensure the buffer used is compatible and does not cause salt precipitation. |
| Appearance of extra peaks in chromatogram | Degradation during experiment or storage. | Run a control sample. If degradation is confirmed, prepare fresh solutions and protect the reaction from light and air. |
| Inconsistent experimental results | Use of degraded starting material. | Always use a fresh, pure sample of the reagent. Confirm purity before use, especially for long-term stored materials. |
Understanding the Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to oxidation and photodegradation.
Technical Support Center: Overcoming Poor Cell Permeability of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
Welcome to the technical support center for 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low permeability in my cellular assays?
A1: The poor cell permeability of this compound is primarily due to its physicochemical properties. As a dihydrochloride salt, the compound is highly soluble in aqueous media but possesses characteristics that hinder its ability to passively diffuse across the lipid bilayer of cell membranes.
-
High Polarity and Ionization: The key factor is its basicity. With a predicted pKa of approximately 8.93, the primary amine group is predominantly protonated and positively charged at physiological pH (around 7.4).[1][2] Charged molecules are hydrophilic and struggle to partition into the lipophilic (fat-loving) interior of the cell membrane, which is a major barrier to passive diffusion.[3][4][5]
-
Lipinski's Rule of Five: While the parent compound's molecular weight (~148 g/mol ) is well under the 500 Da limit, and it has a reasonable number of hydrogen bond donors (1) and acceptors (2), its charged state dramatically reduces its effective lipophilicity (LogP).[1][6] Orally active drugs typically require a balance between aqueous solubility and lipid permeability to be absorbed effectively.[7]
The following diagram illustrates the fundamental barriers to passive diffusion for a charged, hydrophilic molecule.
Caption: Ionization at physiological pH prevents partitioning into the lipophilic membrane core.
Q2: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use?
A2: Both are standard assays to assess permeability, but they measure different aspects of it.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures passive diffusion only.[8] A compound's ability to permeate is tested across an artificial lipid membrane. It is a cost-effective, high-throughput method to determine if a compound has favorable physicochemical properties for passive transport.[9] A low PAMPA result for your compound would confirm that its intrinsic properties (like charge and polarity) are the primary issue.
-
Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[10][11][12] It is considered the gold standard for in vitro prediction of intestinal drug absorption because it accounts for multiple transport mechanisms:
You should start with a PAMPA assay to quickly and cost-effectively confirm that the primary issue is poor passive diffusion. If you still observe low permeability in subsequent cellular models, a Caco-2 assay is essential to investigate if active efflux is also contributing to the problem.[15]
Troubleshooting Guide: Low Experimental Permeability
This section is structured to help you diagnose the specific reasons for poor permeability based on your experimental results and provides actionable strategies to address them.
Workflow for Troubleshooting Permeability Issues
Caption: A decision tree for diagnosing and addressing permeability issues.
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
-
Observation: The calculated apparent permeability coefficient (Papp) is in the low range, comparable to a negative control like Lucifer Yellow.
-
Causality: This result strongly indicates that the compound's inherent physicochemical properties are unfavorable for passive diffusion across a lipid membrane.[15] For 5,6,7,8-Tetrahydroquinolin-8-amine, this is expected due to its high polarity and charged state at the assay's pH (typically 7.4).
-
Solution: The most effective strategy is to temporarily mask the polar amine group through chemical modification, creating a more lipophilic prodrug .[16][17] A prodrug is an inactive derivative that converts back to the active parent drug in the body.[17]
The primary amine is an ideal handle for creating a prodrug. The goal is to replace the N-H bonds with a group that is less polar and can be cleaved enzymatically (e.g., by esterases in the blood or tissues) or chemically.
Table 1: Prodrug Strategies for the Primary Amine
| Prodrug Linkage | Example Structure | Rationale & Cleavage |
| Amide | Attaching a fatty acid (e.g., acetyl, pivaloyl) | Increases lipophilicity. Cleaved by amidases. Simple and common strategy for amines.[16] |
| Carbamate | Reaction with an alkyl chloroformate | Increases lipophilicity. Can be designed for enzymatic cleavage. Widely used in drug design. |
| Amino Acid Conjugate | Linking an amino acid (e.g., Valine) | Can hijack amino acid transporters (e.g., PEPT1) for active uptake, bypassing passive diffusion limitations.[18][19] |
The following diagram illustrates how an amide prodrug strategy enhances membrane permeability.
Caption: A lipophilic prodrug crosses the membrane before being cleaved to release the active drug.
Issue 2: Low A-to-B Papp with a High Efflux Ratio (>2) in Caco-2 Assay
-
Observation: The permeability from the apical (A, gut side) to the basolateral (B, blood side) compartment is low, but the permeability in the reverse direction (B to A) is significantly higher. The efflux ratio (Papp B-A / Papp A-B) is greater than 2.[12]
-
Causality: This is the classic signature of active efflux.[12] It means that even if some of your compound manages to enter the cell, it is being actively transported back out by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[14][20][21]
-
Solution: Confirm the involvement of specific efflux pumps by re-running the Caco-2 assay in the presence of known inhibitors.
-
Culture Caco-2 Cells: Seed Caco-2 cells on Transwell® filter inserts and culture for 21 days to allow for monolayer differentiation and tight junction formation.[10]
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the cell monolayer is intact. Values should be ≥ 200 Ω·cm².[22]
-
Prepare Dosing Solutions:
-
Group 1 (Control): Your compound (e.g., 10 µM) in transport buffer.
-
Group 2 (Inhibitor): Your compound (10 µM) plus a broad-spectrum efflux inhibitor like Verapamil (a P-gp inhibitor, typically 50-100 µM).[11]
-
-
Perform Bidirectional Assay:
-
For A-to-B transport , add the dosing solutions to the apical side and fresh buffer to the basolateral side.
-
For B-to-A transport , add the dosing solutions to the basolateral side and fresh buffer to the apical side.
-
-
Incubate and Sample: Incubate the plates at 37°C with gentle shaking.[22] Take samples from the receiver compartment at specified time points (e.g., 2 hours).[11]
-
Analyze and Calculate: Quantify the compound concentration in the samples using LC-MS/MS. Calculate the Papp values and efflux ratios for both the control and inhibitor groups.
-
Interpret Results: If the A-to-B Papp value increases significantly and the efflux ratio drops to near 1 in the presence of the inhibitor, it confirms your compound is a substrate of that efflux pump.
Issue 3: Low Compound Recovery in Caco-2 or PAMPA Assays
-
Observation: The total amount of compound recovered from both the donor and acceptor wells at the end of the experiment is significantly less than the initial amount added (e.g., <70%).
-
Causality: Low recovery can indicate several problems:[12][23]
-
Poor Aqueous Solubility: The compound may be precipitating out of the solution. This is less likely for the dihydrochloride salt but could occur with a less soluble prodrug.
-
Non-specific Binding: The compound may be sticking to the plastic of the assay plates.[12]
-
Cellular Metabolism: In Caco-2 assays, the cells may be metabolizing the compound.
-
Accumulation in Membrane/Cells: The compound might be accumulating within the cell monolayer or the artificial PAMPA membrane.
-
-
Solution: Modify the assay buffer to improve solubility and reduce non-specific binding.
-
Add Bovine Serum Albumin (BSA): Including 1% BSA in the receiver compartment buffer is a common and effective strategy.[12] BSA can act as a "sink," binding to the compound as it permeates and preventing it from sticking to the plate, thereby improving recovery.[12][24]
-
Adjust Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents from your stock solution is low (typically ≤1%) to avoid cytotoxicity or affecting monolayer integrity.[25]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies to assess passive permeability.[8][9][26]
-
Prepare Lipid Solution: Create a 1-2% solution of lecithin in dodecane.[9]
-
Coat Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in a 96-well filter donor plate.
-
Prepare Compound Solutions:
-
Load Plates:
-
Add 300 µL of fresh buffer to each well of a 96-well acceptor plate.
-
Add 150-200 µL of your compound and control solutions to the donor plate wells.
-
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.[15][27]
-
Sample and Analyze:
-
After incubation, separate the plates.
-
Take samples from both the donor and acceptor wells.
-
Analyze the concentration in each sample by LC-MS/MS.
-
-
Calculate Papp: Use the following formula to calculate the apparent permeability coefficient (Papp) in cm/s.
Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Table 2: Interpretation of PAMPA Permeability Results
| Papp (x 10⁻⁶ cm/s) | Permeability Class | Predicted Absorption |
| > 1 | High | High (>80%) |
| 0.1 - 1 | Medium | Medium (20-80%) |
| < 0.1 | Low | Low (<20%) |
References
- 1. lookchem.com [lookchem.com]
- 2. What is pKa and how is it used in drug development? [pion-inc.com]
- 3. quora.com [quora.com]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Amino Acids in the Development of Prodrugs [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 23. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 25. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 26. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 27. bioassaysys.com [bioassaysys.com]
troubleshooting unexpected results in assays with 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
Welcome to the technical support center for 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in assays involving this compound. Our approach is rooted in providing a deep causal understanding of the molecule's behavior to empower you to design robust experiments and interpret your data with confidence.
Introduction: Understanding the Compound
5,6,7,8-Tetrahydroquinolin-8-amine is a chiral bicyclic amine that serves as a valuable building block in medicinal chemistry and as a ligand in asymmetric catalysis.[1] Its dihydrochloride salt form is commonly used to improve aqueous solubility and stability.[2] However, the tetrahydroquinoline (THQ) scaffold, particularly in fused tricyclic systems, has been identified as a potential Pan-Assay Interference Compound (PAINS).[3][4][5][6] This means it can be prone to degradation, forming reactive byproducts that can lead to non-specific assay signals and false-positive results. This guide will address these inherent properties to help you troubleshoot your assays effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Compound Handling and Stability
Question 1: My stock solution of this compound has changed color (e.g., turned yellow or brown). Is it still usable?
Answer: A change in color is a strong indicator of compound degradation and it is not recommended to use a discolored solution. The tetrahydroquinoline scaffold can be susceptible to oxidation.
Causality: Aromatic amines and partially saturated heterocyclic systems can be prone to oxidation, leading to the formation of colored byproducts. This process can be accelerated by exposure to air, light, and certain contaminants.
Troubleshooting Protocol:
-
Visual Inspection: Always visually inspect your stock solutions before use.
-
Proper Storage: Store the solid compound at 4°C under an inert atmosphere (e.g., argon or nitrogen) and away from light.[7] For solutions, especially in organic solvents like DMSO, prepare them fresh for each experiment. If storage is necessary, store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions to minimize water content that could facilitate degradation.
-
Confirmation of Integrity: If in doubt, the integrity of the compound can be checked via analytical techniques like HPLC-MS to look for the appearance of degradation products.
Question 2: I am observing inconsistent results between experiments run on different days with the same stock solution. What could be the cause?
Answer: This is a classic sign of compound instability in solution. Fused tetrahydroquinolines have been shown to degrade in solution under standard laboratory conditions over a matter of days.[4][5]
Causality: The degradation of the tetrahydroquinoline scaffold can lead to a heterogeneous mixture of the parent compound and its degradation products. These byproducts may have their own biological or chemical activities, leading to variable assay results.
Experimental Workflow for Investigating Solution Stability:
Caption: Workflow for assessing the stability of your compound in solution.
Category 2: Assay-Specific Interference
Question 3: I'm seeing activity in my assay, but the dose-response curve is shallow and looks non-specific. Could the compound be interfering with the assay technology?
Answer: Yes, this is a significant possibility. Tetrahydroquinoline derivatives, especially their degradation products, can interfere with assays in several ways, including aggregation, reactivity with assay components, and interference with detection methods.
Causality and Troubleshooting:
-
Compound Aggregation: At higher concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Troubleshooting: Include a non-ionic detergent like Triton X-100 (at a concentration of ~0.01%) in your assay buffer to disrupt aggregate formation. If the activity is significantly reduced, aggregation is a likely cause.
-
-
Reactivity of Degradation Products: As the compound degrades, it can form reactive species that may covalently modify proteins in your assay, leading to irreversible inhibition.
-
Troubleshooting: Perform a "pre-incubation" experiment. Incubate your target protein with the compound for a set period, then dilute the mixture to a concentration where the compound is no longer active and measure the target's activity. If the activity does not recover upon dilution, it suggests irreversible inhibition, likely from a reactive species.
-
-
Fluorescence Interference: The quinoline ring system is a known fluorophore.[8] If you are using a fluorescence-based assay (e.g., fluorescence polarization, FRET), the intrinsic fluorescence of your compound could be a source of interference.
-
Troubleshooting: Run a control experiment with the compound in the assay buffer without the target protein or other interacting partners to measure its background fluorescence at the excitation and emission wavelengths of your assay. If there is significant background, you may need to switch to an alternative, non-fluorescence-based detection method (e.g., absorbance, luminescence).
-
Question 4: My assay is metal-dependent, and I'm getting lower than expected activity. Could 5,6,7,8-Tetrahydroquinolin-8-amine be chelating the metal ions?
Answer: This is a plausible cause. The 8-aminoquinoline scaffold is structurally related to 8-hydroxyquinoline, a well-known metal chelator.[9][10] The nitrogen atoms of the quinoline ring and the 8-amino group can form a chelate with divalent metal ions.
Causality: The two nitrogen atoms can act as electron donor sites, forming a stable complex with metal ions like Zn²⁺, Cu²⁺, or Fe²⁺. If your assay relies on these or other metal ions for enzymatic activity or as cofactors, the compound could be sequestering them, leading to apparent inhibition.
Troubleshooting Protocol for Metal Chelation:
Caption: A decision tree for investigating metal chelation effects.
Category 3: Physicochemical and Salt Form Issues
Question 5: I am having trouble achieving high concentrations of the compound in my aqueous assay buffer, despite it being a dihydrochloride salt. Why is this?
Answer: While the dihydrochloride salt form enhances aqueous solubility compared to the free base, several factors can still limit its solubility in a final assay buffer.[2][11][12]
Causality and Troubleshooting:
-
pH of the Buffer: The solubility of an amine salt is highly pH-dependent. In a buffer with a pH close to or above the pKa of the amine groups, the compound will convert to its less soluble free base form and may precipitate.
-
Troubleshooting: Measure the pH of your final assay buffer after all components, including the compound, have been added. If possible, adjust the buffer pH to be at least 2 units below the pKa of the amine groups to maintain the protonated, more soluble state.
-
-
Common-Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of the dihydrochloride salt, reducing its solubility.[2]
-
Troubleshooting: If high salt concentration is necessary for your assay, consider using a different salt for your buffer (e.g., a phosphate or sulfate salt) if compatible with your experimental system.
-
-
Buffer Composition: Other components in your buffer could interact with the compound and reduce its solubility.
-
Troubleshooting: Test the solubility of the compound in simpler buffer systems to identify any problematic components.
-
Table 1: Summary of Potential Issues and Troubleshooting Strategies
| Observed Problem | Potential Cause | Primary Troubleshooting Step | Confirmatory Experiment |
| Inconsistent Results / Solution Discoloration | Compound Instability / Degradation | Prepare fresh stock solutions for each experiment. | HPLC-MS analysis of stock solution over time. |
| Shallow Dose-Response Curve | Compound Aggregation | Add 0.01% Triton X-100 to the assay buffer. | Compare dose-response curves with and without detergent. |
| Apparent Irreversible Inhibition | Reactive Degradation Products | Perform a "wash-out" or dilution experiment. | Lack of activity recovery after compound removal. |
| High Background in Fluorescence Assay | Intrinsic Fluorescence of Compound | Run a control with compound and buffer only. | Measure fluorescence at assay wavelengths. |
| Inhibition of Metal-Dependent Enzyme | Metal Chelation | Titrate excess metal ions into the assay. | Restoration of enzyme activity with excess metal. |
| Poor Solubility in Assay Buffer | pH, Common-Ion Effect, or Buffer Interference | Check and adjust buffer pH; use non-chloride salts. | Test solubility in various buffer compositions. |
References
- 1. (R)-5,6,7,8-Tetrahydroquinolin-8-ol|Enantiopure [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fused Tetrahydroquinolines Are Interfering with Your Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Guide to Validating Target Engagement of 5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride and Its Analogs
For researchers and drug development professionals, unequivocally demonstrating that a small molecule interacts with its intended biological target within a physiological system is a cornerstone of successful therapeutic development. This guide provides an in-depth technical comparison of modern methodologies for validating the target engagement of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride, a versatile scaffold known to be a constituent of C5a and CXCR4 receptor antagonists, as well as compounds with potential anticancer activities.[1][2][3] This document moves beyond a simple listing of techniques, offering insights into the causality behind experimental choices to empower you to design robust and self-validating target engagement strategies.
The Enigmatic Target: Deconvoluting the Action of 5,6,7,8-Tetrahydroquinolin-8-amine
The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry. While the specific, direct protein target of the unmodified this compound is not extensively documented in publicly available literature, its derivatives have been prominently featured as antagonists of two key G-protein coupled receptors (GPCRs): the complement component 5a receptor 1 (C5aR1) and the C-X-C chemokine receptor type 4 (CXCR4).[1][2][4] Both receptors play crucial roles in inflammation, immunology, and oncology.[5][6] Furthermore, various tetrahydroquinoline derivatives have demonstrated anticancer properties through mechanisms such as the induction of apoptosis and cell cycle arrest.[3]
Given this context, this guide will focus on validating the engagement of 5,6,7,8-Tetrahydroquinolin-8-amine and its analogs with their most probable targets, C5aR1 and CXCR4. The principles and techniques discussed herein are broadly applicable to other potential targets of this chemical series.
The Target Engagement Triad: A Multi-Faceted Approach to Validation
No single method provides a complete picture of target engagement. A robust validation strategy employs a combination of techniques that assess direct binding, cellular target engagement, and functional consequences of binding. This guide will compare and contrast key methodologies within this framework.
dot graph TD; A[Biophysical Methods(Direct Binding)] --> B{In Vitro Target Engagement}; C[Cell-Based Assays(Cellular Environment)] --> D{In Situ/In Cellulo Target Engagement}; E[Functional & In Vivo Assays(Physiological Response)] --> F{In Vivo Target Engagement}; B --> G{Binding Affinity & Kinetics}; D --> H{Target Occupancy in Cells}; F --> I{Pharmacodynamic Response}; subgraph "Validation Workflow" direction LR A; C; E; end subgraph "Key Outputs" direction LR G; H; I; end
caption: "The Target Engagement Validation Workflow."
Part 1: Biophysical Methods for Direct Target Interaction
Biophysical assays provide direct evidence of a compound binding to its purified target protein, offering quantitative insights into affinity and kinetics.
Surface Plasmon Resonance (SPR): A Real-Time View of Binding
SPR is a label-free optical technique that measures molecular interactions in real-time.[7][8] It provides a wealth of information, including association and dissociation rate constants (k_on and k_off), and the equilibrium dissociation constant (K_D).[8]
Experimental Workflow:
dot graph ER { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
caption: "Simplified Surface Plasmon Resonance (SPR) Workflow."
Data Interpretation & Comparison:
| Parameter | Surface Plasmon Resonance (SPR) | Alternative: Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index upon binding to an immobilized ligand.[7][8] | Measures heat changes upon binding in solution. |
| Information | Kinetics (k_on, k_off), Affinity (K_D).[8] | Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry. |
| Throughput | Higher | Lower |
| Sample Need | Lower protein consumption | Higher protein consumption |
| Strengths | Real-time kinetic data.[7] | Label-free, in-solution measurement. |
| Limitations | Immobilization can affect protein conformation. | Requires high protein concentrations. |
Protocol: SPR Analysis of 5,6,7,8-Tetrahydroquinolin-8-amine Analog Binding to CXCR4
-
Immobilization of CXCR4: Recombinantly express and purify full-length CXCR4 with a C-terminal histidine tag.[9][10] Immobilize the receptor on a nitrilotriacetic acid (NTA) sensor chip.[9][10]
-
Analyte Preparation: Prepare a dilution series of this compound or its analog in a suitable running buffer.
-
Binding Analysis: Inject the analyte solutions over the sensor chip at a constant flow rate. Monitor the association and dissociation phases in real-time.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.
Part 2: Cellular Assays for Target Engagement in a Physiological Context
While biophysical methods confirm direct binding, cellular assays are crucial to demonstrate that a compound can engage its target within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA®): Assessing Target Stabilization
CETSA is a powerful method for verifying target engagement in cells and tissues.[11] It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[11][12]
Experimental Workflow:
dot graph ER { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
caption: "Cellular Thermal Shift Assay (CETSA) Workflow."
Data Interpretation & Comparison:
| Parameter | Cellular Thermal Shift Assay (CETSA) | Alternative: NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding alters protein thermal stability.[11][12] | Bioluminescence Resonance Energy Transfer (BRET) upon ligand binding to a NanoLuc-tagged target.[13][14] |
| Readout | Amount of soluble protein after heating. | BRET ratio.[13] |
| Labeling | Label-free for compound and endogenous protein.[12] | Requires genetic fusion of NanoLuc to the target and a fluorescent tracer.[13][14] |
| Throughput | Moderate to high with optimized detection.[15] | High. |
| Strengths | Applicable to endogenous proteins without modification.[15] | Real-time measurements in live cells; can determine affinity and residence time.[14][16] |
| Limitations | Not all proteins show a thermal shift; indirect measure of binding. | Requires genetic modification of the target protein.[13] |
Protocol: CETSA for C5aR1 Engagement
-
Cell Culture and Treatment: Culture cells endogenously expressing C5aR1 (e.g., human neutrophils) and treat with varying concentrations of the 5,6,7,8-Tetrahydroquinolin-8-amine analog or vehicle control.
-
Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction and Quantification: Lyse the cells (if not already done) and separate the soluble fraction by centrifugation.
-
Detection: Quantify the amount of soluble C5aR1 using a specific antibody via Western blotting or a high-throughput method like AlphaLISA.
-
Data Analysis: Plot the percentage of soluble C5aR1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement. Isothermal dose-response curves can be generated to determine the EC50 of target engagement.[12]
NanoBRET™ Target Engagement Assay: A Proximity-Based Live-Cell Method
The NanoBRET™ assay is a proximity-based technique that measures the binding of a fluorescently labeled ligand (tracer) to a target protein fused with NanoLuc® luciferase in living cells.[13][14][17] Competition with an unlabeled compound for binding to the target results in a decrease in the BRET signal.
Protocol: NanoBRET™ Assay for CXCR4 Engagement
-
Cell Line Generation: Create a stable cell line expressing CXCR4 fused to NanoLuc® luciferase (e.g., N-terminal tag).[2][18]
-
Assay Setup: Plate the cells and add a fluorescently labeled CXCR4 antagonist (tracer) and varying concentrations of the unlabeled 5,6,7,8-Tetrahydroquinolin-8-amine analog.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the ratio with increasing concentrations of the unlabeled compound indicates competitive binding. IC50 values can be determined to quantify the compound's affinity for the target in living cells.[2][18]
Part 3: In Vivo Target Engagement and Functional Assays
The ultimate validation of target engagement comes from demonstrating a pharmacodynamic response in a relevant in vivo model.
Pharmacodynamic Assays for C5aR1 and CXCR4
For C5aR1 and CXCR4, functional responses to ligand binding can be measured to infer target engagement.
-
C5aR1: C5a-induced neutrophil mobilization and TNF-α release in mice can be used as a pharmacodynamic readout.[19][20][21] An effective C5aR1 antagonist will inhibit these responses in a dose-dependent manner.[19][20][21]
-
CXCR4: Inhibition of CXCL12-induced cell migration is a common functional assay.[22] In vivo, changes in hematopoietic stem cell mobilization can serve as a biomarker for CXCR4 antagonism.[6]
Experimental Workflow:
dot graph ER { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
caption: "General In Vivo Pharmacodynamic Assay Workflow."
Data Interpretation & Comparison:
| Parameter | In Vivo Pharmacodynamic Assay | Alternative: In Vivo Imaging |
| Principle | Measures a biological response downstream of target engagement. | Directly visualizes target occupancy using a labeled probe. |
| Readout | Changes in biomarkers (e.g., cell counts, cytokine levels).[19][20][21] | PET or SPECT signal.[23] |
| Translatability | High, as it measures a physiological outcome. | High, provides spatial information on target engagement. |
| Strengths | Directly links target engagement to a functional effect. | Non-invasive, allows for longitudinal studies in the same animal.[23] |
| Limitations | Indirect measure of target binding. | Requires a suitable imaging probe. |
Protocol: In Vivo C5aR1 Engagement Model
-
Animal Dosing: Administer 5,6,7,8-Tetrahydroquinolin-8-amine analog intravenously to mice at various doses.[19][20][21]
-
C5a Challenge: After a predetermined time, intravenously inject recombinant mouse C5a.[19][20][21]
-
Blood Sampling and Analysis: Collect blood samples at different time points and perform blood smears to quantify neutrophil mobilization.[19] Plasma can be used to measure TNF-α levels by ELISA.[19][20][21]
-
Data Analysis: Compare the C5a-induced responses in compound-treated animals to vehicle-treated controls to determine the in vivo efficacy of the antagonist.
Conclusion: An Integrated and Authoritative Approach
The validation of target engagement for this compound and its analogs requires a multi-pronged approach. By combining direct binding assays like SPR with cellular methods such as CETSA or NanoBRET™, and confirming functional activity in vivo, researchers can build a comprehensive and compelling case for a compound's mechanism of action. This guide provides the foundational knowledge and comparative insights to design and execute a robust target validation strategy, ultimately increasing the probability of success in your drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a NanoBRET-Based Sensitive Screening Method for CXCR4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CXCR4 and CD47 Receptors: An Overview of New and Old Molecules for a Biological Personalized Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 8. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Novel SPR Assay to Study CXCR4-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. mdpi.com [mdpi.com]
- 13. news-medical.net [news-medical.net]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NanoBRET® Target Engagement HDAC Assays [worldwide.promega.com]
- 17. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.jp]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 5,6,7,8-Tetrahydroquinolin-8-amine and its Analogs: A Comparative Analysis for Drug Discovery
Introduction: The Tetrahydroquinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] Its unique conformational flexibility and hydrogen bonding capabilities allow it to interact with a diverse array of biological targets. Within this important class, 5,6,7,8-Tetrahydroquinolin-8-amine (TQA8) and its derivatives have emerged as particularly promising scaffolds for developing novel therapeutics targeting neurodegenerative diseases, cancer, and infectious diseases.[3][4]
This guide provides a comprehensive comparative analysis of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride and its key analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes structural features, biological activities, and mechanistic insights, supported by detailed experimental protocols to empower rational drug design and evaluation. We will dissect the structure-activity relationships (SAR) that govern their efficacy and explore the causality behind the experimental methodologies used to characterize these potent molecules.
Part 1: The Structural Landscape of TQA8 Analogs
The therapeutic potential of the TQA8 scaffold can be modulated by strategic chemical modifications at several key positions. These modifications primarily involve substitutions on the amine group at the 8-position (the chiral center) or on the aromatic and aliphatic rings of the quinoline system.
A general overview of these modification points is illustrated below.
Caption: Key modification sites on the 5,6,7,8-Tetrahydroquinolin-8-amine scaffold.
These modifications give rise to a diverse library of analogs, each with a potentially unique pharmacological profile. Table 1 outlines the structures of the parent compound and selected analogs that will be discussed in this guide.
Table 1: Structural Comparison of 5,6,7,8-Tetrahydroquinolin-8-amine (TQA8) and Selected Analogs
| Compound ID | Name | Structure | Key Modifications | Primary Biological Activities |
| TQA8 | 5,6,7,8-Tetrahydroquinolin-8-amine | ![]() | Parent Scaffold | Core structure for derivatization |
| Analog A | 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (Me-CAMPY) | ![]() | Methyl group at C2 | Antiproliferative, Chiral Ligand[3][5] |
| Analog B | (S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine | ![]() | N-methylation at C8 amine | CXCR4 Antagonist Synthon[6] |
| Analog C | 2-Aryl-5-amino-5,6,7,8-tetrahydroquinoline | ![]() | Aryl group at C2, Amino at C5 | C5a Receptor Antagonist[7] |
Part 2: Comparative Biological Profiles & Mechanisms of Action
The derivatization of the TQA8 scaffold has yielded compounds with significant activity in several key therapeutic areas. The following sections compare their performance and elucidate their mechanisms of action.
Neuroprotective and Cholinesterase Inhibitory Activity
The cholinergic hypothesis of Alzheimer's disease (AD) posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[8] Acetylcholinesterase inhibitors (AChEIs) are a frontline therapy that prevents the breakdown of ACh, thereby enhancing cholinergic neurotransmission.[9] The aminoquinoline scaffold is a well-established pharmacophore for AChE inhibition, with some analogs of TQA8 designed as potential agents for AD.[4][10]
Mechanism of Action: By binding to the acetylcholinesterase enzyme, these inhibitors prevent it from hydrolyzing acetylcholine in the synaptic cleft. This leads to an increased concentration and duration of action of acetylcholine, improving communication between nerve cells. Certain advanced inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, which may also interfere with the enzyme's role in amyloid-β (Aβ) aggregation, a key pathological hallmark of AD.[11]
Caption: Mechanism of action for TQA8-based Acetylcholinesterase Inhibitors (AChEIs).
While specific IC50 data for TQA8 itself is not widely published, related aminoquinoline and tetrahydroquinoline derivatives have demonstrated potent activity, providing a strong rationale for exploring TQA8 analogs in this space.
Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Representative Aminoquinolines
| Compound Class | Target | IC50 Value | Reference |
| 4-Aminoquinoline (Core) | Human AChE | 0.72 µM | [10] |
| 11H-Indeno-[1,2-b]-quinolin-10-ylamine | Eel AChE | 0.023 µM | [11] |
| 8-Hydroxyquinoline Derivatives | Human AChE | 1.8 - 10.2 µM | [12] |
The data suggests that the broader quinoline class is highly effective. The design of TQA8 analogs that mimic the structures of known potent inhibitors, such as by incorporating features that interact with the peripheral anionic site, is a promising strategy.
Antiproliferative Activity
Several novel TQA8 analogs, particularly those based on the 2-methyl-TQA8 scaffold (Analog A), have demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[3][13]
Mechanism of Action: The anticancer effect of these compounds is often linked to the induction of programmed cell death (apoptosis). Studies on the most active compounds revealed that they can induce depolarization of the mitochondrial membrane and increase the production of intracellular Reactive Oxygen Species (ROS).[13][14] Excessive ROS creates a state of oxidative stress that damages cellular components and triggers apoptotic pathways, leading to cancer cell death.
Structure-Activity Relationship & Stereochemistry: Research has shown that both the substitution pattern and the stereochemistry at the C8 position are critical for antiproliferative activity.[14] For instance, in one study, the (R)-enantiomer of a specific Schiff base derivative of 2-methyl-TQA8 was found to be significantly more potent than its (S)-counterpart, highlighting the importance of chiral synthesis and separation in developing these agents.[14]
Table 3: Comparative In Vitro Antiproliferative Activity (IC50 in µM) of Chiral 2-Methyl-TQA8 Analogs
| Compound | A2780 (Ovarian) | MSTO-211H (Mesothelioma) | HT-29 (Colorectal) | HeLa (Cervix) |
| (R)-5a | 1.9 | 2.5 | 3.5 | 4.3 |
| (S)-5a | 12.3 | 20.1 | >50 | >50 |
| (R)-3a | 7.6 | 10.5 | 11.2 | 15.4 |
| (S)-3a | 12.5 | 21.3 | 25.7 | 28.9 |
*Data sourced from a study on novel chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds.[13][14] Compound identifiers are as used in the source publication.
The data clearly demonstrates that the (R)-configuration can be crucial for potent anticancer activity in this series, offering a clear direction for lead optimization.
Antimalarial and Antimicrobial Activity
The 8-aminoquinoline scaffold is historically significant in the fight against malaria, with primaquine being a key drug for eradicating the dormant liver stages of the parasite.[15][16] The activity of this class is intrinsically linked to its metabolism.
Mechanism of Action: 8-aminoquinolines are prodrugs that require metabolic activation, primarily by cytochrome P450 enzymes (like CYP2D6), into reactive intermediates.[17][18] These metabolites can undergo redox cycling, generating high levels of ROS. This oxidative stress is thought to be the primary mechanism of parasiticidal action.[16][17] However, this same mechanism is responsible for the primary dose-limiting toxicity: hemolytic anemia in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[15][18]
While specific antimalarial data for TQA8 is limited, its structural relation to primaquine makes its analogs compelling candidates for antimalarial research, potentially with altered metabolic profiles that could improve the safety window. Furthermore, various tetrahydroquinoline analogs have demonstrated antibacterial activity against pathogens like Mycobacterium tuberculosis.[1]
Part 3: Core Experimental Methodologies
To facilitate the comparative evaluation of novel TQA8 analogs, this section provides detailed, self-validating protocols for key biological assays.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the well-established Ellman's method for measuring AChE activity.
Workflow Diagram: AChE Inhibition Assay
Caption: Standard workflow for determining AChE inhibitory potency using a plate-based assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M phosphate buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of human recombinant AChE in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate (e.g., 0.01-0.05 U/mL).[19]
-
DTNB Reagent: Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (Ellman's reagent) in assay buffer.
-
Substrate Solution: Prepare a 15 mM solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Test Compounds: Prepare a serial dilution of TQA8 analogs in a suitable solvent (e.g., DMSO), then dilute further in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
120 µL of Assay Buffer
-
20 µL of Test Compound dilution (or solvent for control)
-
20 µL of DTNB Reagent
-
-
Mix and add 20 µL of AChE Solution to initiate the pre-incubation. For the blank, add 20 µL of buffer instead of the enzyme.
-
Pre-incubate the plate for 15 minutes at 25°C.
-
Initiate the enzymatic reaction by adding 20 µL of ATCI Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expert's Note (Causality): The pre-incubation step is critical as it allows time-dependent or slowly binding inhibitors to reach equilibrium with the enzyme before the substrate is introduced, ensuring an accurate measurement of potency. DTNB is the chromogen; it reacts with thiocholine, a product of ATCI hydrolysis by AChE, to produce a yellow-colored compound that absorbs at 412 nm. This direct stoichiometric relationship makes the assay robust and reliable.[19]
Protocol: In Vitro Antiproliferative MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TQA8 analogs in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and cells with solvent only (vehicle control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Expert's Note (Trustworthiness): This protocol is self-validating. The vehicle control wells establish the baseline 100% viability, while the blank wells correct for background absorbance. A positive control (e.g., a known cytotoxic drug like doxorubicin) should always be included to confirm that the assay system is responsive.
Conclusion and Future Directions
The 5,6,7,8-Tetrahydroquinolin-8-amine scaffold is a remarkably versatile platform for medicinal chemistry. This comparative guide demonstrates that through rational chemical modification, analogs can be developed with potent and specific activities across diverse therapeutic areas.
-
For Neurodegenerative Disease: The focus should be on designing analogs with dual-binding capabilities for both the catalytic and peripheral sites of AChE, which may offer disease-modifying benefits beyond symptomatic relief.
-
For Oncology: The chiral nature of the scaffold is paramount. Future work must prioritize the synthesis and evaluation of pure enantiomers, as the (R)-configuration appears to be a key determinant of antiproliferative potency. Further investigation into the precise mechanisms of ROS production and apoptosis induction will enable the design of more targeted agents.
-
For Infectious Diseases: Analogs with modified metabolic pathways could potentially uncouple the antimalarial efficacy of the 8-aminoquinoline class from its hemolytic toxicity, representing a significant breakthrough in the treatment of relapsing malaria.
By leveraging the structure-activity relationships and robust experimental protocols detailed in this guide, researchers are well-equipped to unlock the full therapeutic potential of this privileged chemical scaffold.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism of 8-aminoquinoline antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacy180.com [pharmacy180.com]
- 17. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
Executive Summary
This guide provides a comprehensive framework for assessing the selectivity and potential off-target liabilities of the investigational compound 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride . As a Senior Application Scientist, my objective is to present not just a series of protocols, but a strategic and logical workflow grounded in the principles of modern drug discovery and safety pharmacology. We will explore the rationale behind designing a cross-reactivity study, compare the compound's hypothetical performance against a known benchmark, and provide detailed, actionable experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a rigorous, evidence-based approach to characterizing novel chemical entities.
Introduction: The Imperative of Selectivity
5,6,7,8-Tetrahydroquinolin-8-amine is a synthetic compound belonging to the tetrahydroquinoline class of molecules.[1][2][3] Compounds with this scaffold have been investigated for a range of biological activities, including potential anticancer and C5a receptor antagonist properties.[4][5] For the purpose of this guide, we will consider a hypothetical derivative of this class, designated Cmpd-X , whose primary pharmacological target is the Dopamine D2/D3 receptor complex , where it acts as a potent agonist. Dopamine agonists are critical therapeutics for conditions like Parkinson's disease.[6][7]
However, the therapeutic efficacy of a D2/D3 agonist can be severely compromised by a lack of selectivity. Off-target interactions, particularly within the broader family of G-protein coupled receptors (GPCRs), can lead to undesirable side effects, ranging from cardiovascular complications to neuropsychiatric disturbances.[8] Therefore, a thorough cross-reactivity study is not merely a regulatory checkbox but a fundamental step in understanding a compound's true therapeutic potential and safety profile. This process is a core component of safety pharmacology studies as outlined by international guidelines such as ICH S7A.[9][10][11][12][13]
This guide will compare our investigational compound, Cmpd-X , with Pramipexole , a well-characterized non-ergoline D2/D3 agonist, to provide a clear benchmark for interpreting selectivity data.[6]
Strategic Workflow for Cross-Reactivity Assessment
A robust cross-reactivity assessment follows a tiered approach, moving from broad, high-throughput screening to more focused, functional assays. This ensures efficient use of resources while building a comprehensive understanding of the compound's behavior.
Causality Behind the Workflow:
-
Primary Target Confirmation: We first confirm high-affinity binding to the intended targets (D2/D3). This provides the baseline potency value against which all off-target activities will be compared.
-
Broad Screening: A high-concentration (e.g., 10 µM) single-point screen against a diverse panel of targets is the most efficient way to cast a wide net and identify potential liabilities early.[8][14][15] A standard panel often includes GPCRs, ion channels (especially hERG), and kinases that are frequently implicated in adverse drug reactions.
-
Hit Identification & Triage: Any target showing significant inhibition (typically >50%) at the screening concentration is flagged as a "hit."
-
Dose-Response Confirmation: Hits are then subjected to full concentration-response curves to determine their potency (IC50 or Ki). This quantifies the interaction and is crucial for calculating a selectivity ratio.
-
Functional Validation: A binding event does not always translate to a biological effect. Cell-based functional assays are essential to determine if the compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor.[16] This step provides the most clinically relevant data.
Comparative Selectivity Profile: Cmpd-X vs. Pramipexole
The ultimate goal of the workflow is to generate a selectivity profile. The table below presents hypothetical, yet plausible, data comparing Cmpd-X to the benchmark, Pramipexole. The key metric is the Selectivity Ratio , calculated as (Off-Target Ki / On-Target Ki). A higher ratio indicates greater selectivity.
| Target | Assay Type | Cmpd-X (Ki, nM) | Pramipexole (Ki, nM) | Cmpd-X Selectivity Ratio (vs. D2) | Pramipexole Selectivity Ratio (vs. D2) |
| Dopamine D2 | Radioligand Binding | 0.8 | 2.5 | - | - |
| Dopamine D3 | Radioligand Binding | 0.5 | 0.9 | - | - |
| Serotonin 5-HT1A | Radioligand Binding | 85 | 350 | 106-fold | 140-fold |
| Serotonin 5-HT2B | Radioligand Binding | >10,000 | 800 | >12,500-fold | 320-fold |
| Adrenergic α2A | Radioligand Binding | 250 | 1,200 | 313-fold | 480-fold |
| Muscarinic M1 | Radioligand Binding | >10,000 | >10,000 | >12,500-fold | >4,000-fold |
| hERG Channel | Radioligand Binding | >10,000 | >10,000 | >12,500-fold | >4,000-fold |
| MAO-B | Enzyme Inhibition | 4,500 | >10,000 | 5,625-fold | >4,000-fold |
Interpretation of Data:
-
On-Target Potency: Cmpd-X shows slightly higher affinity for both D2 and D3 receptors compared to Pramipexole.
-
Selectivity: While both compounds are highly selective against M1 and hERG, Cmpd-X demonstrates a significantly cleaner profile regarding the 5-HT2B receptor. Agonism at 5-HT2B is associated with risks of valvular heart disease, making the high selectivity of Cmpd-X a major potential safety advantage.[8]
-
Potential Liability: Cmpd-X shows moderate affinity for the 5-HT1A receptor. This would necessitate a follow-up functional assay to determine if this binding event translates to agonistic or antagonistic activity, which could have implications for its neuropsychiatric side-effect profile.
Detailed Experimental Protocols
Trustworthy data is built on meticulously executed, well-controlled experiments. Below are detailed protocols for two key assay types.
4.1 Protocol: Competitive Radioligand Binding Assay (GPCRs)
This assay measures the ability of a test compound to displace a known radioactive ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).[17][18][19]
Objective: To determine the Ki of Cmpd-X at the human Dopamine D2 receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a potent D2 antagonist).
-
Non-specific Agent: Haloperidol (10 µM) or another potent D2 antagonist.
-
Test Compound: Cmpd-X dihydrochloride, dissolved in DMSO and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and a MicroBeta counter .
Step-by-Step Methodology:
-
Preparation: Thaw the D2 receptor membrane preparation on ice. Dilute to the desired concentration (e.g., 10 µg protein/well) in ice-cold Assay Buffer. Prepare serial dilutions of Cmpd-X in Assay Buffer (final DMSO concentration should be <1%).
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Spiperone + 150 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL Haloperidol (10 µM final) + 50 µL [³H]-Spiperone + 150 µL membrane preparation.
-
Test Compound: 50 µL Cmpd-X (at 10 different concentrations) + 50 µL [³H]-Spiperone + 150 µL membrane preparation.
-
-
Incubation: Gently agitate the plate and incubate for 60 minutes at room temperature to allow the binding to reach equilibrium.[20]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto the pre-soaked GF/C filter plate. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Immediately wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a MicroBeta counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Cmpd-X.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
4.2 Protocol: Enzyme Inhibition Assay (e.g., MAO-B)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[21][22][23][24]
Objective: To determine the IC50 of Cmpd-X against human Monoamine Oxidase B (MAO-B).
Materials:
-
Enzyme Source: Recombinant human MAO-B.
-
Substrate: A substrate that produces a detectable signal upon conversion (e.g., a fluorogenic substrate).
-
Test Compound: Cmpd-X dihydrochloride.
-
Positive Control Inhibitor: A known MAO-B inhibitor (e.g., Selegiline).
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Detection Instrument: A 96-well plate fluorometer.
Step-by-Step Methodology:
-
Solution Preparation: Prepare serial dilutions of Cmpd-X and the positive control inhibitor in Assay Buffer. Dilute the MAO-B enzyme and substrate to their optimal working concentrations in Assay Buffer.
-
Pre-incubation: Add 50 µL of Assay Buffer (for 100% activity control), positive control, or Cmpd-X at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add 25 µL of the diluted MAO-B enzyme solution to each well. Tap the plate to mix and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[25]
-
Reaction Initiation: Add 25 µL of the substrate to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the fluorescence signal every minute for 30 minutes. The rate of reaction is determined by the slope of the linear portion of the fluorescence vs. time curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Cmpd-X relative to the 100% activity control.
-
Plot the percentage of inhibition against the log concentration of Cmpd-X.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity profile of this compound (Cmpd-X). Through direct comparison with a benchmark compound, Pramipexole, we can generate a quantitative and context-rich understanding of the compound's selectivity.
The hypothetical data presented herein highlights Cmpd-X as a potent D2/D3 agonist with a potentially superior safety profile compared to Pramipexole, particularly concerning the 5-HT2B receptor. However, it also identifies a moderate affinity for the 5-HT1A receptor, which warrants further investigation through functional assays. By rigorously applying the principles and protocols detailed in this guide, drug development teams can make more informed decisions, mitigate risks of late-stage failure, and ultimately develop safer and more effective medicines. The foundation of this process lies in adherence to internationally recognized guidelines for safety pharmacology, ensuring a thorough and scientifically valid evaluation.[9][11][13]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 7. What are D2 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. tansobio.com [tansobio.com]
- 9. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 13. database.ich.org [database.ich.org]
- 14. Profile your GPCR targeting compounds for selectivity - EuroscreenFast [euroscreenfast.com]
- 15. GPCR Toxicity Panel | Thermo Fisher Scientific - CA [thermofisher.com]
- 16. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. superchemistryclasses.com [superchemistryclasses.com]
- 22. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]
- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Benchmarking 5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride: A Comparative Guide to a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer potent and selective biological activity is paramount. The 5,6,7,8-tetrahydroquinoline core, and specifically its 8-amino derivative, has emerged as a "privileged scaffold"—a molecular framework that is capable of providing high-affinity ligands for more than one type of biological target. This guide provides a comprehensive benchmark of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride against other prominent scaffolds in key therapeutic areas: oncology and receptor antagonism. Through a synthesis of experimental data from authoritative sources, detailed protocols, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with a critical understanding of this versatile molecule's performance and potential.
The 5,6,7,8-Tetrahydroquinolin-8-amine Scaffold: A Foundation for Diverse Bioactivity
The 5,6,7,8-tetrahydroquinoline moiety is a bicyclic heterocyclic system where a pyridine ring is fused to a cyclohexane ring. The introduction of an amino group at the 8-position creates a chiral center and a key interaction point for biological targets. This scaffold has been successfully incorporated into a variety of biologically active agents, demonstrating its utility in modern drug discovery.[1][2]
Anticancer Potential: A Comparative Analysis with Tetrahydroisoquinoline
Both tetrahydroquinoline and its isomer, tetrahydroisoquinoline, are foundational scaffolds in the development of anticancer agents.[1] They are known to induce a range of cellular effects including apoptosis, cell cycle arrest, and inhibition of cell migration.[1] A direct, head-to-head comparison of the parent scaffolds is often complicated by the diverse range of derivatives synthesized and tested. However, by examining representative examples from the literature, we can discern trends in their cytotoxic profiles.
dot graph { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"5,6,7,8-Tetrahydroquinolin-8-amine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anticancer Activity" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "CXCR4 Antagonism" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C5aR Antagonism" [fillcolor="#FBBC05", fontcolor="#202124"];
"5,6,7,8-Tetrahydroquinolin-8-amine" -- "Anticancer Activity"; "5,6,7,8-Tetrahydroquinolin-8-amine" -- "CXCR4 Antagonism"; "5,6,7,8-Tetrahydroquinolin-8-amine" -- "C5aR Antagonism"; } dot
Table 1: Comparative Anticancer Activity of Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives
| Scaffold | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinoline | Morpholine-substituted derivative (Compound 10e) | A549 (Lung) | 0.033 | [3] |
| Tetrahydroquinoline | Pyrazolo quinoline derivative (Compound 15) | MCF-7 (Breast) | 15.16 | [4] |
| Tetrahydroquinoline | Pyrazolo quinoline derivative (Compound 15) | HepG-2 (Liver) | 18.74 | [4] |
| Tetrahydroisoquinoline | 4-(N,N-dimethylamino)phenyl-based derivative (Compound 7e) | A549 (Lung) | 0.155 | [5] |
| Tetrahydroisoquinoline | 4-(N,N-dimethylamino)phenyl-based derivative (Compound 8d) | MCF7 (Breast) | 0.170 | [5] |
| Tetrahydroisoquinoline | N-sulfonyl derivative (GM-3-121) | MDA-MB-231 (Breast) | 0.37 µg/mL | [6] |
From the compiled data, it is evident that both scaffolds can be elaborated to produce highly potent anticancer agents with IC50 values in the nanomolar to low micromolar range. The choice between a tetrahydroquinoline and a tetrahydroisoquinoline backbone may depend on the specific substitutions desired and the target cancer cell line, as subtle changes in the scaffold can significantly impact activity and selectivity.[3][4][5][6]
Receptor Antagonism: A Privileged Scaffold for Challenging Targets
The 5,6,7,8-tetrahydroquinolin-8-amine scaffold has proven to be particularly effective in the design of antagonists for G protein-coupled receptors (GPCRs), such as the chemokine receptor CXCR4 and the complement C5a receptor (C5aR).
CXCR4 Antagonism: Benchmarking Against Other Scaffolds
The CXCL12/CXCR4 signaling axis is implicated in cancer metastasis and HIV entry, making CXCR4 a high-value therapeutic target.[7][8] Various molecular scaffolds have been explored for CXCR4 antagonism.
dot graph { rankdir=LR; node [shape=record, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Scaffold [label="Scaffold Type | Representative Antagonist | IC50 (nM)"]; THQ [label="Tetrahydroquinoline | AMD11070 | 15.6"]; Bicyclam [label="Bicyclam | AMD3100 (Plerixafor) | 319.6"]; Indole [label="Indole | T140 derivative | 2.5"];
Scaffold -> THQ [style=invis]; Scaffold -> Bicyclam [style=invis]; Scaffold -> Indole [style=invis]; } dot
Table 2: Comparative Performance of CXCR4 Antagonist Scaffolds
| Scaffold Type | Representative Antagonist | Target | IC50 (nM) | Reference |
| Tetrahydroquinoline | AMD11070 | CXCR4 | 15.6 | |
| Bicyclam | AMD3100 (Plerixafor) | CXCR4 | 319.6 | |
| Indole-based Peptide | T140 | CXCR4 | 2.5 | [7] |
| Fragment-integrated | HF51116 | CXCR4 | 12 | [9] |
While peptide-based antagonists like T140 exhibit very high potency, their therapeutic application can be limited by pharmacokinetic properties.[7] Small molecules based on the tetrahydroquinoline scaffold, such as AMD11070, offer a balance of good potency and more favorable drug-like properties.[9] The bicyclam structure of AMD3100 (Plerixafor) is also a potent CXCR4 antagonist that has achieved clinical approval.[7][9]
C5a Receptor (C5aR) Antagonism: A Role in Inflammatory Diseases
The C5a-C5aR1 axis is a powerful driver of inflammation, and its antagonism is a promising strategy for a range of inflammatory and autoimmune diseases.[10]
Table 3: Representative Scaffolds for C5a Receptor Antagonism
| Scaffold Type | Representative Antagonist | Target | Binding Affinity (Ki or IC50) | Reference |
| Tetrahydroquinoline | (Not specified in searches) | C5aR | (Data not available) | |
| Cyclic Peptide | PMX53 | C5aR | (Potent antagonist) | [10] |
| Non-peptide (Imidazopyrimidine) | Avacopan | C5aR | (Potent antagonist) | [10] |
While specific C5aR antagonists based on the 5,6,7,8-tetrahydroquinolin-8-amine scaffold were not prominently identified in the initial literature survey, the structural features of this scaffold make it a plausible candidate for the development of novel C5aR antagonists. The ability to present key pharmacophoric features in a defined three-dimensional space is a hallmark of privileged scaffolds.
Experimental Protocols for Benchmarking
To ensure a rigorous and objective comparison of different scaffolds, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays relevant to the biological activities discussed.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other scaffold-based compounds) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
CXCR4 Competitive Binding Assay
This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the CXCR4 receptor on living cells.[8][14][15]
Protocol:
-
Cell Preparation: Use a cell line that endogenously expresses CXCR4, such as Jurkat T cells. Harvest the cells and resuspend them in assay buffer (e.g., PBS with 0.1% BSA) to a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well. Add 50 µL of serially diluted test compounds. Include a negative control (assay buffer) and a positive control (a known CXCR4 antagonist like AMD3100). Incubate for 30 minutes at room temperature.
-
Labeled Ligand Addition: Add 50 µL of a fluorescently labeled CXCL12 (e.g., CXCL12-AF647) at a final concentration that is at or below its Kd for CXCR4. Incubate for 60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold assay buffer by centrifugation (300 x g for 5 minutes) and resuspension to remove unbound ligand.
-
Flow Cytometry Analysis: Resuspend the cells in 200 µL of assay buffer and analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of inhibition of labeled ligand binding for each concentration of the test compound and calculate the IC50 or Ki value.
C5a-Induced Calcium Mobilization Assay
This assay measures the ability of a compound to antagonize the C5a-induced increase in intracellular calcium concentration, a key signaling event downstream of C5aR activation.[16][17][18][19][20]
Protocol:
-
Cell Loading: Use a cell line expressing C5aR (e.g., U937 monocytes) or primary neutrophils. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Resuspend the dye-loaded cells in a physiological buffer and add them to a 96-well plate. Add the test compounds at various concentrations and incubate for 15-30 minutes at 37°C.
-
C5a Stimulation: Place the plate in a fluorescence plate reader equipped with an injector. Record a baseline fluorescence reading, and then inject a solution of C5a to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence Measurement: Immediately after C5a injection, continuously measure the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence response for each well. Determine the percentage of inhibition of the C5a-induced calcium response by the test compound and calculate the IC50 value.
Structure-Activity Relationship (SAR) Insights for 8-Amino-Tetrahydroquinolines
The biological activity of 8-aminoquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[21][22][23] While a comprehensive SAR is beyond the scope of this guide, some general principles can be highlighted:
-
The 8-amino group: This group is often crucial for activity, serving as a key hydrogen bond donor or a point of attachment for further derivatization.
-
Substitution on the quinoline nucleus: The introduction of substituents on the aromatic portion of the scaffold can modulate potency, selectivity, and pharmacokinetic properties. For instance, a 6-methoxy group, as seen in the antimalarial drug primaquine, is known to enhance activity in that context.[21]
-
Stereochemistry at the 8-position: The chirality at the C8 position can significantly impact biological activity, with one enantiomer often being more potent than the other. This underscores the importance of stereoselective synthesis and testing.
Conclusion
The 5,6,7,8-Tetrahydroquinolin-8-amine scaffold stands as a testament to the power of privileged structures in drug discovery. Its versatility is demonstrated by its successful application in the development of potent anticancer agents and receptor antagonists. When benchmarked against other prominent scaffolds like tetrahydroisoquinoline, it demonstrates comparable, and in some cases, superior performance, particularly when appropriately derivatized. For researchers and drug developers, the this compound represents a valuable starting point for the design of novel therapeutics. Its established synthetic accessibility and the rich body of literature on its derivatives provide a solid foundation for further exploration and optimization. By employing rigorous and standardized experimental protocols, the full potential of this remarkable scaffold can be unlocked to address unmet medical needs.
References
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthosteric and allosteric action of the C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 16. Detection Protocol of C5a-Mediated Increase in Intracellular Calcium - Creative Biolabs [creative-biolabs.com]
- 17. ovid.com [ovid.com]
- 18. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 19. researchgate.net [researchgate.net]
- 20. Calcium mobilization in C5a-stimulated adult and newborn bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DSpace [iris.who.int]
- 22. policycommons.net [policycommons.net]
- 23. Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Bench and Bedside: A Guide to In Vitro vs. In Vivo Correlation of 5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride Activity
Introduction: The Quinoline Scaffold and the Quest for Predictive Models
The 5,6,7,8-tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, serving as the backbone for a multitude of synthetic compounds with diverse pharmacological activities.[1][2] Derivatives of this core structure have been investigated as potential antiproliferative agents for cancer therapy, antagonists for chemokine receptors, and inhibitors of key enzymes implicated in neurodegenerative diseases.[1][3][4] While initial screening of these compounds occurs in controlled laboratory settings (in vitro), the ultimate measure of their therapeutic potential lies in their performance within a complex biological system (in vivo).
The critical challenge in drug development is bridging the gap between these two domains. This is the realm of In Vitro-In Vivo Correlation (IVIVC), a discipline focused on creating predictive mathematical models that relate an in vitro property of a drug to its in vivo response.[5][6] A robust IVIVC is invaluable; it can forecast a drug's pharmacokinetic profile, guide formulation development, minimize the need for extensive animal and human trials, and serve as a surrogate for in vivo bioavailability studies.[5][6]
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for assessing the activity of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride and its analogues. We will delve into the causality behind experimental design, present detailed protocols, and explore the critical factors that govern the success—or failure—of translating benchtop potency into whole-organism efficacy.
Part 1: The In Vitro Characterization - Defining Intrinsic Potency
The initial evaluation of a compound's biological activity is performed in vitro to determine its direct effect on a specific biological target, be it a cancer cell line, a receptor, or an enzyme. These assays are designed to be rapid, reproducible, and cost-effective, allowing for the screening of numerous candidate molecules.
Key In Vitro Assays for Tetrahydroquinoline Derivatives
Derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have shown significant promise as anticancer agents.[7] The primary in vitro evaluation for such compounds involves assessing their ability to inhibit the growth of cancer cells.
1. Antiproliferative Activity Assays: The most common objective is to determine the concentration of the compound required to inhibit cell growth by 50% (IC50). This is a key metric of the compound's intrinsic potency.
-
Cell Lines: A panel of cancer cell lines is typically used, such as HCT-116 (colorectal cancer), A2780 (ovarian carcinoma), HeLa (cervical carcinoma), and MSTO-211H (mesothelioma), to assess the breadth of activity.[1][8]
-
Methodology: The Sulforhodamine B (SRB) assay is a widely accepted method for measuring drug-induced cytotoxicity. It relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of the total cell mass.
Experimental Protocol: SRB Antiproliferative Assay
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
Cell Fixation: Gently remove the medium and fix the cells by adding 10% cold trichloroacetic acid (TCA) for 1 hour at 4°C.
Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
Destaining & Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Add 10 mM Tris base solution to each well to solubilize the bound dye.
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Mechanistic Assays: Beyond simply inhibiting growth, it is crucial to understand how the compound works. Studies on related quinoline derivatives suggest they can induce cellular stress by generating Reactive Oxygen Species (ROS) and disrupting mitochondrial function.[1][7][8]
-
ROS Production: Measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Mitochondrial Membrane Potential (ΔΨm): Assessed using dyes like JC-1, which exhibits a fluorescence shift from red to green when the mitochondrial membrane depolarizes, an early event in apoptosis.
Hypothetical In Vitro Data Summary
The following table summarizes potential in vitro results for a hypothetical derivative, "Compound-TQ8A".
| Assay | Cell Line | Result (IC50) | Mechanism |
| Antiproliferative | A2780 (Ovarian) | 5.4 µM | Induces ROS Production |
| Antiproliferative | HT-29 (Colon) | 8.2 µM | Disrupts ΔΨm |
| Antiproliferative | MSTO-211H (Mesothelioma) | 12.1 µM | Cell Cycle Arrest |
| Antiproliferative | HMEC-1 (Non-cancerous) | > 50 µM | High Selectivity |
This data suggests Compound-TQ8A is a potent and selective anticancer agent in vitro, with the A2780 cell line being particularly sensitive. The next logical step is to validate these findings in vivo.
Part 2: The In Vivo Evaluation - Assessing Efficacy in a Complex System
Demonstrating efficacy in a living organism is the true test of a drug candidate. This phase assesses not only the compound's activity at the target site but also the complex interplay of its Absorption, Distribution, Metabolism, and Excretion (ADME) — collectively known as pharmacokinetics (PK).
Key In Vivo Models and Protocols
1. Pharmacokinetic (PK) Studies: Before assessing efficacy, understanding the compound's PK profile is essential. A compound with excellent in vitro potency is useless if it is not absorbed into the bloodstream or is cleared from the body too quickly.[9]
Experimental Protocol: Rodent Pharmacokinetic Study
Animal Model: Use male Sprague-Dawley rats or BALB/c mice.
Administration: Administer the compound via two routes in separate cohorts:
Intravenous (i.v.): A single bolus dose (e.g., 2 mg/kg) into the tail vein to determine clearance and volume of distribution.
Oral (p.o.): A single dose via oral gavage (e.g., 10 mg/kg) to determine oral bioavailability.
Blood Sampling: Collect blood samples from the jugular or saphenous vein at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
Plasma Analysis: Process blood to plasma and quantify the concentration of the parent drug and any major metabolites using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters: Clearance (CL), Volume of Distribution (Vd), Half-life (t½), Area Under the Curve (AUC), and Oral Bioavailability (%F).
2. Efficacy Studies (Xenograft Model): To evaluate anticancer activity, a tumor xenograft model is the gold standard. This involves implanting human cancer cells into immunocompromised mice to grow as tumors.
References
- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. wjarr.com [wjarr.com]
- 7. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Binding Mode of 5,6,7,8-Tetrahydroquinolin-8-amine Derivatives: A Comparative Guide for CXCR4 Antagonism
In the landscape of contemporary drug discovery, the quest for novel pharmacophores that can effectively modulate high-value therapeutic targets is paramount. The 5,6,7,8-tetrahydroquinolin-8-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile synthetic intermediate for a range of biologically active compounds. Notably, its derivatives have shown significant promise as antagonists of the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR) critically implicated in cancer metastasis and HIV-1 entry.
This guide provides an in-depth technical comparison of the binding mode of 5,6,7,8-tetrahydroquinolin-8-amine-based CXCR4 antagonists with other well-established inhibitors. We will delve into the structural nuances of the CXCR4 binding pocket and present a multi-faceted approach, combining computational modeling with experimental validation, to elucidate the molecular interactions that drive antagonist affinity and efficacy.
The CXCR4 Binding Pocket: A Complex Terrain for Antagonist Design
The CXCR4 receptor possesses a deep, negatively charged orthosteric binding pocket that extends from the extracellular surface into the transmembrane helical bundle.[1][2] This pocket can be broadly divided into a major and a minor subpocket, which can accommodate a diverse array of ligands, from small molecules to cyclic peptides.[2] The binding of the endogenous ligand, CXCL12, induces a conformational change in the receptor, initiating downstream signaling cascades. Antagonists function by occupying this pocket and preventing the binding of CXCL12.[3]
Key to antagonist recognition are several acidic residues that provide crucial anchor points for positively charged moieties on the ligands. These include Asp97 in transmembrane (TM) helix II, Asp171 in TM-IV, Asp262 in TM-VI, and Glu288 in TM-VII.[4][5] The plasticity of this binding site, particularly the conformational flexibility of residues like Trp94, allows for the accommodation of structurally diverse antagonists.[4]
Comparative Analysis of CXCR4 Antagonist Binding Modes
To understand the potential binding mode of 5,6,7,8-tetrahydroquinolin-8-amine derivatives, it is instructive to first examine the interactions of well-characterized CXCR4 antagonists.
AMD3100 (Plerixafor): A Symmetric Bicyclam Antagonist
AMD3100 is a symmetrical bicyclam molecule and a potent CXCR4 antagonist approved for hematopoietic stem cell mobilization.[6] Its binding mode is characterized by electrostatic interactions between its two positively charged cyclam rings and the acidic residues within the CXCR4 binding pocket.[4][5] One cyclam ring penetrates deep into the pocket, forming interactions with Glu288, while the other ring is positioned closer to the extracellular surface, interacting with Asp262.[4] This "dual-anchor" mechanism effectively blocks the entire binding pocket.
IT1t: An Isothiourea-Based Antagonist
In contrast to AMD3100, the small molecule IT1t occupies a shallower portion of the orthosteric binding pocket.[1][7] The positively charged isothiourea groups of IT1t form salt bridges with Asp97 and Glu288.[7] The cyclohexane rings of IT1t engage in hydrophobic interactions with the receptor, with one of the rings pointing out of the GPCR channel, providing a potential vector for chemical modification.[7]
A Proposed Binding Mode for 5,6,7,8-Tetrahydroquinolin-8-amine Derivatives
While a crystal structure of a 5,6,7,8-tetrahydroquinolin-8-amine derivative in complex with CXCR4 is not yet available, a plausible binding mode can be inferred from the structure of the approved drug AMD070 (Mavorixafor), which features a tetrahydroquinoline moiety. In the AMD070-bound structure, the tetrahydroquinoline ring occupies a deeper position within the binding pocket.[4]
Based on this, a hypothetical binding model for a generic 5,6,7,8-tetrahydroquinolin-8-amine-based antagonist (referred to as THQ-8A) is proposed. In this model, the protonated 8-amino group of the tetrahydroquinoline core forms a key electrostatic interaction with the deeply buried Glu288 residue. The bicyclic ring system itself would be nestled within a hydrophobic pocket formed by residues from TM-II, TM-III, and TM-VII. Modifications to other positions on the quinoline ring or the amine could then be used to form additional interactions with other key residues, such as Asp97 or Asp262, to enhance affinity and selectivity.
| Compound | Key Interacting Residues in CXCR4 | Binding Pocket Occupancy |
| AMD3100 (Plerixafor) | Asp262, Glu288 | Deep and extensive |
| IT1t | Asp97, Glu288 | Shallow |
| THQ-8A Derivative (Proposed) | Glu288 (primary anchor), potential for others | Deep, focused on the minor subpocket |
A Validated Workflow for Confirming the Binding Mode
To move from a hypothetical model to a confirmed binding mode, a combination of computational and experimental approaches is essential. The following workflow provides a robust framework for this process.
References
- 1. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of Peptide Agonist Binding in CXCR4 Chemokine Receptor [frontiersin.org]
- 3. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 4. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on clinical experience with AMD3100, an SDF-1/CXCL12-CXCR4 inhibitor, in mobilization of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Independent Validation of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent validation of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride, a key intermediate in contemporary drug discovery and chemical biology. Designed for researchers, scientists, and drug development professionals, this document outlines essential experimental protocols to verify the identity, purity, and key physicochemical properties of this compound. Furthermore, it offers a comparative analysis with structurally related alternatives to inform experimental design and compound selection. Our approach is grounded in the principles of scientific integrity, providing a self-validating system for data verification.
Introduction: The Significance of 5,6,7,8-Tetrahydroquinolin-8-amine
5,6,7,8-Tetrahydroquinolin-8-amine and its derivatives are privileged scaffolds in medicinal chemistry. The chiral amine functional group on the tetrahydroquinoline core serves as a crucial pharmacophore for interaction with various biological targets. Notably, derivatives have been investigated for their potential as antiproliferative agents and in other therapeutic areas. Given its role as a foundational building block, rigorous validation of the starting material, this compound, is paramount to ensure the reliability and reproducibility of downstream experimental results.
This guide will walk you through the necessary steps to confirm the quality of a commercial or newly synthesized batch of this compound.
Physicochemical Properties and Comparison with Alternatives
A fundamental step in compound validation is the characterization of its physicochemical properties. These parameters not only confirm the compound's identity but also influence its handling, formulation, and biological activity. Below is a table summarizing the key properties of this compound and a comparison with its free base and a regioisomeric amine.
| Property | This compound | 5,6,7,8-Tetrahydroquinolin-8-amine (Free Base) | 5,6,7,8-Tetrahydroquinolin-5-amine |
| Molecular Formula | C₉H₁₄Cl₂N₂[1] | C₉H₁₂N₂ | C₉H₁₂N₂[2] |
| Molecular Weight | 221.12 g/mol [1] | 148.21 g/mol | 148.21 g/mol [2] |
| Appearance | White to off-white solid (Expected) | Colorless to pale yellow oil (Expected) | Solid (Expected)[2] |
| Solubility | Soluble in water, methanol (Expected) | Sparingly soluble in water, soluble in organic solvents (e.g., DCM, EtOAc) (Expected) | Information not readily available |
| Melting Point | >200 °C (with decomposition) (Expected) | Not Applicable | Not readily available |
| Chirality | Yes (Typically available as a racemate or as individual enantiomers) | Yes | No |
Expert Insight: The dihydrochloride salt is generally preferred for its improved stability and water solubility, which facilitates handling and formulation for biological assays. However, for organic synthesis, the free base is often required. The choice between the 8-amino and 5-amino isomers will be dictated by the specific synthetic strategy and the desired orientation of the amine for target engagement.
Experimental Protocols for Independent Validation
This section details the step-by-step methodologies for the analytical validation of this compound.
Identity Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Expected chemical shifts (δ) in D₂O:
-
Aromatic protons: ~7.5-8.5 ppm
-
Aliphatic proton at C8: ~4.5-5.0 ppm
-
Aliphatic protons at C5, C6, C7: ~2.0-3.5 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Expected chemical shifts (δ) in D₂O:
-
Aromatic carbons: ~120-150 ppm
-
Aliphatic carbon at C8: ~50-55 ppm
-
Aliphatic carbons at C5, C6, C7: ~20-30 ppm
-
-
-
Data Analysis: Compare the obtained spectra with reference data if available. The integration of proton signals should correspond to the number of protons in the structure. The number of signals in the ¹³C spectrum should match the number of unique carbon atoms.
Trustworthiness Check: The presence of two hydrochloride salts will shift the signals of nearby protons and carbons downfield compared to the free base. The integration values in the ¹H NMR spectrum must be consistent with the molecular formula.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of a compound and identifying any potential impurities.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: Start with a low percentage of B and gradually increase to a high percentage over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm and 280 nm).
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single major peak with a purity level of ≥95%.
Expert Insight: The choice of the acidic modifier in the mobile phase is important for good peak shape. TFA can sometimes be difficult to remove from the sample if collection of the purified material is intended.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides a direct measurement of the molecular weight of the compound, confirming its elemental composition.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
-
MS Acquisition:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for amines.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ (m/z = 149.11).
-
-
Data Analysis: The observed m/z value should be within the expected tolerance of the instrument's resolution.
Trustworthiness Check: The isotopic pattern of the molecular ion should be consistent with the presence of one nitrogen atom.
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows for the independent validation of this compound.
Caption: Workflow for the independent validation of the title compound.
Conclusion
The independent validation of key chemical reagents like this compound is a critical, non-negotiable step in ensuring the integrity of scientific research. By following the detailed protocols for NMR, HPLC, and MS analysis outlined in this guide, researchers can confidently verify the identity and purity of their starting materials. This diligence at the outset prevents the propagation of erroneous data and ensures the reliability of subsequent discoveries. This guide serves as a practical tool for any laboratory working with this important chemical building block.
References
Head-to-Head Comparison: A Novel Tetrahydroquinoline-Based Compound (Cpd-THQ) vs. Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer Models
Disclaimer
This guide is presented for informational and research purposes only. The compound 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride is not an approved drug but a chemical available for research. This document outlines a hypothetical scenario comparing a derivative of this compound against a standard-of-care to illustrate the rigorous scientific process involved in drug candidate evaluation. All experimental data presented herein is illustrative and not the result of actual laboratory experiments.
A Guide for Researchers in Oncology Drug Development
Introduction
The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment landscape for a subset of patients with non-small cell lung cancer (NSCLC).[1][2] Targeted therapies, specifically tyrosine kinase inhibitors (TKIs), have demonstrated significant efficacy, with Gefitinib being one of the foundational first-generation EGFR TKIs.[3][4][5] Gefitinib functions by competitively binding to the ATP-binding site within the EGFR kinase domain, which inhibits receptor autophosphorylation and blocks downstream signaling pathways crucial for cell proliferation and survival.[3][6][7][8] While effective, the emergence of resistance mechanisms necessitates the continued search for novel chemical scaffolds that may offer improved potency, selectivity, or a different resistance profile.[2][3]
The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[9][10][11] This has prompted investigations into its potential as a basis for new therapeutic agents, including those with antiproliferative properties.[9][12][13] This guide outlines a comprehensive, albeit hypothetical, head-to-head comparison of a novel compound derived from the 5,6,7,8-tetrahydroquinolin-8-amine scaffold, hereafter referred to as Cpd-THQ , against the standard-of-care, Gefitinib . The objective is to provide a robust framework for researchers to evaluate new chemical entities targeting EGFR, covering in vitro enzymatic activity, cell-based efficacy, and early safety profiling.
Mechanism of Action: Targeting the EGFR Signaling Cascade
Both Cpd-THQ and Gefitinib are hypothesized to act as ATP-competitive inhibitors of the EGFR tyrosine kinase. Upon ligand binding, EGFR dimerizes and autophosphorylates key tyrosine residues, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.[14][15] By blocking the initial phosphorylation event, these inhibitors aim to halt these pro-tumorigenic signals.
Caption: EGFR signaling pathway and the point of inhibition for Cpd-THQ and Gefitinib.
Comparative Experimental Evaluation
A multi-tiered approach is essential for a thorough comparison. This involves assessing the direct interaction with the target enzyme, the effect on cancer cells, and early indicators of drug-like properties.
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, provides a robust and high-throughput method.[16]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the in vitro TR-FRET based EGFR kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of Cpd-THQ and Gefitinib in DMSO. Dilute recombinant EGFR enzyme, a suitable peptide substrate, and ATP in kinase assay buffer.[17][18][19]
-
Assay Setup: In a 384-well plate, add the test compounds. Prepare a master mix of the EGFR enzyme and substrate.
-
Kinase Reaction: Initiate the reaction by adding ATP to the wells. Incubate the plate at room temperature for 60 minutes.[16]
-
Detection: Stop the reaction by adding a solution containing a europium-labeled antibody that detects the phosphorylated substrate.
-
Data Acquisition: After a 30-minute incubation, measure the TR-FRET signal using a plate reader.[17]
-
Analysis: Plot the percent inhibition against the compound concentration to determine the IC50 value using a four-parameter logistic curve fit.
Hypothetical Data Summary:
| Compound | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) |
| Cpd-THQ | 15 | 5 |
| Gefitinib | 25 | 10 |
This table illustrates how to present the potency of each compound against both wild-type and a common activating mutant of EGFR.
Cell-Based Proliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cells that are dependent on EGFR signaling. The MTT assay is a widely used colorimetric method for this purpose.[20][21][22]
Experimental Workflow: Cell Proliferation Assay
Caption: Step-by-step workflow for the MTT cell proliferation assay.
Protocol:
-
Cell Seeding: Seed A549 cells (an NSCLC cell line with EGFR expression) into 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.[23]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Cpd-THQ or Gefitinib. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[23]
-
MTT Addition: Add MTT labeling reagent to each well and incubate for 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Add a solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Data Summary:
| Compound | A549 Cell Line GI50 (µM) |
| Cpd-THQ | 0.8 |
| Gefitinib | 1.2 |
Western Blot Analysis of EGFR Pathway Inhibition
To confirm that the observed anti-proliferative effects are due to the intended mechanism, Western blotting is used to measure the phosphorylation status of EGFR and downstream targets like ERK.[14][15][24][25][26]
Protocol:
-
Cell Treatment and Lysis: Treat A549 cells with the compounds at their GI50 concentrations for 2 hours. Stimulate with EGF for 15 minutes, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14][15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[14]
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR. Subsequently, probe for a loading control like β-Actin.[14][15]
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.[15]
-
Analysis: Quantify the band intensities using densitometry and normalize the p-EGFR signal to the total EGFR signal.
A successful result would show a marked decrease in the p-EGFR/Total EGFR ratio in cells treated with Cpd-THQ and Gefitinib compared to the vehicle control.
In Vitro ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is critical to identify potential liabilities.[27][28][29][30]
Key Assays:
-
Caco-2 Permeability: This assay uses a human colon adenocarcinoma cell line to predict intestinal absorption of orally administered drugs.[29]
-
Metabolic Stability (Liver Microsomes): This assay determines the rate at which a compound is metabolized by liver enzymes (cytochromes P450), indicating its likely half-life in the body.[29]
-
hERG Inhibition: This assay assesses the potential for a compound to inhibit the hERG potassium channel, which is a key indicator of potential cardiotoxicity.[30]
Hypothetical Data Summary:
| Compound | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Human Liver Microsome Stability (t½, min) | hERG Inhibition (IC50, µM) |
| Cpd-THQ | 15 | 45 | > 30 |
| Gefitinib | 10 | 35 | > 30 |
This table provides a comparative overview of key drug-like properties. Higher Caco-2 permeability and longer microsomal stability are generally desirable, while a high hERG IC50 value indicates lower risk of cardiotoxicity.
Conclusion and Future Directions
This guide provides a structured framework for the head-to-head comparison of a novel therapeutic candidate, Cpd-THQ, with the established standard-of-care, Gefitinib. Based on the illustrative data, Cpd-THQ demonstrates superior potency in both enzymatic and cell-based assays, coupled with a favorable in vitro ADME/Tox profile.
These preliminary findings would warrant further investigation, including:
-
Selectivity Profiling: Assessing the inhibitory activity of Cpd-THQ against a panel of other kinases to understand its selectivity.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of Cpd-THQ in xenograft models of NSCLC.
-
Pharmacokinetic Studies: Determining the pharmacokinetic profile of Cpd-THQ in animal models to understand its absorption, distribution, metabolism, and excretion in a whole organism.
By following a logical, multi-parameter evaluation process, researchers can build a comprehensive data package to support the advancement of promising new chemical entities from the bench to the clinic.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Management of EGFR Mutation–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medschool.co [medschool.co]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds [ouci.dntb.gov.ua]
- 13. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. rsc.org [rsc.org]
- 18. promega.com [promega.com]
- 19. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. broadpharm.com [broadpharm.com]
- 22. atcc.org [atcc.org]
- 23. benchchem.com [benchchem.com]
- 24. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 25. researchgate.net [researchgate.net]
- 26. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. cellgs.com [cellgs.com]
- 30. vectorb2b.com [vectorb2b.com]
Assessing the Selectivity Profile of 5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride: A Comparative Guide to its Derivatives as GPCR Antagonists
In the landscape of contemporary drug discovery, the quest for selective G protein-coupled receptor (GPCR) modulators is of paramount importance. The 5,6,7,8-tetrahydroquinolin-8-amine scaffold has emerged as a privileged structure, serving as a foundational blueprint for the development of potent and selective antagonists for critical inflammatory and immune cell trafficking receptors. This guide provides an in-depth technical assessment of the selectivity profile of derivatives based on this core structure, with a particular focus on their activity at the C5a receptor (C5aR) and the C-X-C chemokine receptor type 4 (CXCR4).
While direct and comprehensive selectivity data for the parent compound, 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride, is not extensively available in public literature, its derivatives have been shown to possess significant antagonistic properties at these key GPCRs. This guide will, therefore, compare the performance of these derivatives against established antagonists for C5aR and CXCR4, providing supporting experimental data and detailed protocols to empower researchers in their own investigations.
The Significance of Targeting C5aR and CXCR4
The C5a receptor, a key component of the complement system, is a potent inflammatory mediator. Its dysregulation is implicated in a host of inflammatory and autoimmune diseases. Consequently, the development of selective C5aR antagonists is a major therapeutic goal. Similarly, the CXCR4 receptor and its ligand, CXCL12, play a crucial role in immune cell trafficking, hematopoiesis, and have been implicated in cancer metastasis and HIV entry. The (S)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine has been identified as a particularly valuable scaffold for crafting CXCR4 antagonists.[1]
This guide will delve into the experimental methodologies required to characterize the selectivity of compounds targeting these two critical receptors, using derivatives of 5,6,7,8-tetrahydroquinolin-8-amine as a central case study.
Comparative Selectivity Analysis
To provide a clear comparison, we will examine the selectivity profiles of representative antagonists for both C5aR and CXCR4.
C5a Receptor Antagonists
A novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline C5a receptor antagonists have been reported to display high binding affinity and potent functional antagonism.[2] For a meaningful comparison, we will consider a well-characterized C5aR antagonist, W-54011 .
| Compound | Target | Binding Affinity (Ki) | Functional Activity (IC50) | Selectivity Notes |
| W-54011 | C5aR | 2.2 nM (human neutrophils) | 3.1 nM (Ca2+ mobilization) | Highly specific for C5aR; no activity at other chemoattractant receptors like fMLP, PAF, and IL-8 receptors at concentrations up to 10 µM. |
Table 1: Selectivity Profile of the C5a Receptor Antagonist W-54011.
CXCR4 Receptor Antagonists
Derivatives of (S)-5,6,7,8-tetrahydroquinolin-8-amine have been instrumental in the development of potent CXCR4 antagonists.[1] A key comparator in this space is Mavorixafor (AMD11070) , an orally available CXCR4 antagonist.
| Compound | Target | Binding Affinity (IC50) | Functional Activity (IC50) | Selectivity Notes |
| Mavorixafor (AMD11070) | CXCR4 | 13 nM (¹²⁵I-SDF-1α binding) | 9.0 nM (SDF-1α mediated Ca2+ flux) | No effect on other chemokine receptors (CCR1, CCR2b, CCR4, CCR5, CXCR1, and CXCR2).[3] |
Table 2: Selectivity Profile of the CXCR4 Antagonist Mavorixafor (AMD11070).
Experimental Workflows for Assessing Selectivity
The determination of a compound's selectivity profile is a multi-step process that begins with assessing its direct interaction with the target receptor (binding affinity) and is followed by measuring its ability to modulate receptor function (functional activity).
Workflow for GPCR Antagonist Selectivity Profiling
Caption: A generalized workflow for determining the selectivity profile of a GPCR antagonist.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a target receptor by competing with a radiolabeled ligand.
Principle: A fixed concentration of a high-affinity radioligand for the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the test compound's inhibitory constant (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-SDF-1α for CXCR4), and a serial dilution of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled known ligand).
-
Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay is particularly useful for GPCRs that couple to Gq proteins, leading to an increase in intracellular calcium upon activation.
Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular calcium levels rise, causing an increase in the fluorescence of the dye. An antagonist will inhibit this agonist-induced fluorescence increase.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., C5aR) in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate the plate to allow the cells to take up the dye.
-
Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a specific period.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Inject a known agonist for the receptor (e.g., C5a) into the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the antagonist concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for the Calcium Mobilization Assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an indicator of G protein-independent signaling.
Principle: This assay often utilizes enzyme fragment complementation (EFC). The GPCR is fused to a small enzyme fragment, and β-arrestin is fused to a larger, complementary enzyme fragment. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into close proximity, forming an active enzyme that generates a detectable signal (e.g., luminescence). An antagonist will block this agonist-induced signal.
Step-by-Step Methodology:
-
Cell Culture: Use a commercially available cell line engineered to co-express the GPCR of interest fused to one enzyme fragment and β-arrestin fused to the complementary fragment. Plate these cells in an appropriate assay plate.
-
Compound Addition (Antagonist Mode): Add serial dilutions of the test antagonist to the cells and incubate.
-
Agonist Addition: Add a fixed concentration of a known agonist for the receptor (typically the EC80 concentration to ensure a robust signal).
-
Incubation: Incubate the plate to allow for β-arrestin recruitment and signal generation.
-
Signal Detection: Add the enzyme substrate and measure the resulting signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced signal for each antagonist concentration. Plot the data and fit to a dose-response curve to determine the IC50 value.
Conclusion
The 5,6,7,8-tetrahydroquinolin-8-amine scaffold represents a versatile starting point for the design of selective GPCR antagonists. While the parent compound's selectivity profile remains to be fully elucidated, its derivatives have demonstrated significant potential as potent and selective antagonists of the C5a and CXCR4 receptors. By employing a systematic approach to selectivity profiling, incorporating binding and functional assays as detailed in this guide, researchers can effectively characterize novel compounds and compare their performance against established alternatives. This rigorous assessment is crucial for the identification and development of next-generation therapeutics targeting these important GPCRs.
References
- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. However, the lifecycle of these compounds extends beyond the benchtop; their safe and compliant disposal is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, procedural framework for the proper disposal of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride, ensuring the safety of personnel and the protection of our environment.
Core Principles: Understanding the Hazard Profile
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an amine salt with a defined set of risks that dictate its handling and disposal requirements.
According to available safety data, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2A) : Causes serious, potentially damaging, eye irritation.[1][2][3]
-
Respiratory Tract Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3) : May cause irritation to the respiratory system if inhaled.[1][2][3]
-
Acute Oral Toxicity (Category 4) : Some analogs are classified as harmful if swallowed.[1]
The dihydrochloride salt form indicates the compound is acidic. This property is crucial when considering chemical incompatibilities, particularly with bases, and when selecting appropriate waste containers. The causality here is simple: improper segregation of acidic waste can lead to violent neutralization reactions, gas evolution, or degradation of container integrity if mixed with incompatible substances like strong bases or oxidizing agents.
Immediate Safety & Pre-Disposal Planning
A robust disposal plan begins with proactive safety measures. Never handle this compound without the appropriate Personal Protective Equipment (PPE).
Table 1: Essential PPE & Safety Equipment
| Equipment Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and subsequent irritation.[1][3] |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | To protect against splashes that can cause serious eye irritation.[1][3] |
| Body Protection | Standard laboratory coat. | To prevent contamination of personal clothing.[1][3] |
| Respiratory Protection | Use only in a certified chemical fume hood. | To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[1][3] |
| Emergency Equipment | Access to an eyewash station and safety shower. | For immediate decontamination in case of accidental exposure. |
| Spill Kit | Absorbent material (vermiculite, sand), waste bags, and forceps. | To safely contain and clean up any accidental spills.[3][4] |
Step-by-Step Waste Management & Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in standard municipal trash. [3]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. This compound and any materials contaminated with it must be kept separate from other waste streams to prevent dangerous reactions.
-
Designate a Specific Waste Container : Use a dedicated container clearly labeled for "Halogenated Organic Waste" or "Chlorinated Organic Waste."
-
Avoid Mixing : Do not mix this waste with strong bases, oxidizing agents, or other incompatible chemicals. An uncontrolled acid-base neutralization can generate heat and splash hazards.
Step 2: Selecting the Proper Waste Container
The choice of container is critical for ensuring safe storage and transport.
-
Material Compatibility : Use containers made of High-Density Polyethylene (HDPE) or glass. Given the acidic nature of the dihydrochloride salt, avoid using metal containers which can be susceptible to corrosion over time.
-
Container Integrity : Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.
Step 3: Labeling the Hazardous Waste Container
Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the container.
-
Write the words "HAZARDOUS WASTE" clearly on the label.
-
List all chemical constituents by their full name, including solvents. For example: "this compound, Methanol."
-
Estimate the percentage concentration of each component.
-
Indicate the primary hazards (e.g., "Irritant," "Toxic").
-
Record the accumulation start date.
Step 4: Accumulation and Storage
-
Solid Waste : Collect unadulterated solid compound, contaminated weighing papers, and used PPE (like gloves) in a designated, lined solid waste container.
-
Liquid Waste : Collect solutions of the compound, solvent rinses from glassware, and mother liquor from crystallizations in a designated liquid waste container.
-
Storage Location : Store the sealed waste container in a designated satellite accumulation area within or near the lab. This area should be under the control of laboratory personnel, away from ignition sources, and ideally within secondary containment to catch any potential leaks.[4]
Step 5: Arranging for Final Disposal
Once the container is full or the accumulation time limit set by your institution is reached, arrange for its removal by a licensed hazardous waste disposal service. This is typically coordinated through your institution's Environmental Health & Safety (EHS) department. They are trained to handle, transport, and dispose of the chemical in compliance with all federal, state, and local regulations.[3][4][5]
Spill & Decontamination Procedures
Accidents happen, and a clear, pre-defined response plan is essential.
Small Spills (Solid)
-
Alert Personnel : Inform colleagues in the immediate area.
-
Secure the Area : Restrict access to the spill location.
-
Don PPE : Wear the full PPE ensemble described in Table 1.
-
Containment : Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Avoid raising dust.
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination : Wipe the spill area with a cloth dampened with a solvent such as methanol or ethanol, followed by a thorough wash with soap and water. Collect the cloth and solvent wipe as hazardous waste.
Decontaminating Glassware
-
Initial Rinse : Rinse the glassware with a suitable organic solvent (e.g., methanol or ethanol) to dissolve any residual compound. Collect this rinse solvent as hazardous waste.
-
Wash : Proceed with a standard wash using laboratory detergent and water.
-
Final Rinse : Rinse thoroughly with deionized water.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for handling and disposing of the chemical.
Regulatory Context: EPA Hazardous Waste Codes
While this compound is not explicitly listed by name as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be evaluated based on its characteristics.[6][7][8] Waste is considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability (D001)
-
Corrosivity (D002)
-
Reactivity (D003)
-
Toxicity (D004-D043)
Given its known irritation and potential oral toxicity, the waste would likely be classified as toxic. Your institution's EHS department will make the final determination and assign the appropriate waste code before shipment to a treatment, storage, and disposal facility (TSDF).
By adhering to these structured protocols, researchers can ensure that their vital work does not come at the cost of safety or environmental integrity. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. media.suweb.site [media.suweb.site]
- 7. wku.edu [wku.edu]
- 8. actenviro.com [actenviro.com]
A Researcher's Guide to Personal Protective Equipment for 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical entities become routine. Among these, 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride, a key intermediate in the development of various therapeutic agents, requires meticulous handling due to its inherent hazardous properties. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the safety of laboratory personnel while maintaining experimental integrity.
Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate a comprehensive PPE strategy. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] Some chemically similar compounds are also noted as harmful if swallowed.[3]
A thorough understanding of these hazards is the first step in mitigating risk. The dihydrochloride salt form can exist as a fine powder, increasing the risk of aerosolization and subsequent inhalation or inadvertent contact with skin and eyes.
| Hazard Statement | GHS Classification | Description | Primary Exposure Route |
| H315 | Skin Irritation (Category 2) | Causes skin irritation.[1][2] | Dermal |
| H319 | Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | Ocular |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2] | Inhalation |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3] | Ingestion |
This table summarizes the GHS hazard classifications for this compound and its analogs.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process. For this compound, the primary goal is to establish a barrier between the researcher and the chemical. The following workflow illustrates the decision-making process for appropriate PPE selection.
A workflow diagram for selecting appropriate PPE when handling this compound.
Detailed PPE Protocols and Operational Plans
Based on the hazard assessment, the following PPE is mandatory for handling this compound.
Dermal Protection: Preventing Skin Contact
Required PPE:
-
Gloves: Chemical-resistant gloves are the first line of defense. Disposable nitrile gloves provide adequate short-term protection.[4] Always inspect gloves for any signs of degradation or perforation before use.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and fully buttoned to protect the skin and personal clothing.
Step-by-Step Protocol:
-
Glove Selection: Choose nitrile gloves of an appropriate thickness. For prolonged handling or when working with larger quantities, consider double-gloving.
-
Donning: Before handling the chemical, don a clean laboratory coat, ensuring it is fully fastened. Then, put on the gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.
-
During Handling: Avoid touching surfaces such as doorknobs, phones, or keyboards with gloved hands.
-
Doffing and Disposal: After handling, remove gloves without touching the outer surface with bare skin. Dispose of them in a designated hazardous waste container.[2] Immediately wash hands thoroughly with soap and water.[5] Contaminated clothing should be removed and washed before reuse.[2]
Ocular Protection: Shielding the Eyes
Required PPE:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are required to protect against airborne powder and splashes.[5] If there is a significant risk of splashing, a face shield worn over the goggles is recommended.[4]
Step-by-Step Protocol:
-
Proper Fit: Ensure your chemical splash goggles fit snugly against your face.
-
No Contact Lenses: Avoid wearing contact lenses when handling this chemical, as they can trap particles against the eye.[5]
-
Emergency Preparedness: Know the location of the nearest eyewash station and be familiar with its operation before beginning any work.[5]
-
In Case of Exposure: If eye contact occurs, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
Respiratory Protection: Avoiding Inhalation
Required PPE:
-
Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls, such as a chemical fume hood or a glove box.
-
Respirator: If engineering controls are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator is necessary.[6] For a powdered substance like this, a particulate respirator (e.g., an N95, N99, or N100) may be appropriate for low-level exposures. For higher-risk procedures, a half-mask or full-face air-purifying respirator with appropriate cartridges should be used.[7][8]
Step-by-Step Protocol:
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[2]
-
Minimize Dust Generation: Handle the solid carefully to avoid creating dust.
-
Respirator Use: If a respirator is required, ensure you have been properly fit-tested and trained in its use, maintenance, and limitations.[4]
-
In Case of Inhalation: If inhalation occurs, immediately move to fresh air and seek medical attention.[2]
Disposal Plan
All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Place all contaminated solid waste, including gloves, weigh boats, and paper towels, into a clearly labeled, sealed hazardous waste container.
-
Container Management: Keep the waste container closed when not in use.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste.[2] Do not dispose of this chemical or its contaminated materials in the regular trash or down the drain.[2]
By adhering to these stringent PPE protocols and operational plans, researchers can safely handle this compound, minimizing exposure risks and fostering a culture of safety in the laboratory.
References
- 1. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. support.hpe.com [support.hpe.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




